Atl-801
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1000005-71-9 |
|---|---|
Molecular Formula |
C24H25N7O3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)-2-pyridinyl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N7O3/c1-3-12-30-21-19(23(33)31(24(30)34)17-8-9-17)27-20(28-21)15-7-10-18(26-14-15)29(4-2)22(32)16-6-5-11-25-13-16/h5-7,10-11,13-14,17H,3-4,8-9,12H2,1-2H3,(H,27,28) |
InChI Key |
WULKGVCEOREGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATL-801; ATL801; ATL 801 |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Profile of ALZ-801 and Tramiprosate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on ALZ-801 (valiltramiprosate) and its active moiety, tramiprosate. The document focuses on the core mechanism of action, efficacy, pharmacokinetics, and safety of these compounds, with a particular emphasis on their role as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.
Core Mechanism of Action: Inhibition of Amyloid-β Oligomerization
Both tramiprosate and its prodrug, ALZ-801, exert their primary therapeutic effect by directly interacting with soluble amyloid-beta (Aβ) monomers, particularly the more aggregation-prone Aβ42 peptide. This interaction prevents the initial misfolding and subsequent aggregation of Aβ monomers into neurotoxic soluble oligomers.[1][2][3] This upstream mechanism of action is a key differentiator from many other anti-amyloid therapies that target downstream aggregates like fibrils and plaques.[4]
Preclinical studies have demonstrated that tramiprosate binds to key amino acid residues on the Aβ42 monomer, including Lys16, Lys28, and Asp23.[2] This binding stabilizes the monomer in a conformation that is less prone to aggregation, effectively inhibiting the formation of the toxic oligomeric species that are strongly implicated in synaptic dysfunction and neuronal injury. A 1000-fold molar excess of tramiprosate to Aβ42 has been shown to completely prevent the formation of Aβ42 oligomers in vitro.
The following diagram illustrates the proposed mechanism of action:
References
- 1. ALZ-801 | ALZFORUM [alzforum.org]
- 2. alzheon.com [alzheon.com]
- 3. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ALZ-801's Effect on Amyloid-Beta Oligomer Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALZ-801 (valiltramiprosate) is an orally administered investigational agent for the treatment of Alzheimer's disease (AD). It is a pro-drug of tramiprosate, a small molecule designed to inhibit the formation of neurotoxic amyloid-beta (Aβ) oligomers, a key driver of AD pathogenesis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of ALZ-801, with a specific focus on its inhibitory effects on Aβ oligomer formation. The document summarizes quantitative data from pivotal preclinical and clinical studies, offers detailed methodologies for key experimental assays, and includes visualizations of the core mechanism and experimental workflows.
Core Mechanism of Action: Targeting Amyloid-Beta Oligomerization
ALZ-801's therapeutic strategy is centered on intervening at the earliest stages of the amyloid cascade. Its active form, tramiprosate, directly interacts with soluble Aβ monomers, particularly the aggregation-prone Aβ42 peptide, to prevent their assembly into toxic oligomers.[2][3]
Molecular Interaction with Aβ Monomers
Tramiprosate employs a novel "enveloping" mechanism, where multiple molecules of tramiprosate interact with a single Aβ42 monomer in a multi-ligand fashion.[4] This interaction stabilizes the Aβ42 monomer, preventing the conformational changes required for aggregation. Key binding sites on the Aβ42 peptide include the amino acid residues Lys16, Lys28, and Asp23, which are crucial for the formation of oligomer seeds and subsequent neurotoxicity. By engaging these sites, tramiprosate effectively sequesters Aβ monomers, rendering them incapable of participating in the aggregation pathway.
Inhibition of Oligomer Formation and Fibril Elongation
By stabilizing Aβ monomers, ALZ-801 acts upstream to inhibit the formation of soluble Aβ oligomers, which are widely considered to be the most neurotoxic species in the pathophysiology of AD. This primary action consequently prevents the downstream events of the amyloid cascade, including the formation of larger protofibrils and the deposition of insoluble amyloid plaques. Preclinical research has demonstrated that ALZ-801 not only curtails the initial nucleation of Aβ aggregates but also impedes the elongation of existing fibrils.
Visualized Mechanism of Action
Caption: ALZ-801's mechanism of action.
Summary of Quantitative Data
The following tables provide a structured summary of key quantitative results from preclinical and clinical investigations of ALZ-801.
Preclinical In Vitro Data
| Assay | Key Finding |
| Thioflavin T (ThT) Assay | ALZ-801 increased the lag time and decreased the fluorescence signal, indicating inhibition of Aβ42 fibril formation. |
| Transmission Electron Microscopy (TEM) | A dose-dependent reduction in the formation of Aβ42 fibrils was observed with ALZ-801 treatment. |
| High-Speed Atomic Force Microscopy (HS-AFM) | ALZ-801 inhibited the elongation of Aβ42 fibrils from seeds and promoted the formation of larger, less fibrillar globular aggregates. |
| MTT and LDH Assays | ALZ-801 demonstrated a protective effect against cytotoxicity induced by low-molecular-weight Aβ42 in SH-SY5Y cells. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Tramiprosate was shown to bind to Aβ42 monomers in a multi-ligand manner, completely inhibiting oligomer formation at a 1,000-fold molar excess. |
Clinical Biomarker Data (Phase 2 Study - NCT04693520)
| Biomarker | Timepoint | Result vs. Baseline | p-value | Reference |
| Plasma p-tau181 | 52 weeks | -41% | 0.016 | |
| 104 weeks | -31% to -43% | 0.045 | ||
| Plasma Aβ42 | 52 weeks | -5% | 0.002 | |
| 104 weeks | ~ -4% | 0.042 | ||
| Plasma Aβ40 | 52 weeks | -5% | 0.005 | |
| Hippocampal Atrophy | 104 weeks | ~28% less than matched ADNI controls | N/A |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of ALZ-801 on Aβ oligomer formation.
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the kinetics of Aβ fibril formation and assess the inhibitory activity of ALZ-801.
Protocol:
-
Reagent Preparation: A stock solution of ThT is prepared in a suitable buffer (e.g., 10mM phosphate, 150mM NaCl, pH 7.0) and filtered. Aβ42 monomers are prepared by dissolving synthetic peptide in a disaggregating solvent like HFIP, followed by evaporation and resuspension in a buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Aβ42 monomers are mixed with varying concentrations of ALZ-801 or a vehicle control. ThT working solution is added to each well.
-
Data Acquisition: Fluorescence is monitored over time using a plate reader with excitation and emission wavelengths of approximately 440 nm and 482 nm, respectively. Readings are taken at regular intervals to generate a kinetic curve.
-
Analysis: The lag time for nucleation and the maximum fluorescence intensity are calculated to quantify the extent of fibril formation and the inhibitory effect of ALZ-801.
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of Aβ aggregates formed in the presence or absence of ALZ-801.
Protocol:
-
Sample Preparation: Aβ42 is incubated under aggregating conditions with and without ALZ-801.
-
Grid Preparation: An aliquot of the incubated sample is applied to a carbon-coated copper grid.
-
Negative Staining: The grid is stained with a solution of 2% uranyl acetate to enhance contrast.
-
Imaging: The grid is examined under a transmission electron microscope to visualize the morphology of Aβ aggregates, distinguishing between monomers, oligomers, and fibrils.
High-Speed Atomic Force Microscopy (HS-AFM)
Objective: To observe the real-time dynamics of Aβ aggregation at the single-molecule level.
Protocol:
-
Sample Preparation: A solution of Aβ42 monomers, with or without ALZ-801, is prepared.
-
Imaging: A small volume of the sample is deposited onto a mica substrate, and the aggregation process is imaged in real-time using a high-speed atomic force microscope.
-
Analysis: Time-lapse images are analyzed to characterize the structural evolution of Aβ aggregates and the influence of ALZ-801 on this process.
Cell Viability (MTT) and Cytotoxicity (LDH) Assays
Objective: To evaluate the protective effects of ALZ-801 against Aβ-induced neurotoxicity.
Protocol:
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 96-well plate.
-
Treatment: Cells are exposed to pre-aggregated Aβ42 oligomers in the presence or absence of ALZ-801.
-
MTT Assay: After incubation, MTT reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is quantified by measuring absorbance at ~570 nm.
-
LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured using a colorimetric assay, with absorbance read at ~490 nm.
Clinical Trial Protocols (Phase 2 & 3)
The Phase 2 (NCT04693520) and Phase 3 APOLLOE4 (NCT04770220) trials were designed to assess the efficacy and safety of ALZ-801 in individuals with early AD.
-
Phase 2 Study (NCT04693520): This open-label study evaluated the effects of 265 mg of ALZ-801 twice daily in APOE4 carriers. The primary endpoint was the change in plasma p-tau181 levels over 104 weeks.
-
Phase 3 APOLLOE4 Study (NCT04770220): This double-blind, placebo-controlled trial enrolled APOE4/4 homozygotes with early AD. The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 13) over 78 weeks.
Visualizations of Experimental Workflows
In Vitro Aβ Aggregation and Inhibition Assay Workflow
Caption: Workflow for in vitro Aβ aggregation assays.
Cell-Based Aβ Cytotoxicity Assay Workflow
Caption: Workflow for cell-based cytotoxicity assays.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ALZ-801 in Preventing Amyloid Plaque Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALZ-801 (valiltramiprosate) is an investigational oral disease-modifying therapy for Alzheimer's disease (AD) that targets the initial stages of amyloid pathology. As a prodrug of tramiprosate, ALZ-801 is designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of AD. This technical guide provides an in-depth overview of the mechanism of action of ALZ-801, supported by quantitative data from clinical trials and detailed experimental protocols. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of Alzheimer's therapeutics.
Introduction: The Amyloid Cascade and the Rationale for ALZ-801
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the 42-amino acid form (Aβ42), is the primary trigger for the pathological cascade in AD, leading to the formation of senile plaques, neurofibrillary tangles, and ultimately, neuronal death and cognitive decline. Soluble Aβ oligomers, which are intermediates in the aggregation process, are considered to be the most neurotoxic species.
ALZ-801 is a novel therapeutic agent that intervenes at the earliest stage of this cascade. It is an oral small molecule that acts as a prodrug, delivering high and consistent levels of its active agent, tramiprosate, to the brain. Tramiprosate is designed to bind to soluble Aβ monomers, stabilizing them and preventing their aggregation into toxic oligomers and subsequent plaque formation. This upstream mechanism of action offers a potentially safer and more effective approach to disease modification compared to agents that target downstream amyloid aggregates. A key focus of the clinical development of ALZ-801 has been on patients who are homozygous for the apolipoprotein E4 allele (APOE4/4), a genetic background associated with a higher risk and earlier onset of AD, as well as a greater amyloid plaque burden.
Mechanism of Action of ALZ-801
ALZ-801, or valiltramiprosate, is an L-valine conjugate of tramiprosate (3-amino-1-propanesulfonic acid). This prodrug formulation enhances the oral bioavailability and reduces the gastrointestinal side effects associated with tramiprosate. Following oral administration, ALZ-801 is rapidly absorbed and converted to tramiprosate.
The active moiety, tramiprosate, is a small, polar molecule that readily crosses the blood-brain barrier. Its mechanism of action is centered on its ability to bind to the lysine residues of soluble Aβ42 monomers. This interaction stabilizes the monomeric form of Aβ42, preventing the conformational changes necessary for the formation of neurotoxic oligomers. By inhibiting the initial step of aggregation, ALZ-801 aims to prevent the entire downstream cascade of plaque formation and neurodegeneration.
Quantitative Data from Clinical Trials
The clinical development program for ALZ-801 has generated significant data on its effects on biomarkers of AD pathology and cognitive function. The following tables summarize key quantitative findings from the Phase 2 biomarker study (NCT04693520) and the Phase 3 APOLLOE4 trial (NCT04770220).
Phase 2 Biomarker Study (NCT04693520) in APOE4 Carriers
Table 1: Plasma Biomarker Changes from Baseline at 104 Weeks
| Biomarker | Mean Change from Baseline (%) | p-value |
| p-tau181 | -31% | 0.045 |
| Aβ42 | -4% | 0.042 |
| Aβ40 | -5% | 0.005 |
Table 2: Change in Hippocampal Volume at 104 Weeks
| Group | Mean Change in Hippocampal Volume (%) |
| ALZ-801 Treated | -3.6% |
| Matched ADNI Control | -5.0% |
Table 3: Cognitive Outcomes at 104 Weeks
| Cognitive Measure | Mean Change from Baseline |
| Rey Auditory Verbal Learning Test (RAVLT) | Stable (above baseline) |
| Digit Symbol Substitution Test (DSST) | Stable (above baseline) |
Phase 3 APOLLOE4 Trial (NCT04770220) in APOE4/4 Homozygotes
Table 4: Cognitive Outcomes at 78 Weeks (Overall Population)
| Cognitive Measure | ALZ-801 (LS Mean Change) | Placebo (LS Mean Change) | Difference (ALZ-801 - Placebo) | p-value |
| ADAS-Cog13 | 4.0 | 4.5 | -0.5 | 0.607 |
| CDR-SB | 1.0 | 1.3 | -0.3 | 0.309 |
Table 5: Cognitive Outcomes at 78 Weeks (Mild Cognitive Impairment Subgroup)
| Cognitive Measure | Benefit vs. Placebo (%) |
| ADAS-Cog13 | 52% |
Table 6: Brain Volume Changes at 78 Weeks (Overall Population)
| Brain Region | Slowing of Atrophy vs. Placebo (%) |
| Hippocampal Volume | 18% |
| Cortical Thickness (Whole Brain) | 20% |
| Whole Brain Volume | 16% |
Experimental Protocols
Clinical Trial Design and Patient Population
The Phase 2 study (NCT04693520) was a single-arm, open-label trial that enrolled 84 participants with early AD who were carriers of at least one APOE4 allele.[1] The Phase 3 APOLLOE4 trial (NCT04770220) was a randomized, double-blind, placebo-controlled study that enrolled 325 participants with early AD who were homozygous for the APOE4 allele.[2] In both trials, participants received 265 mg of ALZ-801 twice daily.[1][2]
Cognitive Assessments
The primary cognitive endpoint in the APOLLOE4 trial was the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13-item version (ADAS-Cog13).[3] This is a standardized, validated instrument used to assess the severity of cognitive impairment in AD. It evaluates several cognitive domains, including memory, language, and praxis. The scale is administered by a trained rater, and the total score ranges from 0 to 85, with higher scores indicating greater impairment.
Biomarker Analysis
Plasma concentrations of p-tau181, Aβ42, and Aβ40 were measured using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) platform. Blood samples were collected at baseline and at specified follow-up visits. The samples were processed to isolate plasma, which was then stored at -80°C until analysis. The assays utilize specific antibodies to capture and detect the target proteins, providing quantitative measurements of their concentrations.
Neuroimaging
Structural magnetic resonance imaging (MRI) was used to assess changes in brain volume, with a particular focus on the hippocampus. High-resolution T1-weighted images were acquired at baseline and follow-up. The volume of the hippocampus was determined using automated segmentation software, which identifies and measures the structure based on anatomical atlases. This provides a quantitative measure of hippocampal atrophy, a well-established biomarker of AD progression.
Discussion and Future Directions
The data from the ALZ-801 clinical trial program provide compelling evidence for its role in targeting the upstream mechanisms of amyloid pathology. The observed effects on plasma biomarkers, particularly the reduction in p-tau181, suggest a downstream consequence of inhibiting Aβ oligomer formation. The slowing of hippocampal atrophy further supports a neuroprotective effect.
While the Phase 3 APOLLOE4 trial did not meet its primary cognitive endpoint in the overall population, the prespecified analysis of patients with mild cognitive impairment showed a significant clinical benefit. This highlights the potential importance of early intervention in AD and suggests that ALZ-801 may be most effective in the earliest symptomatic stages of the disease.
The favorable safety profile of ALZ-801, notably the absence of amyloid-related imaging abnormalities (ARIA), is a significant advantage over antibody-based therapies that target aggregated amyloid. This makes ALZ-801 a promising candidate for long-term treatment and prevention strategies.
Future research will likely focus on further elucidating the long-term efficacy and safety of ALZ-801, as well as exploring its potential in broader AD populations beyond APOE4/4 homozygotes. The development of this oral, brain-penetrant agent represents a significant advancement in the pursuit of a safe and effective disease-modifying therapy for Alzheimer's disease.
References
- 1. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 trial of oral ALZ-801 in Early AD patients who are homozygous for the epsilon 4 variant of the Apolipoprotein E gene (APOE4/4) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 3. Plasma Phospho-Tau-181 as a Diagnostic Aid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of ALZ-801 (Valiltramiprosate)
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALZ-801 (valiltramiprosate) is an investigational, oral, small-molecule prodrug of tramiprosate developed for the treatment of Alzheimer's disease (AD). Its primary neuroprotective mechanism is the inhibition of amyloid-beta (Aβ) aggregation, specifically targeting the formation of neurotoxic soluble Aβ oligomers.[1][2][3] This action is upstream of plaque formation and is believed to protect neurons from the synaptic damage that initiates the neurodegenerative cascade in AD.[1][4] Clinical development has focused on genetically-defined populations, particularly individuals homozygous for the apolipoprotein E4 allele (APOE4/4), who are at the highest genetic risk for AD. This document provides a detailed overview of ALZ-801's mechanism, key quantitative data from clinical trials, and the experimental protocols used to evaluate its effects.
Core Mechanism of Action: Inhibition of Aβ Oligomerization
The central hypothesis behind ALZ-801's neuroprotective effect is its ability to interfere with the initial, most toxic steps of the amyloid cascade. The active agent, tramiprosate (also known as homotaurine), binds to soluble Aβ42 monomers. This interaction stabilizes the monomeric conformation, preventing the misfolding and self-association required to form soluble neurotoxic oligomers. By preventing the formation of these oligomers, ALZ-801 acts upstream of other amyloid-targeting agents that focus on clearing aggregated plaques. The primary metabolite of both ALZ-801 and tramiprosate, 3-sulfopropanoic acid (3-SPA), is also an endogenous molecule that inhibits Aβ42 aggregation. This multi-faceted inhibition of the critical oligomerization step is believed to preserve synaptic function and confer a neuroprotective benefit.
Quantitative Data from Clinical Trials
Clinical trials have evaluated ALZ-801's effects on biomarkers of neurodegeneration and brain atrophy, primarily in APOE4 carriers. The data indicates target engagement and downstream neuroprotective effects.
Table 1: Effects on Plasma Biomarkers and Brain Atrophy (Phase 2, Open-Label Study)
This study evaluated ALZ-801 (265 mg twice daily) in 84 APOE4 carriers (homozygous and heterozygous) with early AD over 104 weeks.
| Outcome Measure | Duration | Result | Significance (p-value) | Citation |
| Plasma p-tau181 | 104 Weeks | 31% reduction from baseline | p = 0.045 | |
| 52 Weeks | 41% reduction from baseline | p = 0.016 | ||
| Hippocampal Volume Atrophy | 104 Weeks | ~25% reduction vs. matched ADNI controls | p = 0.0014 | |
| Plasma Aβ42 | 52 Weeks | 5% reduction from baseline | p = 0.002 |
Table 2: Effects on Brain Atrophy (APOLLOE4 Phase 3 Trial in APOE4/4 Homozygotes)
This pivotal trial assessed ALZ-801 in 325 APOE4/4 homozygous individuals with early AD. While the primary cognitive endpoint was not met in the overall population, significant neuroprotective effects on brain structure were observed.
| Imaging Endpoint (vs. Placebo) | Overall Population Benefit | Significance (p-value) | MCI Subgroup Benefit | Significance (p-value) | Citation |
| Hippocampal Volume | 18% | p = 0.0174 | 26% | p = 0.0042 | |
| Whole Brain Cortical Thickness | 20% | p = 0.0020 | 35% | p < 0.0001 | |
| Whole Brain Volume | 16% | p = 0.0400 | 22% | p = 0.0267 |
Key Experimental Protocols
The neuroprotective properties of ALZ-801 are assessed using a combination of in vitro biochemical assays and clinical biomarker analysis.
Protocol: In Vitro Aβ42 Aggregation Inhibition Assay
This protocol outlines a common method, the Thioflavin T (ThT) assay, to measure the inhibition of amyloid fibril formation.
-
Preparation of Aβ42 Monomers:
-
Reconstitute synthetic human Aβ42 peptide in a solvent like water to a stock concentration (e.g., 5 mg/mL).
-
Vortex vigorously to ensure solubilization into a monomeric state.
-
Dilute the stock solution into an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final working concentration (e.g., 20 µM).
-
-
Incubation:
-
In a microplate, combine the Aβ42 solution with varying concentrations of tramiprosate (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C with continuous shaking for a set period (e.g., 2.5 hours) to promote fibril formation.
-
-
Thioflavin T (ThT) Measurement:
-
Prepare a ThT solution in the assay buffer.
-
Add the ThT solution to each well of the incubation plate.
-
Measure fluorescence on a microplate spectrofluorometer with excitation at ~450 nm and emission at ~483 nm.
-
-
Data Analysis:
-
Normalize fluorescence readings to the vehicle control.
-
Calculate the percentage inhibition of aggregation for each tramiprosate concentration. A complete inhibition of oligomer formation has been observed at a 1000-fold molar excess of tramiprosate to Aβ42.
-
Protocol: Clinical Biomarker Analysis
This protocol describes the methodology for measuring key fluid biomarkers in clinical trials of ALZ-801.
-
Sample Collection and Processing:
-
Collect peripheral blood in EDTA tubes from participants at baseline and subsequent time points (e.g., 13, 26, 52, 104 weeks).
-
Centrifuge the blood samples to separate plasma.
-
Aliquot and store plasma at -80°C until analysis.
-
-
Immunoassay Analysis:
-
Thaw plasma samples on ice.
-
Use ultra-sensitive, automated immunoassay platforms for quantification.
-
Plasma p-tau181, Aβ42, Aβ40: Analyze using Single Molecule Array (Simoa) technology.
-
CSF Biomarkers: Analyze using Lumipulse G immunoassays.
-
-
Run all samples in duplicate according to the manufacturer's instructions, including standard curves and quality controls.
-
-
Data Analysis:
-
Calculate the mean concentration for each biomarker at every time point.
-
Perform statistical analysis (e.g., paired t-tests) to evaluate the change from baseline for each biomarker within the treatment group.
-
Compare changes in the treatment group to a placebo or control group (if applicable) to determine treatment effect.
-
Safety and Tolerability
Across multiple clinical trials involving over 2,000 patients, ALZ-801 and tramiprosate have demonstrated a favorable safety profile. Notably, treatment with ALZ-801 has not been associated with an increased risk of vasogenic brain edema (ARIA-E), a key concern with amyloid-targeting antibody therapies, particularly in the high-risk APOE4/4 population. The most common adverse events are typically mild and transient, including nausea and vomiting.
Conclusion
ALZ-801 presents a promising neuroprotective strategy for Alzheimer's disease by targeting the formation of toxic Aβ oligomers. Its upstream mechanism of action, favorable safety profile, and quantitative evidence of reduced neurodegeneration and brain atrophy position it as a significant candidate in the AD therapeutic landscape. The data strongly suggest a disease-modifying effect, particularly in genetically at-risk populations, supporting its continued development for early-stage Alzheimer's disease.
References
ALZ-801: A Prodrug of Tramiprosate for Alzheimer's Disease - A Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and functional impairment. A central element in its pathogenesis is the aggregation of amyloid-beta (Aβ) peptides, particularly Aβ42, into soluble oligomers and insoluble plaques in the brain.[1][2] These oligomers are considered a primary neurotoxic species, making them a critical target for therapeutic intervention.[1][3]
Tramiprosate (homotaurine) was developed as a small-molecule Aβ anti-aggregation agent.[1] While it showed promise in preclinical studies and a potential efficacy signal in a specific genetic subpopulation of AD patients, its clinical development was hampered by significant limitations, including high inter-subject pharmacokinetic (PK) variability and poor gastrointestinal (GI) tolerability, primarily nausea and vomiting.
To overcome these challenges, ALZ-801 (valiltramiprosate) was developed. ALZ-801 is an orally available, valine-conjugated prodrug of tramiprosate. This strategic modification enhances its pharmaceutical properties, leading to improved oral absorption and tolerability while delivering the active therapeutic agent, tramiprosate. This guide provides a detailed technical overview of ALZ-801, its mechanism of action, pharmacokinetic profile, clinical development, and the experimental protocols underpinning its evaluation.
Mechanism of Action: Inhibiting Amyloid-Beta Aggregation
The therapeutic activity of ALZ-801 is mediated by its active agent, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA). Both molecules act as Aβ anti-aggregation agents, intervening at the initial step of the amyloid cascade.
Tramiprosate binds to soluble Aβ42 monomers through a multi-ligand "enveloping" mechanism. This interaction stabilizes the monomeric conformation of Aβ42, preventing the misfolding and self-assembly that leads to the formation of neurotoxic soluble oligomers. Molecular studies have shown that tramiprosate specifically binds to key amino acid residues on the Aβ42 peptide, including Lys16, Lys28, and Asp23, which are critical for oligomer seed formation and neurotoxicity. By inhibiting the formation of these toxic oligomers, ALZ-801 acts upstream of plaque deposition and other downstream pathological events. The metabolite 3-SPA, which is also found endogenously in the human brain, exhibits a comparable potency in inhibiting Aβ42 oligomer formation.
Pharmacokinetics: The Prodrug Advantage
ALZ-801 was engineered to address the pharmacokinetic deficiencies of tramiprosate. Following oral administration, the valine conjugate is rapidly and completely cleaved, releasing tramiprosate into the plasma. This prodrug strategy results in a significantly improved and more consistent pharmacokinetic profile compared to direct administration of tramiprosate.
Phase 1 bridging studies in healthy adult and elderly volunteers demonstrated that ALZ-801 provides dose-dependent plasma concentrations of tramiprosate with substantially reduced inter-subject variability and a longer elimination half-life than its parent compound. A key finding was that a dose of 265 mg of ALZ-801 administered twice daily (BID) achieves the same steady-state plasma exposure (Area Under the Curve, AUC) as the 150 mg BID dose of tramiprosate used in prior Phase 3 trials, which showed potential efficacy in APOE4/4 homozygous AD patients. Furthermore, administering ALZ-801 with food markedly reduces the incidence of GI side effects without affecting the plasma exposure of tramiprosate.
| Parameter | Tramiprosate (150 mg BID) | ALZ-801 (265 mg BID) | Improvement with ALZ-801 |
| Bioequivalence | Reference | Achieves equivalent steady-state AUC to 150 mg tramiprosate BID | N/A |
| Inter-subject Variability | High | Substantially Reduced | More consistent and predictable plasma levels |
| Elimination Half-life | Shorter | Longer | Sustained plasma concentrations |
| Food Effect on PK | N/A | No effect on plasma exposure | Dosing flexibility |
| Food Effect on GI Tolerability | N/A | Markedly reduced GI symptoms | Improved patient compliance |
| Oral Bioavailability (Rat) | N/A | 100% (for metabolite 3-SPA) | Excellent absorption |
| Brain Penetration (Rat) | N/A | ~25% (for metabolite 3-SPA) | Effective CNS delivery |
| Table 1: Comparative Pharmacokinetic and Tolerability Profile of Tramiprosate and ALZ-801. |
Clinical Development and Efficacy
The clinical development of ALZ-801 has focused on a precision medicine approach, targeting patients with early AD who are homozygous for the apolipoprotein E4 allele (APOE4/4). This strategy was informed by a post-hoc analysis of the original tramiprosate Phase 3 trials, which revealed robust and sustained cognitive and functional benefits in this specific genetic subgroup.
APOLLOE4 Phase 3 Trial
The pivotal APOLLOE4 study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of ALZ-801 (265 mg BID) over 78 weeks in 325 patients with early AD and the APOE4/4 genotype.
Topline results announced in April 2025 indicated that the study did not meet its primary endpoint of statistically significant slowing of cognitive decline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) in the overall study population. However, a prespecified analysis of patients at the Mild Cognitive Impairment (MCI) stage of the disease showed nominally statistically significant and clinically meaningful cognitive benefits compared to placebo. Additionally, ALZ-801 demonstrated a significant slowing of brain atrophy, as measured by hippocampal volume on MRI, across the overall study population, suggesting potential neuroprotective effects.
| Outcome Measure | Study Population | Result | Significance |
| ADAS-Cog13 | Overall (MCI + Mild AD) | 11% benefit vs. placebo | p=0.607 (Not Significant) |
| ADAS-Cog13 | Prespecified MCI Subgroup | Nominally significant cognitive benefit | Clinically meaningful improvement |
| Hippocampal Volume (MRI) | Overall (MCI + Mild AD) | Slowed brain atrophy | Suggests neuroprotective effects |
| Plasma p-tau181 | Phase 2 (APOE4 Carriers) | Significant reduction from baseline | Target engagement and downstream effect |
| Plasma Aβ42 | Phase 2 (APOE4 Carriers) | Significant reduction from baseline | Suggests brain Aβ42 clearance |
| Table 2: Summary of Key Efficacy and Biomarker Results for ALZ-801. |
Safety and Tolerability Profile
A primary advantage of ALZ-801 is its favorable safety and tolerability profile, which represents a significant improvement over tramiprosate and a point of differentiation from other amyloid-targeting therapies.
In clinical trials, ALZ-801 was well-tolerated. The most common adverse events were transient and mild nausea and some instances of vomiting. These GI effects were not dose-related, showed evidence of tolerance with continued use, and were significantly mitigated when the drug was taken with food. Importantly, and in contrast to amyloid-targeting monoclonal antibodies, treatment with ALZ-801 has not been associated with an increased risk of vasogenic brain edema (ARIA-E). This favorable safety profile makes it a potentially safer option, particularly for the APOE4/4 population, which is at the highest risk for ARIA with antibody treatments.
| Adverse Event | Tramiprosate (150 mg BID) | ALZ-801 (265 mg BID) | Placebo |
| Nausea | Up to 23% | Mild, transient, reduced with food | ~13% |
| Vomiting | Common | Mild, transient, reduced with food | N/A |
| Weight Loss | ~15% | Reported | N/A |
| Vasogenic Edema (ARIA-E) | No cases reported | No increased risk observed | No increased risk observed |
| Table 3: Comparative Safety and Tolerability of Tramiprosate and ALZ-801. |
Experimental Protocols
Protocol: Phase 1 Pharmacokinetic Bridging Study
-
Objective : To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of ALZ-801 in healthy volunteers and to establish the dose bioequivalent to 150 mg BID of tramiprosate.
-
Design : Randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.
-
Population : Healthy male and female adult and elderly volunteers.
-
Methodology :
-
Dosing : Subjects received single or multiple rising doses of ALZ-801 (capsule or immediate-release tablet) or placebo under fasted and fed conditions.
-
Sample Collection : Serial plasma and urine samples were collected at predefined time points post-dosing.
-
Bioanalysis : Plasma and urine concentrations of tramiprosate and its metabolite 3-SPA were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
PK Analysis : Non-compartmental pharmacokinetic analysis was performed to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).
-
Protocol: In Vitro Aβ42 Anti-Aggregation Assay
-
Objective : To characterize the molecular interaction of tramiprosate with Aβ42 monomers and its effect on oligomer formation.
-
Design : In vitro molecular analytical study.
-
Methodology :
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : Used to observe the concentration-related interactions between tramiprosate and monomeric Aβ42, demonstrating a multi-ligand binding mechanism that stabilizes the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed to identify the specific amino acid binding sites (Lys16, Lys28, Asp23) of tramiprosate on the Aβ42 monomer.
-
Molecular Dynamics Simulations : Computer simulations used to visualize and confirm the "enveloping" mechanism and the resulting conformational changes in the Aβ42 monomer that inhibit aggregation.
-
Protocol: APOLLOE4 Phase 3 Clinical Trial
-
Objective : To evaluate the efficacy and safety of ALZ-801 compared to placebo in subjects with Early AD who are APOE4/4 homozygotes.
-
Design : Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Population : 325 subjects, aged 50-80 years, with a diagnosis of Early AD (MCI or mild dementia), Mini-Mental State Examination (MMSE) score ≥ 22, and confirmed APOE4/4 genotype.
-
Intervention : Oral ALZ-801 265 mg BID versus a matching placebo.
-
Duration : 78 weeks of treatment.
-
Primary Efficacy Outcome : Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-cog 13).
-
Key Secondary Outcomes : Clinical Dementia Rating–Sum of Boxes (CDR-SB) and Amsterdam-Instrumental Activities of Daily Living (A-IADL).
-
Additional Outcomes : Volumetric MRI (hippocampal volume, cortical thickness) and fluid biomarkers (plasma and CSF p-tau, Aβ).
Conclusion
ALZ-801 represents a rationally designed prodrug that successfully addresses the significant pharmacokinetic and tolerability limitations of its active agent, tramiprosate. By ensuring consistent and optimal drug exposure with improved GI tolerability, ALZ-801 has enabled the re-evaluation of a promising anti-amyloid aggregation agent in a genetically targeted patient population. Its mechanism of action, which involves inhibiting the formation of toxic Aβ oligomers at the earliest stage of the amyloid cascade, offers a differentiated approach from plaque-clearing antibodies.
While the pivotal APOLLOE4 trial did not meet its primary endpoint in the broad early AD population, the promising signals on cognition in the MCI subgroup and the robust neuroprotective effects on brain structure warrant further investigation. The favorable safety profile of ALZ-801, particularly the absence of ARIA-E risk, positions it as a potentially safe, oral, disease-modifying therapy for Alzheimer's disease, especially for the high-risk APOE4/4 homozygous population.
References
The Chemical Architecture and Therapeutic Profile of ALZ-801: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALZ-801 (valiltramiprosate) is an innovative, orally bioavailable small molecule currently in late-stage clinical development for the treatment of Alzheimer's disease (AD). As a prodrug of tramiprosate, ALZ-801 is designed for enhanced pharmacokinetic properties and gastrointestinal tolerability. Its primary mechanism of action is the inhibition of soluble amyloid-beta (Aβ) oligomer formation, a critical pathological process in the onset and progression of AD. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ALZ-801, with a focus on the experimental methodologies employed in its characterization.
Chemical Structure and Physicochemical Properties
ALZ-801, chemically named 3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid, is a valine conjugate of tramiprosate.[1][2][3] This structural modification enhances its oral absorption and reduces gastrointestinal side effects compared to its active agent, tramiprosate.[4][5]
Chemical Structure of ALZ-801 and Tramiprosate:
Table 1: Physicochemical Properties of ALZ-801 and Tramiprosate
| Property | ALZ-801 (Valiltramiprosate) | Tramiprosate (Homotaurine) | Reference(s) |
| IUPAC Name | 3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | 3-aminopropane-1-sulfonic acid | |
| Synonyms | Valiltramiprosate, NRM-8499, BLU-8499 | Homotaurine, 3-APS | |
| CAS Number | 1034190-08-3 | 3687-18-1 | |
| Chemical Formula | C₈H₁₈N₂O₄S | C₃H₉NO₃S | |
| Molecular Weight | 238.31 g/mol | 139.18 g/mol | |
| Appearance | White to off-white solid | - | |
| Solubility | Water: 30 mg/mL (with sonication and warming) | Water: <0.3 µg/mL | |
| pKa | - | - | |
| LogP | -3 | -3.8 |
Mechanism of Action: Inhibition of Amyloid-Beta Oligomerization
ALZ-801's therapeutic effect is mediated by its active agent, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA), both of which are potent inhibitors of Aβ42 oligomer formation. The proposed mechanism involves a multi-ligand enveloping effect on Aβ42 monomers, stabilizing them and preventing their aggregation into neurotoxic soluble oligomers. This action is upstream in the amyloid cascade, differentiating it from antibody-based therapies that primarily target existing amyloid plaques.
Signaling Pathway
The following diagram illustrates the role of ALZ-801's active components in the amyloid cascade, preventing the formation of toxic oligomers that lead to synaptic dysfunction and neurodegeneration.
References
- 1. glpbio.com [glpbio.com]
- 2. Alz-801 | C8H18N2O4S | CID 25008296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Oral Anti-Amyloid Agent ALZ-801 (Valiltramiprosate): A Targeted Approach for Alzheimer's Disease in APOE4/4 Homozygotes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) continues to pose a significant global health challenge. The apolipoprotein E4 (APOE4) genotype is the most potent genetic risk factor for late-onset AD, with homozygous carriers (APOE4/4) exhibiting an 8- to 12-fold increased risk and a more aggressive disease course characterized by extensive amyloid-beta (Aβ) pathology.[1] ALZ-801 (valiltramiprosate) is an investigational, oral, small-molecule prodrug of tramiprosate designed to inhibit Aβ oligomer formation, a key upstream event in the amyloid cascade.[2][3] This technical guide provides a comprehensive overview of ALZ-801, focusing on its mechanism of action, its specific interaction with the APOE4 genotype, and a detailed analysis of the clinical trial data, with a particular focus on the pivotal Phase 3 APOLLOE4 trial.
Introduction: The APOE4 Genotype and the Rationale for a Targeted Therapy
The APOE gene plays a crucial role in lipid metabolism and has three common alleles: ε2, ε3, and ε4. The APOE4 allele is strongly associated with an increased risk of developing AD, an earlier age of onset, and a greater burden of Aβ plaques and soluble oligomers in the brain.[1][4] This heightened Aβ pathology in APOE4 carriers is attributed to several factors, including the promotion of Aβ aggregation and impaired clearance of Aβ peptides from the brain. Specifically, apoE4 protein isoforms are thought to stabilize toxic Aβ oligomers more effectively than other apoE isoforms, thereby accelerating the neurodegenerative cascade.
This distinct pathological phenotype makes the APOE4/4 homozygous population a prime target for anti-amyloid therapies. ALZ-801 acts upstream of plaque formation by preventing the initial misfolding and aggregation of soluble Aβ monomers into neurotoxic oligomers, offering a targeted therapeutic strategy for this high-risk population.
Pharmacology and Mechanism of Action of ALZ-801
ALZ-801 is a valine prodrug of tramiprosate (homotaurine), which enhances its oral bioavailability and gastrointestinal tolerability compared to the parent compound. Following oral administration, ALZ-801 is rapidly converted to tramiprosate. The proposed mechanism of action involves a novel "enveloping" of Aβ monomers by tramiprosate molecules.
This interaction is not a traditional 1:1 binding but a multi-ligand process where tramiprosate molecules stabilize the conformation of soluble Aβ42 monomers. This prevents the monomers from misfolding and self-associating into the toxic oligomeric species that are considered the primary drivers of synaptic dysfunction and neurodegeneration in AD. Molecular studies have identified key binding sites for tramiprosate on the Aβ42 monomer, specifically at amino acid residues Lys16, Lys28, and Asp23. Binding at these sites, particularly the disruption of a salt bridge between Asp23 and Lys28, is critical for inhibiting the conformational changes that lead to oligomer formation.
The diagram below illustrates the proposed mechanism of action of ALZ-801 and the influence of the APOE4 genotype.
Clinical Development Program: Key Trials and Data
The clinical development of ALZ-801 has been strategically focused on the APOE4 carrier population, culminating in the pivotal Phase 3 APOLLOE4 trial in APOE4/4 homozygotes.
Phase 2 Biomarker Study (NCT04693520)
This two-year, open-label study evaluated the effects of ALZ-801 (265 mg twice daily) on biomarkers of AD pathology in 84 APOE4 carriers (both heterozygotes and homozygotes) with early AD.
Key Findings:
-
Plasma p-tau181: A significant reduction from baseline was observed at all timepoints, reaching a 31% reduction at 104 weeks (p=0.045). This suggests a downstream effect on tau pathology and neurodegeneration.
-
Hippocampal Volume: Treatment with ALZ-801 resulted in a 28% slowing of hippocampal atrophy compared to a matched external control group from the Alzheimer’s Disease Neuroimaging Initiative (ADNI).
-
Cognition: Memory scores showed minimal decline from baseline over the two-year period and correlated significantly with the reduction in hippocampal atrophy.
| Phase 2 Biomarker Study (NCT04693520) - Key 104-Week Outcomes | |
| Biomarker | Result |
| Plasma p-tau181 Reduction from Baseline | 31% (p=0.045) |
| Plasma Aβ42 Reduction from Baseline | 4% (p=0.042) |
| Imaging | Result vs. Matched ADNI Control |
| Hippocampal Atrophy | 28% reduction (p<0.015) |
| Cognition | Result |
| Rey Auditory Verbal Learning Test (RAVLT) | Stabilization above baseline |
| Correlation (Hippocampal Volume vs. RAVLT) | Spearman's r = 0.44 (p=0.002) |
APOLLOE4 Phase 3 Trial (NCT04770220)
This was a 78-week, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of ALZ-801 (265 mg twice daily) in 325 APOE4/4 homozygotes with early AD.
Primary and Key Secondary Endpoints:
-
Primary: Alzheimer’s Disease Assessment Scale–Cognitive Subscale 13 (ADAS-Cog13)
-
Key Secondary: Clinical Dementia Rating–Sum of Boxes (CDR-SB), Amsterdam-Instrumental Activities of Daily Living (A-IADL)
Topline Results: The trial did not meet its primary endpoint in the overall study population (11% slowing on ADAS-Cog13, p=0.607). However, a prespecified analysis of the subgroup of patients with Mild Cognitive Impairment (MCI) at baseline showed clinically meaningful and nominally statistically significant benefits.
| APOLLOE4 Phase 3 Trial - Efficacy Outcomes at 78 Weeks | ||
| Outcome Measure | Overall Population (MCI + Mild AD) (n=325) | Prespecified MCI Subgroup (n=125) |
| ADAS-Cog13 | 11% slowing vs. Placebo(p=0.607) | 52% slowing vs. Placebo(p=0.041, nominal) |
| CDR-SB | 23% slowing vs. Placebo(p=0.309) | 102% benefit vs. Placebo(p=0.053, nominal) |
| Disability Assessment for Dementia (DAD) | 29% slowing vs. Placebo(p=0.279) | 96% benefit vs. Placebo(p=0.016, nominal) |
| Hippocampal Atrophy | 18% slowing vs. Placebo(p=0.017) | 26% slowing vs. Placebo(p=0.004) |
Safety and Tolerability: ALZ-801 demonstrated a favorable safety profile. Notably, there was no increased risk of amyloid-related imaging abnormalities with edema (ARIA-E), a significant concern with plaque-clearing anti-amyloid antibodies, particularly in APOE4 carriers. The most common treatment-emergent adverse events were mild and transient, including nausea, decreased appetite, and vomiting.
| APOLLOE4 Phase 3 Trial - Key Safety Findings | ||
| Adverse Event | ALZ-801 Group | Placebo Group |
| ARIA with Edema (ARIA-E) | 3.4% (all asymptomatic) | 3.4% (all asymptomatic) |
| ARIA with Microhemorrhages (ARIA-H) | 9% | 14% |
| Serious Adverse Events (SAEs) | Similar rates to placebo | Similar rates to ALZ-801 |
Experimental Protocols
APOLLOE4 Trial (NCT04770220) - Study Design
The workflow for a participant in the APOLLOE4 trial is outlined below.
-
Inclusion Criteria: Participants were male or female, aged 50-80, with a clinical diagnosis of early AD (MCI or mild dementia). All participants were required to be homozygous for the APOE4 allele, have a Mini-Mental State Examination (MMSE) score between 22 and 30, and a Clinical Dementia Rating-Global Score (CDR-G) of 0.5 or 1.
-
Exclusion Criteria: Prohibited medications included anti-amyloid antibodies within the prior 6 months. Unlike many antibody trials, APOLLOE4 allowed the inclusion of patients with a higher burden of cerebral microhemorrhages at baseline.
Biomarker Analysis Protocols
-
Plasma p-tau181: In the Phase 2 study, plasma biomarker analyses were conducted at the laboratory of Professor Kaj Blennow at the University of Gothenburg. Plasma p-tau181 was analyzed using the Single Molecule array (Simoa) technique, an ultra-sensitive immunoassay capable of detecting proteins at femtogram/mL concentrations. The specific assay utilized a combination of two monoclonal antibodies (Tau12 and AT270) to measure N-terminal to mid-domain forms of p-tau181.
-
Volumetric MRI: Brain MRI scans were performed at baseline and regular intervals to assess structural changes. While specific protocols can vary, standard practice in large-scale AD trials involves using automated segmentation software like FreeSurfer to perform volumetric analysis of brain regions, particularly the hippocampus. This software uses T1-weighted MRI images to automatically segment and calculate the volume of various cortical and subcortical structures, providing a reliable and reproducible measure of brain atrophy.
Logical Pathway: From Target Engagement to Clinical Benefit
The data from the ALZ-801 clinical program support a logical pathway from the drug's molecular mechanism to the observed clinical effects, particularly in the MCI due to AD, APOE4/4 homozygous population.
References
- 1. alzheon.com [alzheon.com]
- 2. alzheon.com [alzheon.com]
- 3. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer’s Disease Carrying Two Copies of APOE4 Gene - BioSpace [biospace.com]
- 4. ApoE and Aβ in Alzheimer’s disease: accidental encounters or partners? - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Amyloid: A Technical Guide to the Diverse Molecular Targets of ALZ-801
For Immediate Release
Framingham, MA – November 28, 2025 – This technical whitepaper provides an in-depth analysis of the molecular mechanisms of ALZ-801 (valiltramiprosate), a novel oral agent in late-stage clinical development for Alzheimer's disease. While its primary mechanism is the well-documented inhibition of amyloid-beta (Aβ) oligomer formation, emerging evidence reveals a broader spectrum of molecular interactions that contribute to its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the data, experimental protocols, and signaling pathways that define ALZ-801's activity beyond its primary amyloid target.
Executive Summary
ALZ-801, a prodrug of tramiprosate, is an investigational oral therapy that has demonstrated disease-modifying potential in clinical trials. Its active agent, tramiprosate, acts upstream by binding to Aβ42 monomers, stabilizing them and preventing their aggregation into neurotoxic soluble oligomers.[1][2][3] This primary action initiates a cascade of downstream effects and reveals direct interactions with other key molecular targets implicated in Alzheimer's disease pathophysiology. This document consolidates the current understanding of these secondary targets, which include the modulation of tau pathology, direct agonism of GABA-A receptors, and potential anti-inflammatory effects.
Downstream Attenuation of Tau Pathology
A significant consequence of ALZ-801's inhibition of Aβ oligomers is the reduction of downstream tau hyperphosphorylation (p-tau). Neurotoxic Aβ oligomers are known to induce neuronal stress and injury, leading to the pathological phosphorylation of tau protein, a core feature of Alzheimer's disease.[2][4] Clinical trial data substantiates that ALZ-801 treatment leads to a significant and sustained reduction in plasma p-tau181, a key biomarker of tau pathology.
Quantitative Data: Plasma p-tau181 Reduction
The following table summarizes the key findings from the Phase 2 biomarker study (NCT04693520) of ALZ-801 in APOE4 carriers with early Alzheimer's disease.
| Timepoint | Mean Reduction from Baseline in Plasma p-tau181 | p-value | Citation(s) |
| 13 Weeks | 27% | p=0.015 | |
| 52 Weeks | 41% - 43% | p=0.016, p<0.009 | |
| 104 Weeks | 31% | p=0.045 |
Signaling Pathway: Aβ Oligomer Inhibition to p-tau Reduction
The relationship between ALZ-801's primary action and its effect on tau is illustrated in the following pathway.
Experimental Protocol: Plasma p-tau181 Quantification
Assay Principle: Quantification of p-tau181 in plasma samples from clinical trial participants was performed using high-sensitivity immunoassays.
Methodology:
-
Sample Collection: Whole blood was collected from participants at specified time points (baseline, 13, 26, 52, and 104 weeks). Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Assay Platform: Ultrasensitive Single Molecule Array (Simoa®) or ELISA platforms were utilized for quantification. For instance, the Simoa® p-Tau 181 assay or the Human Tau (Phospho) [pT181] ELISA Kit (e.g., Invitrogen KHO0631) are representative technologies.
-
Procedure (ELISA example):
-
A monoclonal antibody specific for phosphorylated tau at threonine 181 is pre-coated onto microplate wells.
-
Plasma samples, standards, and controls are pipetted into the wells. p-tau181 present in the sample binds to the immobilized antibody.
-
After incubation and washing, a second, biotin-conjugated antibody specific for a different epitope of tau is added, forming a sandwich complex.
-
Following another wash, a streptavidin-peroxidase enzyme conjugate is added, which binds to the biotin.
-
A substrate solution is then added, and the enzyme catalyzes a color change.
-
The intensity of the color, measured by a microplate reader, is directly proportional to the concentration of p-tau181 in the sample.
-
-
Data Analysis: Concentrations are calculated based on a standard curve generated from known concentrations of recombinant p-tau181. Statistical analysis (e.g., paired t-test) is used to determine the significance of changes from baseline. All analyses were conducted in audited laboratories adhering to Good Laboratory Practice (GLP) standards.
Direct Agonism of GABA-A Receptors
Beyond its effects on the amyloid cascade, tramiprosate (homotaurine), the active agent of ALZ-801, is a structural analog of the neurotransmitter γ-amino butyric acid (GABA). Preclinical studies have confirmed that tramiprosate acts as a potent direct agonist at GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain. This interaction represents a distinct molecular mechanism that could contribute to its neuroprotective effects.
Quantitative Data: GABA-A Receptor Binding and Activation
The following table summarizes the binding affinity and potency of tramiprosate at GABA-A receptors from preclinical studies.
| Parameter | Value (Tramiprosate/Homotaurine) | Value (GABA - for comparison) | Experimental System | Citation |
| IC₅₀ (Displacement of [³H]muscimol) | 0.16 µM (158 ± 10 nM) | N/A | Mouse brain homogenates | |
| EC₅₀ (GABA-A receptor-mediated currents) | 0.4 µM | 3.7 µM | Murine cerebellar granule cells |
Experimental Workflow: Radioligand Binding Assay
The workflow for determining the binding affinity of tramiprosate to GABA-A receptors is outlined below.
References
Methodological & Application
Application Notes and Protocols for ALZ-801 (Valiltramiprosate) in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the dosage, administration, and experimental methodologies employed in clinical trials of ALZ-801 (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD).
Introduction to ALZ-801
ALZ-801 is an orally administered prodrug of tramiprosate, designed to improve upon the pharmacokinetic profile and gastrointestinal tolerability of its active compound.[1][2] Tramiprosate and its metabolite, 3-sulfopropanoic acid (3-SPA), are the active moieties that inhibit the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[3][4][5] Clinical development of ALZ-801 has focused on patients with early Alzheimer's disease who are carriers of the apolipoprotein E4 (APOE4) allele, a major genetic risk factor for the disease.
Dosage and Administration
In recent Phase 2 and Phase 3 clinical trials, ALZ-801 has been administered according to the following regimen:
| Parameter | Details |
| Drug Name | ALZ-801 (valiltramiprosate) |
| Dosage | 265 mg |
| Route of Administration | Oral |
| Frequency | Twice daily (BID) |
| Formulation | Tablet |
| Duration of Treatment | 78 to 104 weeks |
Table 1: ALZ-801 Dosage and Administration in Clinical Trials.
A dose of 265 mg of ALZ-801 administered twice daily has been shown to achieve the same blood exposure as 150 mg of tramiprosate taken twice daily, a dose that demonstrated potential efficacy signals in earlier trials. To improve tolerability, some studies initiated dosing with one placebo tablet in the morning and one 265 mg ALZ-801 tablet in the evening for the first two weeks, followed by 265 mg twice daily. Administration with food has been shown to reduce gastrointestinal side effects without significantly impacting plasma exposure to tramiprosate.
Mechanism of Action: Inhibition of Aβ Oligomer Formation
ALZ-801's therapeutic rationale is based on its ability to interfere with the amyloid cascade at an early stage. The active components, tramiprosate and 3-SPA, bind to soluble Aβ monomers, stabilizing them and preventing their aggregation into toxic oligomers and subsequent plaque formation. This upstream mechanism of action is distinct from amyloid-targeting monoclonal antibodies that primarily clear existing amyloid plaques.
References
ALZ-801: Formulation and Oral Bioavailability Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALZ-801, also known as valiltramiprosate, is an innovative oral prodrug of tramiprosate developed for the treatment of Alzheimer's disease. Tramiprosate itself is a small molecule that inhibits the formation of neurotoxic beta-amyloid (Aβ) oligomers.[1][2] However, it exhibited high pharmacokinetic variability and gastrointestinal side effects.[1][2] ALZ-801 was designed to overcome these limitations by improving oral bioavailability and tolerability.[1] This document provides detailed application notes and protocols relevant to the formulation and assessment of the oral bioavailability of ALZ-801.
Formulation
ALZ-801 is formulated as an immediate-release oral tablet. The prodrug design involves the conjugation of tramiprosate with the amino acid L-valine, which enhances its absorption from the gastrointestinal tract. Following oral administration, ALZ-801 is rapidly absorbed and then cleaved by esterases in the plasma and liver to release the active moiety, tramiprosate, and its active metabolite, 3-sulfopropanoic acid (3-SPA). Both tramiprosate and 3-SPA are active agents that inhibit Aβ oligomer formation.
The tablet formulation has been shown to provide consistent and dose-proportional exposure of tramiprosate with reduced inter-subject variability compared to oral tramiprosate. A dose of 265 mg of ALZ-801 administered twice daily has been established to achieve a steady-state plasma exposure of tramiprosate equivalent to that of 150 mg of tramiprosate administered twice daily, a dose that showed cognitive benefits in a subset of Alzheimer's disease patients.
Oral Bioavailability and Pharmacokinetics
Clinical studies have demonstrated that ALZ-801 has favorable pharmacokinetic properties. The oral bioavailability of the ALZ-801 immediate-release tablet has been estimated to be approximately 52%, based on urinary recovery data. The prodrug, ALZ-801, has a short plasma half-life of around 30 minutes, while the active moiety, tramiprosate, has a much longer elimination half-life of about 18 hours, allowing for sustained therapeutic concentrations.
Administration with food has been shown to reduce the incidence of gastrointestinal side effects, such as nausea and vomiting, without significantly affecting the overall plasma exposure (AUC) of tramiprosate.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ALZ-801 and its active moiety, tramiprosate, from clinical studies.
| Parameter | ALZ-801 (Prodrug) | Tramiprosate (Active Moiety) | Reference |
| Oral Bioavailability | ~52% (for the 265 mg tablet) | - | |
| Time to Peak Plasma Concentration (Tmax) | 0.51 - 0.75 hours | 1.05 - 2.0 hours | |
| Elimination Half-Life (t½) | ≤ 30 minutes | ~18 hours | |
| Dose Proportionality | Excellent | Excellent | |
| Effect of Food on AUC | Not significantly affected | Not significantly affected |
| Dosing Regimen Comparison | ALZ-801 | Tramiprosate | Outcome | Reference |
| Dose | 265 mg twice daily | 150 mg twice daily | Equivalent steady-state AUC of tramiprosate |
Signaling Pathway and Mechanism of Action
ALZ-801 acts upstream in the amyloid cascade by targeting the soluble Aβ42 monomers. By stabilizing these monomers, it prevents their misfolding and subsequent aggregation into neurotoxic oligomers and plaques. This mechanism of action is distinct from antibody-based therapies that primarily target existing amyloid plaques.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the formulation and oral bioavailability of a small molecule drug like ALZ-801.
Protocol 1: In Vitro Dissolution Testing for Immediate-Release Tablets
This protocol is based on USP General Chapter <711> Dissolution and is suitable for quality control and formulation development of immediate-release tablets.
Objective: To determine the rate and extent of ALZ-801 release from an immediate-release tablet formulation.
Apparatus: USP Apparatus 2 (Paddle)
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
Procedure:
-
Calibrate the dissolution apparatus according to USP guidelines.
-
Prepare 900 mL of the selected dissolution medium and equilibrate to 37 ± 0.5 °C in each vessel.
-
Place one ALZ-801 tablet in each of the six vessels.
-
Start the apparatus at a paddle speed of 50 rpm.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of ALZ-801 in the samples using a validated HPLC-UV or LC-MS method.
-
Calculate the percentage of drug dissolved at each time point.
Acceptance Criteria (Example): Not less than 80% (Q) of the labeled amount of ALZ-801 is dissolved in 30 minutes.
Protocol 2: Quantification of ALZ-801 and Tramiprosate in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the bioanalysis of ALZ-801 and its active metabolite in plasma samples from clinical trials.
Objective: To accurately quantify the concentrations of ALZ-801 and tramiprosate in human plasma.
Materials:
-
Human plasma (K2EDTA)
-
ALZ-801 and tramiprosate reference standards
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
96-well protein precipitation plate
Procedure:
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma samples, calibration standards, and quality controls into a 96-well plate. b. Add 200 µL of ACN containing the internal standard to each well. c. Mix thoroughly and centrifuge the plate at 4000 rpm for 10 minutes. d. Transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% FA in water.
- Mobile Phase B: 0.1% FA in ACN.
- Gradient: A suitable gradient to separate ALZ-801, tramiprosate, and the internal standard.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for ALZ-801, tramiprosate, and the internal standard.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. b. Determine the concentrations of ALZ-801 and tramiprosate in the plasma samples from the calibration curve using a weighted linear regression.
Protocol 3: Phase 1 Clinical Study Design for Oral Bioavailability Assessment
This protocol describes a typical Phase 1 study design to evaluate the safety, tolerability, and pharmacokinetics of a new oral drug like ALZ-801. It often includes single ascending dose (SAD), multiple ascending dose (MAD), and food-effect components.
Objective: To assess the safety, tolerability, and pharmacokinetic profile of ALZ-801 in healthy volunteers.
Study Design: Randomized, double-blind, placebo-controlled.
Part A: Single Ascending Dose (SAD)
-
Enroll cohorts of healthy volunteers (e.g., 8 subjects per cohort, 6 active and 2 placebo).
-
Administer a single oral dose of ALZ-801 or placebo to each cohort, with the dose escalating in subsequent cohorts (e.g., 100 mg, 172 mg, 300 mg).
-
Collect serial blood samples for pharmacokinetic analysis at pre-dose and various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Monitor safety and tolerability through vital signs, ECGs, clinical laboratory tests, and adverse event reporting.
-
A safety review committee evaluates the data from each cohort before proceeding to the next higher dose.
Part B: Multiple Ascending Dose (MAD)
-
Enroll new cohorts of healthy volunteers.
-
Administer multiple oral doses of ALZ-801 or placebo (e.g., once or twice daily for 7-14 days).
-
Collect blood samples for PK analysis at various time points to determine steady-state concentrations.
-
Continue to monitor safety and tolerability.
Part C: Food-Effect Study
-
Use a crossover design where subjects receive a single dose of ALZ-801 on two separate occasions: once after an overnight fast and once after a standardized high-fat meal.
-
Collect serial blood samples for PK analysis after each administration.
-
Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) between the fed and fasted states.
References
Application Notes and Protocols: Pharmacokinetics of AL-801 in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALZ-801, also known as valiltramiprosate, is an oral small-molecule prodrug of tramiprosate developed for the treatment of Alzheimer's disease. As a valine-conjugated prodrug, ALZ-801 offers improved pharmacokinetic properties and gastrointestinal tolerability compared to its active agent, tramiprosate. Tramiprosate inhibits the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease. These application notes provide a comprehensive overview of the pharmacokinetics of ALZ-801 in human subjects, based on data from Phase 1 and Phase 2 clinical trials. Detailed experimental protocols and visualizations are included to guide researchers in this field.
Data Presentation: Pharmacokinetics of ALZ-801 and its Metabolites
The pharmacokinetic profile of ALZ-801 and its active metabolite, tramiprosate, has been evaluated in healthy volunteers and patients with early Alzheimer's disease. The following tables summarize the key pharmacokinetic parameters from these studies.
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of ALZ-801 and Tramiprosate in Healthy Fasted Volunteers[1]
| ALZ-801 Dose (mg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 100 | ALZ-801 | - | 0.51 - 0.75 | - | - |
| Tramiprosate | - | 1.05 - 2.0 | - | - | |
| 172 | ALZ-801 | - | 0.51 - 0.75 | - | - |
| Tramiprosate | - | 1.05 - 2.0 | - | - | |
| 300 | ALZ-801 | - | 0.51 - 0.75 | - | - |
| Tramiprosate | - | 1.05 - 2.0 | - | - |
Note: Specific Cmax and AUC values were not detailed in the provided search results. The original publication "Hey et al., Clinical Pharmacokinetics, 2018" should be consulted for this detailed data.
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of ALZ-801 and Tramiprosate in Healthy Volunteers (14-day dosing)[1][2]
| ALZ-801 Dose | Analyte | Key Findings |
| Up to 342 mg twice daily | Tramiprosate | Excellent dose-proportionality. No accumulation or decrease in plasma exposure over 14 days. |
Note: Specific pharmacokinetic parameter values for the MAD study were not available in the search results. The primary publication should be referenced for detailed data.
Table 3: Effect of Food on Single Dose Pharmacokinetics of ALZ-801 Immediate-Release Tablet in Healthy Volunteers[1][2]
| Condition | Key Findings |
| Fed vs. Fasted | Administration of ALZ-801 with food markedly reduced the incidence of gastrointestinal symptoms. Plasma tramiprosate exposure (AUC) was not significantly affected by food. |
Table 4: Steady-State Pharmacokinetics of ALZ-801 and its Metabolites in APOE4 Carriers with Early Alzheimer's Disease (265 mg BID for 65 weeks)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| ALZ-801 | 5595 | 1.4 | 11,220 (AUC8h) | 1.2 |
| Tramiprosate | 1213 | 2.2 | 5229 (AUC8h) | - |
| 3-SPA (metabolite) | 440 | - | 2774 (AUC8h) | 37.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; BID: Twice daily.
Experimental Protocols
The following section outlines a typical experimental protocol for a clinical pharmacokinetic study of ALZ-801, synthesized from the methodologies described in the cited clinical trials.
Study Design and Population
-
Study Type: Randomized, placebo-controlled, single or multiple ascending dose study.
-
Subject Population: Healthy male and female adult and elderly volunteers, or patients with early-stage Alzheimer's disease.
-
Inclusion Criteria: Age (e.g., 50-80 years), Body Mass Index (BMI) within a specified range, normal health status as confirmed by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests. For patient studies, a diagnosis of early Alzheimer's disease with confirmed biomarker status (e.g., APOE4 carrier) is required.
-
Exclusion Criteria: History of significant medical conditions, use of concomitant medications that may interfere with the study drug, and pregnancy or lactation.
-
Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All subjects must provide written informed consent.
Dosing and Administration
-
Formulation: ALZ-801 administered as an immediate-release tablet or loose-filled capsule.
-
Dose Levels:
-
Single Ascending Dose (SAD): Subjects receive a single oral dose of ALZ-801 at escalating dose levels (e.g., 100 mg, 172 mg, 300 mg). A placebo group is included for comparison.
-
Multiple Ascending Dose (MAD): Subjects receive multiple oral doses of ALZ-801 (e.g., once or twice daily for 14 days) at escalating dose levels. A placebo group is included.
-
-
Administration: The drug is administered orally with a standardized volume of water after an overnight fast. For food-effect studies, the drug is administered after a standardized high-fat meal.
Pharmacokinetic Sampling
-
Sample Matrix: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Urine samples may also be collected.
-
Sampling Time Points:
-
SAD: Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
MAD: Pre-dose on Day 1, and at multiple time points after the last dose on Day 14, similar to the SAD schedule. Trough samples may be collected on intermediate days.
-
-
Sample Handling and Storage: Plasma samples are stored frozen at -20°C or -80°C until analysis.
Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of ALZ-801, tramiprosate, and its metabolite 3-sulfopropanoic acid (3-SPA) in plasma.
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
-
Quantification: The lower limit of quantification (LLOQ) should be sufficient to characterize the concentration-time profile of the analytes.
Pharmacokinetic and Statistical Analysis
-
PK Parameters: Non-compartmental analysis (NCA) is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and terminal elimination half-life (t½).
-
Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation, median, min, and max) are calculated for the pharmacokinetic parameters at each dose level. Dose proportionality is assessed by analyzing the relationship between dose and exposure (Cmax and AUC).
Visualizations
Mechanism of Action of ALZ-801
Caption: Mechanism of Action of ALZ-801.
Experimental Workflow for a Pharmacokinetic Study of ALZ-801
Caption: Experimental Workflow for an ALZ-801 PK Study.
Application Notes and Protocols for the Synthesis of ALZ-801 (Valiltramiprosate) for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALZ-801, also known as valiltramiprosate, is an investigational oral small molecule in late-stage clinical development for the treatment of Alzheimer's disease (AD). It is a prodrug of tramiprosate (homotaurine or 3-aminopropanesulfonic acid), designed to have improved pharmacokinetic properties and better gastrointestinal tolerability compared to its parent compound.[1][2][3] Following oral administration, ALZ-801 is efficiently absorbed and rapidly converted to tramiprosate and the naturally occurring amino acid, L-valine.[4]
The active moiety, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA), are both pharmacologically active inhibitors of beta-amyloid (Aβ) oligomer formation.[4] By binding to soluble Aβ peptides, tramiprosate and 3-SPA stabilize them and prevent their aggregation into neurotoxic oligomers, a key pathological hallmark of Alzheimer's disease. This upstream mechanism of action, inhibiting the formation of toxic amyloid species rather than targeting existing plaques, makes ALZ-801 a promising disease-modifying therapeutic candidate.
These application notes provide detailed protocols for the synthesis of ALZ-801 for research purposes, covering the synthesis of the precursor tramiprosate and its subsequent conjugation with L-valine.
Synthesis of ALZ-801
The synthesis of ALZ-801 is a two-step process that first involves the synthesis of tramiprosate (3-aminopropanesulfonic acid), followed by its N-acylation with a protected L-valine derivative and subsequent deprotection.
Part 1: Synthesis of Tramiprosate (3-Aminopropanesulfonic Acid)
Tramiprosate can be synthesized via several routes. Below are three common methods.
Method 1: From 1,3-Propane Sultone
This method involves the ring-opening of 1,3-propane sultone with ammonia.
-
Reaction Scheme: 1,3-Propane Sultone + NH₃ → 3-Aminopropanesulfonic Acid
-
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 1,3-propane sultone in a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The product, 3-aminopropanesulfonic acid, will precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
Method 2: From 3-Chloropropylamine Hydrochloride
This method involves the displacement of the chlorine atom with a sulfite group.
-
Reaction Scheme: 3-Chloropropylamine HCl + Na₂SO₃ → 3-Aminopropanesulfonic Acid
-
Experimental Protocol:
-
Dissolve 3-chloropropylamine hydrochloride in water.
-
Add an aqueous solution of sodium sulfite.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the precipitated 3-aminopropanesulfonic acid by filtration, wash with cold water, and dry.
-
Method 3: From 3-Aminopropanol
This method involves the chlorination of 3-aminopropanol followed by sulfonation.
-
Reaction Scheme:
-
3-Aminopropanol + HCl → 3-Chloropropylamine HCl
-
3-Chloropropylamine HCl + Na₂SO₃ → 3-Aminopropanesulfonic Acid
-
-
Experimental Protocol:
-
In a suitable reaction vessel, react 3-aminopropanol with hydrogen chloride gas or concentrated hydrochloric acid to form 3-chloropropylamine hydrochloride.
-
Isolate the intermediate, 3-chloropropylamine hydrochloride.
-
Proceed with the sulfonation reaction as described in Method 2.
-
| Parameter | Method 1 (from 1,3-Propane Sultone) | Method 2 (from 3-Chloropropylamine HCl) | Method 3 (from 3-Aminopropanol) |
| Starting Material | 1,3-Propane Sultone | 3-Chloropropylamine Hydrochloride | 3-Aminopropanol |
| Key Reagents | Ammonia (gas or aqueous) | Sodium Sulfite | HCl, Sodium Sulfite |
| Typical Yield | >95% | ~85% | Not specified |
| Purity | >99% | <90% before purification | Not specified |
| Advantages | High yield and purity, simple procedure. | Readily available starting material. | Utilizes a common starting material. |
| Disadvantages | 1,3-Propane sultone is a potential carcinogen. | Lower yield and purity compared to Method 1. | Two-step process. |
Part 2: Synthesis of ALZ-801 (Valiltramiprosate)
This step involves the coupling of tramiprosate with an N-protected L-valine, followed by the removal of the protecting group. A common protecting group for the amino group of valine is the tert-butoxycarbonyl (Boc) group.
Step 2a: N-Acylation of Tramiprosate with Boc-L-Valine
This is a standard peptide coupling reaction.
-
Reaction Scheme: Boc-L-Valine + 3-Aminopropanesulfonic Acid → Boc-ALZ-801
-
Experimental Protocol:
-
In a suitable solvent (e.g., dichloromethane or dimethylformamide), dissolve Boc-L-valine.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at 0 °C for a short period to form the activated ester of Boc-L-valine.
-
In a separate flask, dissolve 3-aminopropanesulfonic acid in a suitable solvent, possibly with the addition of a base (e.g., triethylamine or N,N-diisopropylethylamine) to deprotonate the sulfonic acid and neutralize the reaction mixture.
-
Slowly add the solution of activated Boc-L-valine to the tramiprosate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter off any precipitated urea byproduct (if DCC or EDC is used).
-
Work up the reaction mixture by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Purify the Boc-protected ALZ-801 by column chromatography or recrystallization.
-
Step 2b: Deprotection of Boc-ALZ-801
The final step is the removal of the Boc protecting group to yield ALZ-801.
-
Reaction Scheme: Boc-ALZ-801 → ALZ-801 (Valiltramiprosate)
-
Experimental Protocol:
-
Dissolve the purified Boc-ALZ-801 in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ALZ-801.
-
| Parameter | N-Acylation (Step 2a) | Deprotection (Step 2b) |
| Starting Materials | Boc-L-Valine, 3-Aminopropanesulfonic Acid | Boc-ALZ-801 |
| Key Reagents | Coupling agent (DCC or EDC), Activator (NHS or HOBt), Base (e.g., TEA) | Strong acid (TFA or HCl in dioxane) |
| Typical Yield | High (typically >80%) | Nearly quantitative |
| Purity | Requires purification (chromatography or recrystallization) | High, may require recrystallization |
| Analytical Methods | TLC, LC-MS, NMR | TLC, LC-MS, NMR, Elemental Analysis |
Experimental Workflows and Signaling Pathways
Logical Workflow for the Synthesis of ALZ-801
The synthesis of ALZ-801 follows a logical progression from the synthesis of the tramiprosate precursor to the final coupling and deprotection steps.
Caption: Workflow for the two-part synthesis of ALZ-801.
Signaling Pathway: Mechanism of Action of ALZ-801
ALZ-801 acts as a prodrug of tramiprosate, which inhibits the aggregation of amyloid-beta peptides, a key process in the pathogenesis of Alzheimer's disease.
Caption: ALZ-801's mechanism of action in inhibiting Aβ aggregation.
Conclusion
The synthesis of ALZ-801 for research purposes is a feasible process involving the initial synthesis of tramiprosate followed by a standard peptide coupling reaction with protected L-valine. The methods described provide a framework for researchers to produce this promising Alzheimer's disease drug candidate for in-vitro and in-vivo studies. Careful execution of the experimental protocols and appropriate analytical characterization are essential to ensure the purity and identity of the final compound.
References
- 1. alzheon.com [alzheon.com]
- 2. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Oral ALZ-801/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALZ-801 (Valiltramiprosate) Administration in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of ALZ-801 (valiltramiprosate) and its active moiety, tramiprosate, in preclinical animal models of Alzheimer's disease. The included information is curated from published preclinical studies to guide researchers in designing and executing experiments to evaluate the efficacy of this novel therapeutic agent.
Introduction to ALZ-801
ALZ-801 is an oral small-molecule prodrug of tramiprosate that is in late-stage clinical development as a potential disease-modifying therapy for Alzheimer's disease.[1] Its mechanism of action involves the inhibition of amyloid-beta (Aβ) monomer aggregation into neurotoxic soluble oligomers.[1][2] By binding to soluble Aβ, ALZ-801 and its active form, tramiprosate, prevent the conformational changes that lead to the formation of toxic oligomers and subsequent amyloid plaque deposition.[3][4] Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated the potential of this therapeutic approach to reduce brain amyloid pathology.
Signaling Pathway of ALZ-801
The primary mechanism of action of ALZ-801 is the prevention of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease. The following diagram illustrates this pathway.
Experimental Protocols
This section details administration protocols for tramiprosate, the active agent of ALZ-801, in the TgCRND8 mouse model of Alzheimer's disease. These protocols are based on published preclinical efficacy studies.
Animal Model: TgCRND8 Mice
The TgCRND8 mouse model overexpresses a doubly mutated human amyloid precursor protein (Swedish and Indiana mutations), leading to early and aggressive Aβ deposition in the brain.
Protocol 1: Subcutaneous Administration of Tramiprosate
Objective: To evaluate the effect of subcutaneously administered tramiprosate on amyloid pathology in TgCRND8 mice.
Materials:
-
TgCRND8 mice
-
Tramiprosate (3-amino-1-propanesulfonic acid)
-
Sterile water for injection
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Housing: House mice under standard laboratory conditions with ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to one of three treatment groups:
-
Vehicle control (sterile water)
-
Tramiprosate 30 mg/kg/day
-
Tramiprosate 100 mg/kg/day
-
-
Drug Preparation: Dissolve tramiprosate in sterile water to the desired concentrations.
-
Administration: Administer the assigned treatment daily via subcutaneous injection for a duration of 8-9 weeks.
-
Outcome Assessment: At the end of the treatment period, euthanize the animals and collect brain and plasma samples for analysis.
-
Brain Tissue: Process one hemisphere for immunohistochemical analysis of amyloid plaques and the other for biochemical quantification of soluble and insoluble Aβ40 and Aβ42 levels by ELISA.
-
Plasma: Collect blood samples for the measurement of plasma Aβ levels by ELISA.
-
Protocol 2: Chronic Oral Administration of Tramiprosate
Objective: To assess the impact of chronic oral administration of tramiprosate on brain amyloid pathology in TgCRND8 mice.
Materials:
-
TgCRND8 mice
-
Tramiprosate
-
Vehicle (e.g., drinking water or formulated chow)
Procedure:
-
Animal Housing: House mice under standard laboratory conditions.
-
Group Allocation: Randomly assign mice to a control group (vehicle) and a tramiprosate treatment group.
-
Administration: Administer tramiprosate orally. While specific oral dosages for ALZ-801 in animal models are not detailed in the provided search results, studies with tramiprosate have shown efficacy with chronic oral administration. The dosage should be determined based on pharmacokinetic studies to achieve brain concentrations comparable to those effective in subcutaneous studies. Administration can be via oral gavage, medicated drinking water, or formulated chow.
-
Treatment Duration: A chronic treatment paradigm is recommended, similar to the 8-9 week duration of the subcutaneous study.
-
Outcome Assessment: Similar to the subcutaneous protocol, assess brain amyloid plaque load and Aβ levels in the brain and plasma.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from preclinical studies of tramiprosate in the TgCRND8 mouse model.
Table 1: Effect of Subcutaneous Tramiprosate on Brain Amyloid Pathology in TgCRND8 Mice
| Treatment Group | Brain Amyloid Plaque Load Reduction | Cerebral Soluble & Insoluble Aβ40/Aβ42 Reduction |
| 30 mg/kg/day s.c. | Significant Reduction (~30%) | Significant Decrease (~20-30%) |
| 100 mg/kg/day s.c. | Significant Reduction (~30%) | Significant Decrease (~20-30%) |
Table 2: Effect of Tramiprosate on Plasma Aβ Levels in TgCRND8 Mice
| Treatment Group | Plasma Aβ Level Reduction |
| Dose-dependent | Up to 60% |
Experimental Workflow
The following diagram outlines the general workflow for conducting a preclinical study of ALZ-801 or tramiprosate in an Alzheimer's disease animal model.
Methodologies for Key Experiments
Amyloid Plaque Quantification by Immunohistochemistry
-
Tissue Preparation: Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Post-fix brains overnight and then cryoprotect in a sucrose solution. Section the brain using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with a nuclear stain like hematoxylin if desired.
-
-
Imaging and Analysis: Capture images of stained sections using a light microscope. Use image analysis software (e.g., ImageJ) to quantify the amyloid plaque burden by measuring the percentage of the area covered by plaques in specific brain regions (e.g., cortex and hippocampus).
Aβ Level Quantification by ELISA
-
Brain Homogenization: Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Fractionation:
-
Soluble Fraction: Centrifuge the homogenate at high speed. The supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction: Resuspend the pellet in a strong denaturant like formic acid to solubilize the plaque-associated Aβ. Neutralize the formic acid extract.
-
-
ELISA: Use commercially available ELISA kits specific for Aβ40 and Aβ42 to quantify the concentrations in the soluble and insoluble fractions. Follow the manufacturer's instructions for the assay.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration of the brain homogenate.
Behavioral Testing for Cognitive Function
Various behavioral tests can be employed to assess cognitive function in mouse models of Alzheimer's disease. Commonly used tests include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or T-Maze: To evaluate spatial working memory.
-
Novel Object Recognition Test: To assess recognition memory.
The specific parameters for each test (e.g., training and testing protocols, inter-trial intervals) should be standardized and consistently applied across all experimental groups.
Conclusion
The provided protocols and data offer a foundation for researchers to investigate the preclinical efficacy of ALZ-801 and tramiprosate in animal models of Alzheimer's disease. Adherence to detailed and standardized methodologies is crucial for obtaining reliable and reproducible results that can inform the clinical development of this promising therapeutic agent.
References
- 1. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting soluble Aβ peptide with tramiprosate for the treatment of brain amyloidosis | AlzPED [alzped.nia.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting soluble Abeta peptide with Tramiprosate for the treatment of brain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ALZ-801 in Combination with Other Alzheimer's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological pathways, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[1] This multifaceted nature suggests that combination therapy, targeting different aspects of the disease, will be necessary to achieve optimal therapeutic benefits.[1][2] ALZ-801 (valiltramiprosate) is an investigational, oral small molecule that offers a unique, upstream mechanism of action by inhibiting the formation of toxic Aβ oligomers.[3][4] This positions it as a prime candidate for combination regimens, particularly with therapies that act on downstream pathologies, such as amyloid plaque-clearing monoclonal antibodies.
These application notes provide a comprehensive overview of ALZ-801, the scientific rationale for its use in combination therapies, and detailed protocols for preclinical and clinical evaluation.
Profile of ALZ-801 (Valiltramiprosate)
ALZ-801 is an improved prodrug of tramiprosate, designed for better pharmacokinetic properties and gastrointestinal tolerability. Its active agent, tramiprosate, directly interferes with the aggregation of Aβ monomers, preventing the formation of soluble neurotoxic oligomers that are considered key drivers of synaptic dysfunction and cognitive decline in AD.
1.1 Mechanism of Action
ALZ-801's mechanism is distinct from plaque-clearing antibodies. It acts upstream in the amyloid cascade by binding to Aβ42 monomers, stabilizing their conformation, and preventing them from misfolding and aggregating into toxic oligomers. This "enveloping" mechanism effectively sequesters the building blocks of plaques, reducing the formation of the most neurotoxic amyloid species. This approach has been shown to be particularly effective in patients homozygous for the APOE4 allele (APOE4/4), who exhibit a high burden of Aβ pathology. Because it does not target insoluble fibrillar amyloid or plaques, ALZ-801 has not been associated with the risk of vasogenic edema (ARIA-E) commonly seen with anti-amyloid antibody therapies.
Caption: Mechanism of ALZ-801 vs. Anti-Amyloid Antibodies.
1.2 Pharmacokinetics and Clinical Data
ALZ-801 was developed to optimize the delivery of its active agent, tramiprosate. It demonstrates rapid absorption, good oral bioavailability, and significant brain exposure. Clinical trials have focused on early AD patients, particularly APOE4 carriers.
Table 1: Summary of ALZ-801 Pharmacokinetic Properties
| Parameter | Value | Source |
|---|---|---|
| Oral Bioavailability | ~52% | |
| Brain-Drug Exposure | ~40% | |
| Elimination Half-life (Tramiprosate) | ~18 hours | |
| Metabolism | Metabolized to tramiprosate and 3-sulfopropanoic acid |
| Clearance | Near complete renal clearance | |
Table 2: Summary of Key Clinical Trial Results for ALZ-801
| Trial Phase | Patient Population | Key Findings | Source |
|---|---|---|---|
| Phase 2 (Open-Label) | Early AD, APOE4 Carriers | Significant reduction in plasma p-tau181; Preservation of hippocampal volume; Cognitive improvements. | |
| Phase 3 (APOLLOE4) | Early AD, APOE4/4 Homozygotes | Did not meet primary cognitive endpoint (ADAS-Cog13) in the overall population. | |
| (Prespecified MCI subgroup) | Statistically significant cognitive and functional benefits in patients at the Mild Cognitive Impairment (MCI) stage. |
| | (Overall Population) | Slowed brain atrophy across multiple brain regions; Favorable safety with no increased risk of vasogenic edema (ARIA). | |
Rationale for Combination Therapy with ALZ-801
The consensus in AD research is that targeting multiple disease pathways simultaneously may be required to achieve a greater therapeutic effect. ALZ-801's unique upstream mechanism makes it an ideal candidate for combination therapy.
-
Complementary Mechanisms: ALZ-801 prevents the formation of new toxic oligomers, while other drugs, like anti-amyloid monoclonal antibodies (e.g., lecanemab, donanemab), are designed to clear existing amyloid plaques. This dual approach of "prevention" and "removal" could lead to synergistic effects on disease progression.
-
Enhanced Safety Profile: A significant concern with plaque-clearing antibodies is the risk of ARIA, especially in APOE4 carriers. ALZ-801 has consistently shown a favorable safety profile with no increased risk of ARIA. Combining ALZ-801 with a lower, safer dose of an antibody could potentially maintain or enhance efficacy while minimizing side effects.
-
Addressing Different Disease Stages: ALZ-801's action on early-forming oligomers may be most critical in the initial stages of AD, while plaque-clearing agents could address the accumulated pathology in later stages.
Caption: Complementary targeting of the amyloid pathway.
Experimental Protocols for Evaluating Combination Therapies
The following protocols provide a framework for the preclinical and clinical evaluation of ALZ-801 in combination with other AD therapies.
3.1 Protocol: In Vitro Assessment of Synergistic Neuroprotection
Objective: To determine if ALZ-801 and an anti-amyloid antibody have additive or synergistic effects in protecting cultured neurons from Aβ oligomer-induced toxicity.
Methodology:
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons. Differentiate SH-SY5Y cells with retinoic acid to induce a more neuron-like phenotype.
-
-
Preparation of Aβ Oligomers:
-
Synthesize or purchase Aβ42 peptides. Prepare low-molecular-weight (LMW) oligomers by incubating the peptide solution according to established protocols. Confirm oligomer formation via Western blot or TEM.
-
-
Treatment Groups:
-
Establish treatment groups in 96-well plates:
-
Vehicle Control (cell culture media)
-
Aβ Oligomers alone (e.g., 5 µM)
-
Aβ + ALZ-801 (at various concentrations)
-
Aβ + Anti-Amyloid Antibody (at various concentrations)
-
Aβ + ALZ-801 + Anti-Amyloid Antibody (in a matrix of concentrations)
-
-
-
Incubation:
-
Pre-incubate cells with ALZ-801 and/or the antibody for 2-4 hours before adding the Aβ oligomer preparation. Incubate for 24-48 hours.
-
-
Assessment of Neurotoxicity:
-
Cell Viability: Perform an MTT assay to measure mitochondrial reductase activity or an LDH assay to measure membrane integrity (cell death).
-
Apoptosis: Measure caspase-3/7 activity using a luminescent or fluorescent substrate to quantify apoptosis.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Use synergy analysis software (e.g., Combenefit) or the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro synergy testing.
3.2 Protocol: In Vivo Efficacy in a Transgenic Mouse Model
Objective: To evaluate the long-term efficacy of ALZ-801 combined with an anti-amyloid antibody on cognitive function and AD pathology in a transgenic mouse model.
Methodology:
-
Animal Model:
-
Use an appropriate transgenic mouse model that develops both amyloid plaques and cognitive deficits, such as the 5xFAD or APP/PS1 models.
-
-
Study Groups and Dosing:
-
Randomly assign mice (e.g., at 3 months of age, before significant pathology develops) to four groups (n=15-20/group):
-
Group 1: Vehicle control
-
Group 2: ALZ-801 (administered orally, e.g., in drinking water or via gavage)
-
Group 3: Anti-Amyloid Antibody (administered via intraperitoneal injection)
-
Group 4: ALZ-801 + Anti-Amyloid Antibody
-
-
-
Treatment Duration:
-
Treat animals for 3-6 months.
-
-
Behavioral Testing:
-
At the end of the treatment period, conduct a battery of cognitive tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
Novel Object Recognition: To assess recognition memory.
-
-
-
Biomarker and Pathological Analysis:
-
Collect blood plasma for biomarker analysis (e.g., p-tau181, Aβ42/40 ratio).
-
Following behavioral testing, sacrifice animals and harvest brain tissue.
-
Biochemistry: Prepare brain homogenates to measure levels of soluble and insoluble Aβ40 and Aβ42 via ELISA.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 6E10 or Thioflavin S) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) to assess synaptic integrity.
-
-
Data Analysis:
-
Use ANOVA to compare behavioral outcomes and pathological markers between the four groups. A significant interaction effect between the two treatments would suggest a synergistic relationship.
-
3.3 Framework: Clinical Trial Design Considerations
Objective: To design a Phase 2 trial to assess the safety and efficacy of ALZ-801 as an add-on therapy to an approved anti-amyloid monoclonal antibody.
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Individuals aged 50-80 with Early Symptomatic AD (MCI or mild dementia).
-
Confirmed amyloid pathology via PET scan or CSF analysis.
-
Genotyped for APOE status, with enrichment for APOE4 carriers.
-
Must be on a stable dose of an approved anti-amyloid antibody for at least 6 months.
Treatment Arms:
-
Arm 1: ALZ-801 (265 mg twice daily) + Anti-Amyloid Antibody
-
Arm 2: Placebo + Anti-Amyloid Antibody
Duration: 78 weeks.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline on a cognitive scale such as the ADAS-Cog13 or CDR-SB.
-
Secondary Efficacy Endpoints:
-
Changes in functional scales (e.g., ADCS-ADL, A-IADL).
-
Changes in brain volume, particularly hippocampal volume, measured by MRI.
-
Changes in fluid biomarkers (plasma p-tau181, GFAP; CSF Aβ42/40 ratio).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Close monitoring of ARIA-E and ARIA-H via regularly scheduled MRI scans.
-
Statistical Considerations: The trial should be powered to detect a clinically meaningful difference in the primary endpoint between the combination therapy group and the antibody-alone group. An add-on design simplifies the analysis compared to a full factorial design.
References
- 1. Alzheimer’s Disease: Combination Therapies and Clinical Trials for Combination Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 3. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. Valiltramiprosate: Alzheimer's disease | ACNR [acnr.co.uk]
Application Notes and Protocols: Long-Term ALZ-801 (Valiltramiprosate) Clinical Studies
These application notes provide a detailed overview of the long-term treatment protocols for ALZ-801 (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD). The information is compiled from Phase 2 and the pivotal Phase 3 APOLLOE4 clinical trials, targeting researchers, scientists, and drug development professionals.
Introduction to ALZ-801
ALZ-801, or valiltramiprosate, is a first-in-class oral small molecule designed as a disease-modifying therapy for Alzheimer's disease. It is a prodrug of tramiprosate and functions by inhibiting the formation of neurotoxic soluble beta-amyloid (Aβ) oligomers, a key pathological driver in AD.[1] This upstream mechanism of action distinguishes it from other anti-amyloid agents that primarily target existing amyloid plaques. Clinical development has focused on genetically defined populations at high risk for AD, particularly carriers of the apolipoprotein E4 (APOE4) allele.
Mechanism of Action
ALZ-801 is metabolized to tramiprosate (homotaurine), which directly interacts with Aβ monomers. This interaction prevents the misfolding and aggregation of Aβ into soluble oligomers, which are implicated in synaptic dysfunction and neuronal toxicity. By targeting this early step in the amyloid cascade, ALZ-801 aims to slow disease progression. The Phase 3 clinical dose of 265 mg twice daily is projected to achieve sufficient brain exposure to fully inhibit Aβ42 oligomer formation.
References
Application Notes and Protocols for Clinical Trials Involving ALZ-801
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ethical considerations, experimental protocols, and key data associated with clinical trials of ALZ-801 (valiltramiprosate), an investigational oral agent for the treatment of Alzheimer's disease (AD).
Ethical Considerations in ALZ-801 Clinical Trials
Clinical trials for ALZ-801, particularly the pivotal Phase 3 APOLLOE4 study, have been designed with a "precision medicine" approach, focusing on a genetically defined population of patients with early Alzheimer's disease who are homozygous for the apolipoprotein E4 allele (APOE4/4)[1][2][3]. This targeted enrollment strategy raises several key ethical considerations:
-
Informed Consent and Genetic Disclosure: A fundamental ethical principle in clinical research is "respect for persons," which includes ensuring participants are fully autonomous in their decision to enroll[4]. For trials targeting a specific genetic subtype like APOE4/4, this necessitates a robust informed consent process. This process must clearly explain the implications of the APOE4/4 genotype, which confers a significantly higher lifetime risk for developing Alzheimer's disease and is associated with a more rapid disease progression[5]. Participants must understand that their involvement in the trial inherently discloses their high-risk genetic status. The ethical framework for such trials must consider whether to use a "blinded enrollment" design, where some participants who don't meet the genetic criteria are enrolled as placebo recipients to avoid de facto disclosure, or a "transparent enrollment" where only those meeting the criteria are enrolled.
-
Risk-Benefit Ratio in a High-Risk Population: The APOE4/4 population is not only at high risk for AD but also for amyloid-related imaging abnormalities (ARIA), particularly vasogenic edema (ARIA-E), when treated with certain anti-amyloid antibody therapies. A major ethical consideration for any new treatment in this group is the balance of potential benefits against these risks. ALZ-801 has shown a favorable safety profile, with no reported cases of ARIA-E in clinical trials, which is a significant ethical advantage over other amyloid-targeting therapies. The most common adverse events are generally mild and transient, including nausea and vomiting. This favorable safety profile is a crucial ethical justification for its study in this vulnerable population.
-
Equity and Access: The APOLLOE4 trial made a concerted effort to enroll subjects from underrepresented populations to enhance the diversity, equity, and inclusiveness of the study. This is a critical ethical consideration, as the prevalence and impact of Alzheimer's disease can vary across different ethnic and racial groups. Furthermore, as an oral small molecule, ALZ-801 has the potential for greater accessibility compared to intravenously administered antibody therapies, which could help address disparities in healthcare access.
-
Scientific Validity and Study Design: The APOLLOE4 trial was designed as a multi-center, randomized, double-blind, placebo-controlled study, which is the gold standard for establishing efficacy and safety. The trial was conducted in accordance with the International Council for Harmonization Guideline for Good Clinical Practice and was approved by relevant institutional review boards and ethics committees. The focus on a genetically defined population with a high likelihood of amyloid positivity (>95%) allowed for the trial to proceed without requiring amyloid PET scans for inclusion, which reduces the burden on participants.
Logical Relationships in Ethical Considerations
Caption: Logical flow from core principles and trial design to specific ethical considerations for ALZ-801.
ALZ-801 Mechanism of Action
ALZ-801 is an oral prodrug of tramiprosate, designed to improve its pharmacokinetic properties and gastrointestinal tolerability. Its active agent, tramiprosate, and its metabolite, 3-sulfopropanoic acid (3-SPA), work by inhibiting the aggregation of beta-amyloid (Aβ) peptides, particularly Aβ42. The proposed mechanism involves stabilizing Aβ42 monomers, thereby preventing their misfolding and subsequent formation into toxic soluble oligomers. This action is upstream of the formation of amyloid plaques.
Signaling Pathway of ALZ-801
Caption: ALZ-801's mechanism of action, preventing the formation of toxic amyloid oligomers.
Experimental Protocols: Phase 3 APOLLOE4 Trial
The APOLLOE4 study is a pivotal Phase 3 trial designed to evaluate the efficacy and safety of ALZ-801 in a specific population of patients with early Alzheimer's disease.
Study Design
-
Title: A Phase 3, Multicenter, Randomized, Double-blind, Placebo-controlled Study of the Efficacy, Safety and Biomarker Effects of ALZ-801 in Subjects With Early Alzheimer's Disease and APOE4/4 Genotype (APOLLOE4).
-
Phase: 3.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 78 weeks.
-
Population: 325 subjects with early AD (Mild Cognitive Impairment or mild dementia) who are homozygous for the APOE4 allele.
-
Intervention: ALZ-801 265 mg administered orally twice daily (BID) versus placebo.
Key Inclusion and Exclusion Criteria
-
Inclusion:
-
Age: 50-80 years.
-
Genotype: Homozygous for the APOE ε4 allele (APOE4/4).
-
Diagnosis: Clinical diagnosis of Mild Cognitive Impairment (MCI) or Mild Dementia due to AD.
-
Cognitive Scores: Mini-Mental State Examination (MMSE) score of 22 to 30; Clinical Dementia Rating (CDR) Global score of 0.5 or 1.0; Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) delayed memory index score ≤ 85.
-
-
Exclusion:
-
Memantine and anticoagulants were not permitted.
-
Exclusionary findings on brain MRI, such as large macrohemorrhages or severe white matter disease. However, participants with a limited number of microhemorrhages were allowed.
-
Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog 13) at 78 weeks.
-
Key Secondary Efficacy Endpoints:
-
Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Change from baseline in the Amsterdam-Instrumental Activities of Daily Living (A-IADL).
-
-
Other Endpoints:
-
Change in hippocampal volume as measured by MRI.
-
Changes in plasma and cerebrospinal fluid (CSF) biomarkers of AD, including p-tau181 and Aβ42/40 ratio.
-
Experimental Workflow
Caption: Workflow of the APOLLOE4 Phase 3 clinical trial from screening to endpoint analysis.
Quantitative Data Summary
Table 1: Baseline Characteristics of APOLLOE4 Trial Participants
| Characteristic | Value | Reference |
| Number of Participants | 325 | |
| Mean Age (years) | 69 | |
| Gender (% Female) | 51% | |
| Mean MMSE Score | 25.6 | |
| Disease Stage (% MCI) | 65% | |
| Participants with ≥1 Microhemorrhage | 32% | |
| Participants with ≥1 Siderosis Lesion | 10% |
Table 2: Key Efficacy and Biomarker Results from ALZ-801 Clinical Trials
| Endpoint | Trial Phase | Patient Group | Result | Reference |
| Cognitive/Functional Outcomes | ||||
| ADAS-Cog13 | Phase 3 (APOLLOE4) | Overall (MCI + Mild AD) | 11% benefit vs. placebo (p=0.607, not significant) | |
| ADAS-Cog13 | Phase 3 (APOLLOE4) | Prespecified MCI subgroup | 52% benefit vs. placebo (nominally significant) | |
| Hippocampal Atrophy (MRI) | Phase 3 (APOLLOE4) | Overall Population | 18% slowing vs. placebo | |
| Hippocampal Atrophy (MRI) | Phase 3 (APOLLOE4) | MCI subgroup | 26% slowing vs. placebo | |
| Hippocampal Volume Decline | Phase 2 | Early AD (APOE4 carriers) | Reduced by ~23% vs. external control group | |
| Biomarker Outcomes | ||||
| Plasma p-tau181 | Phase 2 | Early AD (APOE4 carriers) | Significant reduction at 13 weeks, sustained to 2 years | |
| Plasma p-tau181 (1 year) | Phase 2 | Early AD (APOE4 carriers) | ~41% decline from baseline | |
| Plasma Aβ42 (1 year) | Phase 2 | Early AD (APOE4 carriers) | ~5% reduction from baseline | |
| Plasma Aβ42 (2 years) | Phase 2 | Early AD (APOE4 carriers) | Significant reduction from baseline |
Table 3: Safety and Tolerability of ALZ-801
| Adverse Event Profile | Finding | Reference |
| Amyloid-Related Imaging Abnormalities (ARIA-E) | No events of vasogenic brain edema reported | |
| Amyloid-Related Imaging Abnormalities (ARIA-H) | No increase in microhemorrhages compared to placebo | |
| Most Common Adverse Events | Mild and transient nausea, vomiting, decreased appetite, weight loss | |
| Tolerability with Food | Administration with food reduces GI symptoms without affecting exposure | |
| Serious Adverse Events | No severe or serious adverse events or laboratory findings in Phase 1 |
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. APOLLOE4 Phase 3 study of oral ALZ-801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzheon.com [alzheon.com]
- 4. Ethical challenges in preclinical Alzheimer’s disease observational studies and trials: results of the Barcelona summit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patientcareonline.com [patientcareonline.com]
Troubleshooting & Optimization
Managing side effects of ALZ-801 in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical studies of ALZ-801.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALZ-801?
A1: ALZ-801 is a prodrug of tramiprosate, which is designed to inhibit the formation of neurotoxic soluble beta-amyloid (Aβ) oligomers.[1][2] The active agent, tramiprosate, acts upstream in the amyloid cascade by binding to Aβ42 monomers.[2][3] This "enveloping" mechanism stabilizes the monomers, preventing their misfolding and subsequent aggregation into toxic oligomers, which are considered a key driver of synaptic dysfunction and neurotoxicity in Alzheimer's disease.[1]
Q2: What is the established dosage of ALZ-801 in pivotal clinical trials?
A2: The dosage used in the Phase 3 APOLLOE4 trial is 265 mg of ALZ-801 administered orally twice daily.
Q3: What are the most frequently reported side effects associated with ALZ-801?
A3: The most common treatment-emergent adverse events are generally mild and transient. These include nausea, vomiting, decreased appetite, and weight decrease. Headaches and dizziness have also been reported.
Q4: Does ALZ-801 carry a risk of Amyloid-Related Imaging Abnormalities (ARIA)?
A4: A significant advantage of ALZ-801 is that it has not been associated with an increased risk of vasogenic edema (ARIA-E) or other forms of ARIA. In the APOLLOE4 Phase 3 trial, the incidence of ARIA-E was the same in both the valiltramiprosate and placebo groups (3.4%).
Data Presentation: Adverse Events in the APOLLOE4 Phase 3 Trial
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) in the APOLLOE4 Phase 3 trial.
| Adverse Event | ALZ-801 (n=146) | Placebo (n=144) |
| Nausea | 26% | Not Specified |
| COVID-19 | 21% | Not Specified |
| Weight Decrease | 14% | Not Specified |
| Decreased Appetite | 10% | Not Specified |
| Vomiting | 10% | Not Specified |
The following table details the incidence of Amyloid-Related Imaging Abnormalities (ARIA) in the APOLLOE4 trial.
| ARIA Type | ALZ-801 (n=149) | Placebo (n=149) |
| ARIA with Edema (ARIA-E) | 3.4% | 3.4% |
| ARIA with Siderosis | 5% | 6% |
| ARIA with Microhemorrhages | 9% | 14% |
Troubleshooting Guides
Management of Mild to Moderate Nausea and Vomiting
Issue: A clinical trial participant reports experiencing nausea or has had an episode of vomiting after taking ALZ-801.
Troubleshooting Workflow:
Caption: Workflow for managing nausea and vomiting in clinical trial participants.
Procedural Steps:
-
Initial Assessment: When a participant reports nausea or vomiting, the clinical site staff should assess the severity, frequency, and timing of the events in relation to the administration of ALZ-801.
-
Dietary Modification: For mild and infrequent nausea, advise the participant to take ALZ-801 with a light meal or snack.
-
Monitoring: The participant should be monitored for improvement. If the symptoms persist or worsen, further action is required.
-
Protocol-Specific Guidance: For persistent or more severe symptoms, refer to the clinical trial protocol for guidance on potential dose adjustments or the use of approved antiemetic medications.
-
SAE Reporting: If the symptoms are severe, debilitating, or meet the criteria for a Serious Adverse Event (SAE), it must be reported according to the trial's safety monitoring plan.
Management of Headache and Dizziness
Issue: A participant reports experiencing headaches or dizziness.
Troubleshooting Workflow:
Caption: Workflow for managing headache and dizziness in clinical trial participants.
Procedural Steps:
-
Initial Assessment: Document the characteristics of the headache or dizziness, including its severity, duration, and any potential triggers.
-
Supportive Care: For mild and infrequent symptoms, advise the participant to ensure adequate hydration and rest.
-
Monitoring: Track the participant's symptoms to see if they resolve with simple measures.
-
Medical Evaluation: If symptoms are persistent, severe, or accompanied by other neurological signs, a medical evaluation, including vital signs and a neurological examination, should be conducted.
-
Symptomatic Treatment: As per the clinical trial protocol, the use of simple analgesics for headaches may be considered.
-
Safety Reporting: Any severe or concerning neurological symptoms should be reported in accordance with the trial's safety monitoring guidelines.
Experimental Protocols
Safety Monitoring for Amyloid-Related Imaging Abnormalities (ARIA)
Objective: To monitor for the presence of ARIA in participants receiving ALZ-801.
Methodology:
-
Imaging Modality: Magnetic Resonance Imaging (MRI) is the standard imaging modality.
-
Frequency: In the APOLLOE4 Phase 3 trial, safety MRIs are performed every 26 weeks.
-
Recommended MRI Sequences:
-
FLAIR (Fluid-Attenuated Inversion Recovery): To detect vasogenic edema (ARIA-E).
-
T2-weighted Gradient Recalled Echo (GRE) or Susceptibility-Weighted Imaging (SWI):* To detect microhemorrhages and superficial siderosis (ARIA-H).
-
-
Image Analysis: All safety MRI scans should be reviewed by a central, qualified neuroradiologist to ensure consistency in the detection and classification of any imaging abnormalities.
-
Exclusion Criteria: The APOLLOE4 trial protocol specifies that exclusionary findings on brain MRI at screening would make a participant ineligible.
Signaling Pathways and Mechanisms
ALZ-801 Mechanism of Action: Inhibition of Aβ Oligomer Formation
Caption: Mechanism of ALZ-801 in preventing beta-amyloid oligomer formation.
References
Optimizing ALZ-801 dosage to minimize adverse events
Technical Support Center: ALZ-801
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving ALZ-801. The focus is on optimizing dosage to achieve therapeutic relevance while minimizing potential adverse events.
Frequently Asked Questions (FAQs)
Q1: What is ALZ-801 and its primary mechanism of action?
A1: ALZ-801 (valiltramiprosate) is an oral, small-molecule prodrug of tramiprosate.[1][2][3] Upon administration, it is efficiently converted to tramiprosate, its active agent. The primary mechanism of action is the inhibition of beta-amyloid (Aβ) aggregation.[4][5] Tramiprosate binds to and stabilizes Aβ42 monomers, preventing their assembly into toxic soluble oligomers, which are considered key drivers of neurotoxicity in Alzheimer's disease (AD). This "upstream" action in the amyloid cascade prevents the formation of plaques rather than attempting to remove existing ones.
Q2: What is the significance of the APOE4 genotype in ALZ-801 research?
A2: The development of ALZ-801 has focused on a precision medicine approach, initially targeting patients with the apolipoprotein E4 (APOE4) genotype, particularly those with two copies (APOE4/4 homozygotes). This population is at the highest genetic risk for developing AD, experiences faster disease progression, and has a high prevalence of amyloid pathology. Clinical trials with tramiprosate showed the most significant cognitive and functional benefits in this specific genetic subgroup.
Q3: What are the most common adverse events associated with ALZ-801 and its active agent, tramiprosate?
A3: The most frequently reported adverse events are primarily gastrointestinal and generally mild to moderate in severity. These include nausea, vomiting, and weight loss. In clinical studies, these events were often transient, with tolerance developing after continued use.
Q4: Are the observed adverse events dose-dependent?
A4: Yes, studies with tramiprosate suggest that the incidence of nausea, vomiting, and weight loss is dose-dependent. The development of ALZ-801 as a prodrug aimed to improve gastrointestinal tolerability compared to tramiprosate.
Q5: What is the recommended clinical dose of ALZ-801 and how was it established?
A5: The clinical dose for Phase 3 trials is 265 mg of ALZ-801 administered twice daily (BID). This dose was established through pharmacokinetic (PK) bridging studies to provide a plasma exposure of tramiprosate that is bioequivalent to the 150 mg BID dose of tramiprosate. The 150 mg BID tramiprosate dose was shown to be effective in APOE4/4 homozygous patients with mild AD in previous Phase 3 trials.
Q6: How can gastrointestinal (GI) tolerability be improved during experiments?
A6: Administering ALZ-801 with food has been shown to markedly reduce the incidence of GI symptoms like nausea and vomiting. Importantly, this can be done without significantly affecting the plasma exposure of the active agent, tramiprosate. For preclinical studies, consider co-administration with standard chow or a small palatable treat. A dose-titration period at the beginning of a study can also help improve tolerance.
Q7: Does ALZ-801 carry the risk of Amyloid-Related Imaging Abnormalities (ARIA)?
A7: ALZ-801 has a favorable safety profile regarding ARIA. Clinical trials have consistently shown no increased risk of vasogenic brain edema (ARIA-E) or microhemorrhages (ARIA-H) compared to placebo. This is a significant advantage, particularly in the APOE4 carrier population, which is at a higher risk for ARIA with anti-amyloid antibody therapies.
Data Presentation: Adverse Events & Dosing
The following tables summarize key quantitative data from clinical and preclinical studies to guide experimental design.
Table 1: Summary of Common Dose-Dependent Adverse Events (Tramiprosate)
This table reflects data from Phase 3 trials of tramiprosate, the active agent of ALZ-801. The incidence of events appears to be dose-related.
| Adverse Event | Placebo | Tramiprosate 100 mg BID | Tramiprosate 150 mg BID |
| Nausea | ~13% | ~18-20% | ~20-23% |
| Vomiting | ~5% | ~8-10% | ~11-14% |
| Weight Loss | ~4% | ~10-12% | ~14-15% |
(Data compiled from multiple sources reflecting Phase 3 trial outcomes)
Table 2: Key Dosing and Exposure Parameters for ALZ-801
| Parameter | Value | Significance for Researchers |
| Clinical Dose | 265 mg ALZ-801, twice daily (BID) | The target dose for achieving therapeutic efficacy in human subjects (APOE4/4 homozygotes). |
| Bioequivalent Dose | 150 mg Tramiprosate, BID | The ALZ-801 dose was selected to match the plasma exposure of this effective tramiprosate dose. |
| Projected Brain Exposure | ~550 nM | Estimated steady-state brain concentration of tramiprosate with the 265 mg BID ALZ-801 dose. |
| Required Molar Excess | >1,000x | A molar excess of tramiprosate to Aβ42 of at least 1,000-fold was shown to fully inhibit oligomer formation in vitro. |
| Plasma Half-Life | ~18 hours (for tramiprosate from ALZ-801) | The prodrug formulation provides a longer and more consistent plasma half-life compared to tramiprosate alone. |
Troubleshooting Guides
Issue 1: High incidence of nausea, vomiting, or weight loss is observed in animal models.
-
Q: Did you begin with a dose titration schedule?
-
A: Abruptly starting at a high dose can induce GI intolerance. Phase 1 human studies used a titration period, for instance, starting with an evening dose for the first two weeks before escalating to twice-daily dosing. Implementing a similar ramp-up period over several days in animal models can improve acclimatization.
-
-
Q: Is the compound being administered with food?
-
A: As with humans, administration on an empty stomach may increase GI irritation. Ensure administration occurs during the active feeding cycle or is mixed with a small amount of palatable food to buffer the stomach.
-
-
Q: Have you confirmed the dose formulation and concentration?
-
A: Errors in formulation can lead to unintended high doses. Re-verify all calculations and, if possible, analytically confirm the concentration of ALZ-801 or tramiprosate in the dosing solution.
-
Issue 2: Inconsistent or weak inhibition of Aβ aggregation in vitro.
-
Q: What is the molar ratio of tramiprosate to Aβ42 in your assay?
-
A: Preclinical studies indicate that a molar excess of at least 1,000-fold is required for the full inhibition of Aβ42 oligomer formation. Verify your concentrations and ensure this stoichiometric requirement is met or exceeded.
-
-
Q: How are you preparing your Aβ42 monomers?
-
A: The starting material is critical. Ensure your Aβ42 stock is fully monomeric and free of pre-existing seeds or oligomers. Use established protocols involving solvents like hexafluoroisopropanol (HFIP) followed by resuspension in an appropriate buffer (e.g., NaOH/PBS) immediately before use.
-
-
Q: Are your reagents pure and are controls behaving as expected?
-
A: Use high-purity, sequence-verified Aβ42. Your negative control (Aβ42 alone) should show robust aggregation, and your positive control (if available, another known aggregation inhibitor) should show strong inhibition. If controls fail, troubleshoot the assay setup itself.
-
Experimental Protocols
Protocol 1: In Vitro Thioflavin T (ThT) Assay for Aβ42 Aggregation Inhibition
This protocol provides a method to assess the efficacy of tramiprosate (the active agent of ALZ-801) in preventing amyloid fibril formation.
-
Preparation of Monomeric Aβ42: a. Resuspend lyophilized synthetic Aβ42 peptide in 100% HFIP to a concentration of 1 mg/mL. b. Incubate for 1 hour at room temperature to ensure monomerization. c. Aliquot into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum, and store the resulting peptide film at -80°C. d. Immediately prior to the assay, resuspend the peptide film in 10 mM NaOH to a stock concentration of ~2 mM, vortex briefly, and dilute into the final assay buffer (e.g., 50 mM PBS, pH 7.4).
-
Assay Setup: a. Prepare a stock solution of tramiprosate in the assay buffer. b. In a 96-well, non-binding, black-bottom plate, add tramiprosate to achieve final concentrations providing molar ratios to Aβ42 of 10x, 100x, 1000x, and 10000x. Include a vehicle-only control. c. Add Thioflavin T to each well to a final concentration of 10 µM. d. Initiate the aggregation by adding monomeric Aβ42 to each well to a final concentration of 10 µM.
-
Data Acquisition: a. Place the plate in a plate reader capable of bottom-read fluorescence. b. Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm. c. Incubate the plate at 37°C with intermittent shaking (e.g., 10 seconds every 10 minutes). d. Record fluorescence readings every 10-15 minutes for 24-48 hours.
-
Analysis: a. Plot fluorescence intensity versus time for each condition. b. Compare the lag time and the maximum fluorescence signal of the tramiprosate-treated wells to the vehicle control. Effective inhibition will result in a longer lag time and a lower final signal.
Protocol 2: Assessment of GI Tolerability in a Rodent Model
This protocol outlines a study to determine the maximum tolerated dose (MTD) and observe potential GI-related adverse events.
-
Animals and Acclimatization: a. Use adult male and female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats). b. Allow animals to acclimate for at least one week with ad libitum access to food and water. Record baseline body weights for 3 consecutive days.
-
Dose Formulation and Groups: a. Formulate ALZ-801 in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose). b. Establish at least 3 dose groups and one vehicle control group (n=8-10 animals per group). Doses should be selected based on allometric scaling from the human equivalent dose or from published preclinical studies.
-
Dose Administration and Monitoring (14-Day Study): a. Titration (Days 1-4): Administer 50% of the target dose once daily via oral gavage to allow for acclimatization. b. Full Dosing (Days 5-14): Administer the full target dose twice daily (approximately 8-12 hours apart). c. Daily Monitoring: i. Record body weight at the same time each day. ii. Observe animals for clinical signs of distress, including lethargy, ruffled fur, and changes in posture. iii. Monitor food and water intake. iv. Note the consistency and appearance of feces to check for signs of diarrhea.
-
Endpoint and Analysis: a. The primary endpoint is the percent change in body weight from baseline. A sustained weight loss of >15% is often considered a humane endpoint. b. Compare body weight changes, food intake, and clinical observation scores between dose groups and the vehicle control. c. The highest dose that does not produce significant weight loss or overt clinical signs of toxicity can be considered the MTD for longer-term efficacy studies.
Visualizations: Pathways and Workflows
Diagram 1: ALZ-801 Mechanism of Action
Caption: ALZ-801 is a prodrug that converts to tramiprosate, which stabilizes Aβ42 monomers.
Diagram 2: Experimental Workflow for Dosage Optimization
Caption: A logical workflow for moving from target dose definition to in vivo efficacy testing.
Diagram 3: Troubleshooting Logic for In Vivo Adverse Events
Caption: A decision tree to diagnose and address adverse events in preclinical studies.
References
- 1. alzheon.com [alzheon.com]
- 2. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 5. Phase 3 trial of oral ALZ-801 in Early AD patients who are homozygous for the epsilon 4 variant of the Apolipoprotein E gene (APOE4/4) | NYU Langone Health [clinicaltrials.med.nyu.edu]
ALZ-801 Oral Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the experimental oral formulation of ALZ-801.
Introduction to ALZ-801 Oral Formulation
ALZ-801, or valiltramiprosate, is a prodrug of tramiprosate, developed to enhance its oral bioavailability and reduce gastrointestinal side effects. As a valine-conjugated prodrug, ALZ-801 demonstrates improved pharmacokinetic properties over its parent compound.[1][2] While clinically successful, researchers may encounter specific challenges during in vitro and preclinical assessments. This guide addresses these potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the ALZ-801 prodrug over tramiprosate in oral formulation experiments?
A1: The primary advantages of ALZ-801 are its enhanced oral bioavailability and improved gastrointestinal tolerability.[1] Tramiprosate suffered from high inter-subject pharmacokinetic variability and a notable incidence of nausea and vomiting.[1] ALZ-801 was designed to mitigate these issues, providing more consistent and reliable plasma concentrations of the active agent, tramiprosate.[2]
Q2: What is the aqueous solubility of ALZ-801?
A2: ALZ-801 is a white powder with a high water solubility of over 200 mg/mL. This high solubility is advantageous for preparing stock solutions for in vitro experiments.
Q3: Does ALZ-801 have known polymorphic forms that could affect experimental results?
A3: Extensive analysis has shown that ALZ-801 exists as a single, pure polymorphic form. This reduces the likelihood of variability in dissolution and absorption characteristics stemming from polymorphism, a common challenge in oral formulation.
Q4: How is ALZ-801 metabolized to its active form in vivo?
A4: Following oral administration, ALZ-801 is rapidly absorbed and converted to tramiprosate and the amino acid valine. Tramiprosate is then metabolized to a single active metabolite, 3-sulfopropanoic acid (3-SPA). Both tramiprosate and 3-SPA are active inhibitors of beta-amyloid oligomer formation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or variable permeability in Caco-2 assays | 1. Compromised Caco-2 cell monolayer integrity.2. Inefficient enzymatic conversion of ALZ-801 to tramiprosate by Caco-2 cells.3. Efflux transporter activity. | 1. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment.2. Analyze both apical and basolateral compartments for ALZ-801 and tramiprosate concentrations using LC-MS/MS to assess conversion.3. Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. |
| Precipitation of ALZ-801 in experimental buffer | 1. Buffer composition and pH may be affecting solubility, although ALZ-801 is highly water-soluble.2. Supersaturation if preparing highly concentrated stock solutions. | 1. Ensure the pH of the buffer is within a suitable range for ALZ-801's stability. While specific data is limited, starting with neutral pH is advisable.2. Prepare fresh stock solutions and dilute to the final experimental concentration immediately before use. |
| Inconsistent results in cell-based assays | 1. Degradation of ALZ-801 in cell culture media over time.2. Variable expression of esterases or other enzymes responsible for prodrug conversion in the cell line being used. | 1. Perform a stability study of ALZ-801 in your specific cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS/MS.2. Confirm the metabolic capability of your cell line to convert ALZ-801 to tramiprosate. If conversion is low, consider using tramiprosate directly for mechanistic studies, or using cell lines known to have higher esterase activity. |
| Difficulty in quantifying ALZ-801 and its metabolites | 1. Suboptimal analytical method.2. Co-elution of ALZ-801, tramiprosate, and 3-SPA. | 1. A validated liquid chromatography-mass spectrometry (LC-MS)/MS method is recommended for the simultaneous quantification of ALZ-801, tramiprosate, and 3-SPA in biological matrices.2. Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of all three analytes. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of ALZ-801
| Property | Value | Reference |
| Molecular Mass | 238.3 g/mole | |
| Physical Form | White powder | |
| Water Solubility | > 200 mg/mL | |
| pKa | 7.69 | |
| Polymorphism | Single, pure polymorph | |
| Oral Bioavailability (as tramiprosate) | ~52% | |
| Active Metabolites | Tramiprosate, 3-sulfopropanoic acid (3-SPA) |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
Objective: To determine the intestinal permeability of ALZ-801 and its conversion to tramiprosate.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity.
-
Permeability Assay:
-
Wash the apical and basolateral sides of the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a solution of ALZ-801 (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis: Analyze the concentrations of ALZ-801 and tramiprosate in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for ALZ-801 and tramiprosate.
Protocol 2: Stability of ALZ-801 in Aqueous Solution
Objective: To assess the stability of ALZ-801 in a specific experimental buffer.
Methodology:
-
Solution Preparation: Prepare a solution of ALZ-801 in the desired experimental buffer (e.g., phosphate-buffered saline, cell culture medium) at a known concentration.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
Sample Analysis: Immediately analyze the concentration of ALZ-801 in each aliquot using a validated analytical method, such as HPLC with UV detection or LC-MS/MS.
-
Data Analysis: Plot the concentration of ALZ-801 versus time to determine the degradation kinetics and half-life of the compound under the tested conditions.
Visualizations
References
- 1. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of ALZ-801
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the blood-brain barrier (BBB) penetration of ALZ-801 (valiltramiprosate) and its active moiety, tramiprosate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is ALZ-801 and why is its BBB penetration a topic of interest?
A1: ALZ-801, or valiltramiprosate, is an oral prodrug of tramiprosate, a small-molecule amyloid-beta (Aβ) anti-aggregation agent under investigation for the treatment of Alzheimer's disease.[1][2] ALZ-801 was specifically designed to improve upon the pharmacokinetic properties of tramiprosate, including its oral absorption and ability to cross the blood-brain barrier.[3] While ALZ-801 exhibits significantly enhanced brain penetration of approximately 40%, which is a notable achievement for a central nervous system (CNS) drug, research into further enhancing its delivery could lead to improved efficacy or the potential for lower dosing.[4]
Q2: What is the primary mechanism of ALZ-801's active moiety, tramiprosate, in the brain?
A2: The active component, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA), work by inhibiting the formation of neurotoxic soluble Aβ oligomers.[4] They achieve this by binding to and stabilizing Aβ42 monomers, preventing their misfolding and subsequent aggregation into harmful oligomers.
Q3: What are the known pharmacokinetic parameters related to the BBB penetration of ALZ-801 and its metabolites?
A3: The 265 mg twice-daily dose of ALZ-801 is projected to achieve a steady-state brain exposure of tramiprosate of approximately 130 nM. In preclinical studies with rats, the metabolite 3-SPA has shown a brain penetration of 25%. The table below summarizes key pharmacokinetic data.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the BBB penetration of ALZ-801's active components.
Table 1: Preclinical and Projected Clinical Brain Concentrations
| Compound | Dose | Species/Model | Brain Concentration/Exposure | Citation |
| Tramiprosate | 150 mg BID (equivalent) | Human (Projected) | ~130 nM (steady-state) | |
| 3-SPA | N/A | Rat | 25% brain penetration | |
| Tramiprosate | 150 mg BID | Human (AD Patients) | 60.4 nM (CSF concentration) | |
| 3-SPA | Tramiprosate 150 mg BID | Human (AD Patients) | 135 ± 51 nM (CSF concentration) | |
| 3-SPA | Drug-naïve | Human (Cognitive Deficits) | 11.7 ± 4.3 nM (CSF concentration) |
Table 2: Physicochemical Properties of Tramiprosate (Homotaurine)
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 139.17 g/mol | Small size is favorable for passive diffusion. |
| LogP (estimated) | -2.5 to -3.0 | High hydrophilicity can limit passive diffusion across the lipid-rich BBB. |
| Polar Surface Area | ~65 Ų | A larger polar surface area can hinder passive transport. |
| Charge at physiological pH | Anionic | Can be a substrate for efflux transporters (e.g., OATs) or influx transporters. |
Troubleshooting Guides
In Vitro BBB Permeability Assays
Issue 1: Low Apparent Permeability (Papp) of Tramiprosate in a Transwell Model
-
Possible Cause 1: High Efflux Transporter Activity. Tramiprosate, being a small, charged molecule, may be a substrate for efflux transporters like P-glycoprotein (P-gp) or organic anion transporters (OATs) expressed on the brain endothelial cells.
-
Troubleshooting Steps:
-
Conduct a bi-directional permeability assay: Measure permeability from the apical (blood) to basolateral (brain) side (Papp, A-B) and from the basolateral to apical side (Papp, B-A). An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 1 suggests active efflux.
-
Use specific efflux transporter inhibitors: Co-incubate with known inhibitors of P-gp (e.g., verapamil, zosuquidar) or OATs (e.g., probenecid) to see if the Papp (A-B) increases.
-
Utilize cell lines with knocked-down or knocked-out efflux transporters: Compare permeability in wild-type versus transporter-deficient cell lines to confirm the role of a specific transporter.
-
-
-
Possible Cause 2: Poor Barrier Integrity of the In Vitro Model. A "leaky" cell monolayer will not accurately reflect the restrictive nature of the in vivo BBB.
-
Troubleshooting Steps:
-
Monitor Transendothelial Electrical Resistance (TEER): Ensure TEER values are stable and within the expected range for your cell type before and during the experiment.
-
Measure permeability of a paracellular marker: Include a low-permeability marker like Lucifer yellow or a fluorescently labeled dextran in your assay. High permeability of this marker indicates a compromised barrier.
-
Optimize cell culture conditions: Factors such as cell seeding density, passage number, and the use of astrocyte-conditioned medium or co-culture with astrocytes or pericytes can significantly improve barrier tightness.
-
-
Issue 2: High Variability in Permeability Results Between Experiments
-
Possible Cause 1: Inconsistent Cell Monolayer Formation.
-
Troubleshooting Steps:
-
Standardize cell seeding and culture protocols: Use cells within a consistent passage number range and ensure a uniform seeding density.
-
Allow sufficient time for monolayer maturation: Monitor TEER values to determine the optimal time point for conducting the permeability assay.
-
-
-
Possible Cause 2: Issues with Compound Stability or Solubility.
-
Troubleshooting Steps:
-
Assess compound stability: Analyze the concentration of tramiprosate in the donor and receiver compartments at the end of the experiment to check for degradation.
-
Ensure solubility: Confirm that the concentration of tramiprosate used in the assay is below its solubility limit in the assay buffer to avoid precipitation.
-
-
In Vivo BBB Penetration Studies
Issue 1: Low Brain-to-Plasma Ratio of Tramiprosate in Rodent Models
-
Possible Cause 1: Rapid Efflux from the Brain. Similar to the in vitro scenario, active efflux can significantly limit brain accumulation.
-
Troubleshooting Steps:
-
Use P-gp knockout or inhibitor-treated animals: Compare the brain-to-plasma ratio of tramiprosate in wild-type versus P-gp deficient mice to assess the impact of this transporter. Co-administration of a P-gp inhibitor can also be informative.
-
-
-
Possible Cause 2: Rapid Metabolism in the Periphery or Brain.
-
Troubleshooting Steps:
-
Measure both tramiprosate and 3-SPA concentrations: Quantify the parent drug and its major metabolite in both plasma and brain tissue to understand the metabolic profile.
-
Conduct pharmacokinetic modeling: Use the data to model the rates of absorption, distribution, metabolism, and elimination.
-
-
Issue 2: High Variability in Brain Concentration Measurements
-
Possible Cause 1: Inconsistent Brain Tissue Homogenization.
-
Troubleshooting Steps:
-
Standardize the homogenization protocol: Use a consistent method (e.g., bead beater, sonicator) and ensure the brain tissue is completely homogenized.
-
Optimize the homogenization buffer: The choice of buffer can impact protein precipitation and analyte recovery.
-
-
-
Possible Cause 2: Issues with the Analytical Method.
-
Troubleshooting Steps:
-
Validate the bioanalytical method: Ensure the method for quantifying tramiprosate in brain homogenate and plasma is validated for accuracy, precision, linearity, and stability.
-
Use an appropriate internal standard: This will help to correct for variability during sample preparation and analysis.
-
-
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using a Transwell Co-culture Model
This protocol describes a method to assess the permeability of tramiprosate across a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes.
Materials:
-
hCMEC/D3 cells and primary human astrocytes
-
Endothelial Cell Growth Medium and Astrocyte Growth Medium
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen I and Fibronectin
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer Yellow (for barrier integrity check)
-
Tramiprosate and an appropriate internal standard
-
LC-MS/MS system for quantification
Procedure:
-
Coating Transwell® Inserts: Coat the apical side of the inserts with a mixture of collagen I and fibronectin. Coat the basolateral side with collagen I.
-
Seeding Astrocytes: Seed primary human astrocytes on the basolateral side of the inverted Transwell® membrane and allow them to attach.
-
Seeding hCMEC/D3 Cells: After the astrocytes have attached, flip the inserts and seed hCMEC/D3 cells on the apical side.
-
Co-culture: Culture the cells for 5-7 days, changing the medium every 2-3 days.
-
Barrier Integrity Assessment:
-
Measure TEER values daily until a stable, high resistance is achieved.
-
On the day of the experiment, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add tramiprosate solution to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber, replacing the volume with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of tramiprosate in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Rodent Study to Determine Brain-to-Plasma Ratio
This protocol outlines a procedure to determine the brain-to-plasma concentration ratio of tramiprosate in mice following oral administration of ALZ-801.
Materials:
-
ALZ-801
-
Male CD-1 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Brain homogenization equipment (e.g., bead beater)
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer a single oral dose of ALZ-801 to a cohort of mice.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via cardiac puncture or another appropriate method. Immediately following blood collection, euthanize the animals and perfuse the brains with saline to remove remaining blood.
-
Brain Tissue Processing:
-
Excise the brains and weigh them.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of tramiprosate in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).
-
The ratio of the area under the curve (AUC) for the brain and plasma can also be calculated to provide an overall measure of brain exposure.
-
Advanced Strategies for Enhancing ALZ-801 BBB Penetration
For researchers looking to explore novel methods to further increase the brain delivery of ALZ-801, the following advanced strategies are worth considering.
Nanoparticle-Based Delivery Systems
Encapsulating tramiprosate into nanoparticles can facilitate its transport across the BBB.
-
Mechanism: Nanoparticles can cross the BBB through various mechanisms, including enhanced permeability and retention (in pathological conditions), receptor-mediated transcytosis, or by inhibiting efflux transporters.
-
Types of Nanoparticles:
-
Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and can be surface-functionalized with ligands to target specific receptors on the BBB.
-
Solid Lipid Nanoparticles (SLNs): These are composed of lipids that are well-tolerated and can enhance the transport of hydrophilic drugs.
-
-
Experimental Workflow:
-
Formulation: Encapsulate tramiprosate into the chosen nanoparticle system.
-
Characterization: Characterize the nanoparticles for size, surface charge, drug loading, and release kinetics.
-
In Vitro Evaluation: Test the permeability of the nanoparticle formulation across an in vitro BBB model.
-
In Vivo Assessment: Evaluate the brain-to-plasma ratio of the nanoparticle formulation in an animal model.
-
Receptor-Mediated Transcytosis (RMT)
This strategy involves conjugating tramiprosate to a ligand that binds to a specific receptor on the surface of brain endothelial cells, thereby "hijacking" a natural transport system.
-
Mechanism: The ligand-drug conjugate binds to its receptor, is internalized via endocytosis, transported across the cell, and released into the brain parenchyma.
-
Potential Targets: Receptors for transferrin, insulin, and low-density lipoprotein are commonly explored targets.
-
Experimental Workflow:
-
Ligand-Drug Conjugation: Synthesize a conjugate of tramiprosate and a targeting ligand.
-
In Vitro Binding and Uptake: Confirm the binding and uptake of the conjugate in brain endothelial cells.
-
In Vitro Transcytosis: Measure the permeability of the conjugate across an in vitro BBB model.
-
In Vivo Studies: Assess the brain delivery of the conjugate in an animal model.
-
Focused Ultrasound (FUS)
Focused ultrasound in combination with microbubbles can be used to transiently and locally open the BBB.
-
Mechanism: The microbubbles, when excited by the ultrasound waves, oscillate and mechanically disrupt the tight junctions between endothelial cells, temporarily increasing the permeability of the BBB.
-
Application: This technique can be used to enhance the delivery of systemically administered drugs to specific brain regions. Preclinical studies have shown that FUS can significantly increase the brain concentration of various therapeutic agents, including antibodies and small molecules.
-
Experimental Workflow:
-
Animal Model: Use an appropriate animal model of Alzheimer's disease.
-
FUS Procedure: Administer microbubbles intravenously, followed by the application of focused ultrasound to the target brain region.
-
Drug Administration: Administer ALZ-801 systemically either before, during, or after the FUS procedure.
-
Outcome Assessment: Measure the concentration of tramiprosate in the sonicated and non-sonicated brain regions to determine the enhancement of delivery.
-
Visualizations
Caption: Workflow for the in vitro BBB permeability assay.
Caption: Troubleshooting logic for low in vitro permeability.
References
- 1. alzforum.org [alzforum.org]
- 2. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheon.com [alzheon.com]
Addressing variability in patient response to ALZ-801
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALZ-801. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ALZ-801?
ALZ-801 (valiltramiprosate) is an oral small molecule that acts as an anti-amyloid agent.[1][2] It is a prodrug of tramiprosate and works by inhibiting the formation of toxic beta-amyloid (Aβ) oligomers.[1][2][3] Specifically, it stabilizes Aβ42 monomers, preventing their aggregation into oligomers, which are considered key drivers of neurotoxicity and disease progression in Alzheimer's disease. This upstream mechanism of action distinguishes it from antibody therapies that primarily target existing amyloid plaques.
Q2: Why is there a focus on APOE4 homozygous (APOE4/4) patients for ALZ-801 clinical trials?
The development of ALZ-801 has taken a precision medicine approach, initially focusing on individuals who are homozygous for the APOE4 allele. This patient population has a significantly higher brain concentration of Aβ oligomers compared to non-carriers, making them more likely to respond to a treatment that targets oligomer formation. Previous analyses of tramiprosate, the active agent in ALZ-801, showed significant cognitive and functional benefits in APOE4/4 homozygous patients with mild to moderate Alzheimer's disease. The APOLLOE4 Phase 3 trial was the first to specifically focus on this high-risk population.
Q3: What is the rationale for the observed variability in patient response to ALZ-801?
Variability in patient response to ALZ-801 may be attributed to several factors, including the stage of disease at treatment initiation. Clinical trial data suggests that patients in the Mild Cognitive Impairment (MCI) stage of Alzheimer's disease may experience more significant benefits. In a prespecified analysis of the APOLLOE4 trial, patients with MCI showed a 52% benefit on the ADAS-Cog13 scale compared to placebo. This suggests that intervening early in the disease process, before substantial neurodegeneration has occurred, may lead to better outcomes. The underlying genetic makeup, beyond just the APOE4 status, and other individual patient characteristics could also contribute to response variability.
Q4: What are the expected biomarker changes following ALZ-801 treatment?
Treatment with ALZ-801 has been shown to induce several key biomarker changes. In a Phase 2 study, significant reductions in plasma phosphorylated tau-181 (p-tau181), a marker of neuronal injury, were observed. Reductions in plasma Aβ42 and Aβ40 have also been reported. Furthermore, ALZ-801 has been shown to slow hippocampal atrophy, a measure of neurodegeneration, when compared to matched controls from the Alzheimer's Disease Neuroimaging Initiative (ADNI).
Q5: What is the safety profile of ALZ-801, particularly concerning amyloid-related imaging abnormalities (ARIA)?
ALZ-801 has demonstrated a favorable safety profile in clinical trials. A key advantage is the absence of an increased risk of vasogenic brain edema (ARIA-E), a common side effect associated with anti-amyloid antibody therapies. The most common adverse events reported are generally mild and can include nausea and COVID-19 infection.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in in-vitro Aβ oligomerization assays with ALZ-801.
-
Question: My in-vitro assay shows variable inhibition of Aβ oligomer formation with ALZ-801. What could be the cause?
-
Answer:
-
Purity and preparation of Aβ monomers: Ensure the starting Aβ peptides (especially Aβ42) are of high purity and are properly prepared to be in a monomeric state before initiating the aggregation assay. The presence of pre-existing seeds or oligomers can significantly affect the kinetics of aggregation.
-
Concentration of ALZ-801: ALZ-801's active metabolite, tramiprosate, inhibits oligomer formation in a concentration-dependent manner. Verify the final concentration of the active compound in your assay. Pharmacokinetic data indicates that the 265mg clinical dose of ALZ-801 is projected to fully inhibit Aβ42 oligomer formation in the brain.
-
Assay conditions: Factors such as pH, temperature, and agitation can influence the rate of Aβ aggregation. Ensure these parameters are consistent across all experiments.
-
Detection method: The method used to detect oligomers can influence the results. Techniques like size-exclusion chromatography (SEC) followed by mass spectrometry or specific ELISAs for oligomers are recommended for accurate quantification.
-
Problem 2: Difficulty in correlating biomarker changes with cognitive outcomes in preclinical models.
-
Question: I am observing changes in p-tau or Aβ levels in my animal model treated with an ALZ-801 analog, but these are not correlating with behavioral improvements. What should I consider?
-
Answer:
-
Timing of assessment: The temporal relationship between biomarker changes and cognitive improvement is crucial. Biomarker changes may precede detectable cognitive benefits. Consider longitudinal studies to track both over time. In clinical trials, plasma p-tau181 reduction was observed as early as 13 weeks.
-
Relevance of the animal model: Ensure the chosen animal model appropriately recapitulates the aspects of Alzheimer's pathology you are studying, particularly the formation of soluble Aβ oligomers.
-
Sensitivity of behavioral tests: The cognitive and behavioral assays used should be sensitive enough to detect subtle changes in the domains affected by Alzheimer's-like pathology in the model.
-
Drug exposure in the brain: Verify that the ALZ-801 analog achieves sufficient brain penetration and concentration to engage the target effectively. Brain exposure of homotaurine (the active metabolite of tramiprosate) is estimated to be significantly higher than CSF Aβ42 levels at the clinical dose.
-
Data Presentation
Table 1: Summary of Key Phase 2 Biomarker and Clinical Outcomes for ALZ-801
| Outcome Measure | Result at 52 Weeks | p-value | Reference |
| Plasma p-tau181 Reduction | -41% | p=0.016 | |
| Plasma Aβ42 Reduction | -5% | p=0.002 | |
| Plasma Aβ40 Reduction | -5% | p=0.005 | |
| Hippocampal Atrophy Reduction | 25% (vs. matched ADNI controls) | N/A | |
| Composite Cognitive Z-score | Remained above baseline | N/A |
Table 2: Overview of APOLLOE4 Phase 3 Trial Design
| Parameter | Description | Reference |
| Population | Early Alzheimer's Disease (MCI and Mild AD) patients with APOE4/4 genotype | |
| Number of Subjects | 325 | |
| Treatment Arm | ALZ-801 265 mg twice daily | |
| Control Arm | Placebo | |
| Duration | 78 weeks | |
| Primary Outcome | Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog13) | |
| Key Secondary Outcomes | Clinical Dementia Rating–Sum of Boxes (CDR-SB), Amsterdam-Instrumental Activities of Daily Living (A-IADL) |
Experimental Protocols
1. General Protocol for In-Vitro Aβ42 Oligomer Formation Assay
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental setup.
-
Materials:
-
Lyophilized synthetic Aβ42 peptide
-
Dimethyl sulfoxide (DMSO)
-
F-12 cell culture media (phenol-free)
-
ALZ-801 (or its active metabolite, tramiprosate)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Aβ42 Monomer Preparation: Dissolve monomeric Aβ42 in DMSO to a stock concentration of 5 mM at room temperature.
-
Preparation of Oligomers: Dilute the Aβ42 stock solution to 100 µM using ice-cold F-12 cell culture media. Incubate at 4°C for 24 hours to generate oligomers.
-
Treatment with ALZ-801: In a separate reaction, co-incubate the diluted Aβ42 with varying concentrations of ALZ-801's active metabolite (tramiprosate) under the same conditions as the control.
-
Analysis of Oligomer Formation:
-
Size-Exclusion Chromatography (SEC): Separate the reaction mixture using a suitable SEC column to isolate different Aβ species (monomers, oligomers, fibrils).
-
Quantification: Quantify the amount of Aβ in the oligomer fractions using methods like mass spectrometry or a fluorescamine assay for sensitive protein quantification.
-
Visualization (Optional): Use techniques like Atomic Force Microscopy (AFM) or Dynamic Light Scattering (DLS) to visualize the morphology and size distribution of the Aβ aggregates.
-
-
2. Protocol for Measurement of Plasma p-tau181
This protocol is based on the methods used in the ALZ-801 clinical trials.
-
Sample Collection and Processing:
-
Collect whole blood samples in EDTA-containing tubes.
-
Centrifuge the samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Measurement:
-
Utilize a highly sensitive immunoassay platform, such as the Single Molecule Array (Simoa) technology, for the quantification of p-tau181 in plasma.
-
Follow the manufacturer's instructions for the specific p-tau181 assay kit. This typically involves incubating the plasma sample with capture and detector antibodies, followed by a washing step and signal detection.
-
Run calibration standards and quality control samples with each batch to ensure the accuracy and precision of the measurements.
-
Mandatory Visualizations
Caption: Mechanism of action of ALZ-801 in inhibiting Aβ oligomer formation.
Caption: Troubleshooting logic for in-vitro Aβ oligomerization assays.
Caption: Factors contributing to variability in patient response to ALZ-801.
References
Troubleshooting ALZ-801 stability and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ALZ-801 (valiltramiprosate). The information is designed to address common stability and storage issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving ALZ-801 for in vitro experiments?
For most in vitro assays, ALZ-801 can be dissolved in sterile, deionized water or phosphate-buffered saline (PBS). It is a prodrug of tramiprosate and is designed for good oral bioavailability.[1] For cell culture experiments, ensure the final concentration of any solvent is compatible with your cell line and does not exceed 0.1-0.5% to avoid cytotoxicity.
Q2: I am observing precipitation of ALZ-801 in my aqueous stock solution. What could be the cause and how can I prevent it?
Precipitation can occur due to several factors:
-
Concentration: The stock solution concentration may be too high. Refer to the solubility information on the product's certificate of analysis.
-
Temperature: Storing aqueous solutions at low temperatures (e.g., 4°C or -20°C) can decrease solubility and lead to precipitation.
-
pH: The pH of the solution may not be optimal for ALZ-801 solubility.
Troubleshooting Steps:
-
Gently warm the solution to 37°C to try and redissolve the precipitate.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
For long-term storage, consider preparing aliquots and storing them at -80°C to minimize freeze-thaw cycles.
Q3: How should I store the solid form of AL-801?
The solid, powdered form of ALZ-801 should be stored in a tightly sealed container at room temperature (20-25°C), protected from light and moisture. Refer to the manufacturer's instructions for specific storage conditions.
Q4: Can I store ALZ-801 solutions, and if so, for how long?
Aqueous stock solutions of ALZ-801 can be prepared and stored. However, for optimal stability and to avoid degradation, it is recommended to:
-
Prepare fresh solutions for each experiment.
-
If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q5: I am seeing variability in my experimental results when using ALZ-801. What are the potential stability-related causes?
Inconsistent results can stem from the degradation of ALZ-801. As a prodrug, it is designed to be converted to tramiprosate in vivo.[2] In vitro, the stability of ALZ-801 can be influenced by:
-
pH of the medium: Extreme pH values can lead to hydrolysis.
-
Presence of enzymes: If using a complex biological matrix (e.g., serum-containing media), enzymatic degradation may occur.
-
Exposure to light: Photodegradation can occur with prolonged exposure to light.
-
Improper storage: Storing solutions at inappropriate temperatures or for extended periods can lead to degradation.
To minimize variability, adhere to proper storage and handling protocols, and prepare fresh solutions when possible.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Biological Activity
Symptoms:
-
Reduced or no inhibition of Aβ42 aggregation in vitro compared to expected results.[2]
-
High variability between experimental replicates.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| ALZ-801 Degradation | Prepare fresh stock solutions of ALZ-801 before each experiment. Avoid using old stock solutions. |
| Incorrect Concentration | Verify the initial weighing of the compound and the dilution calculations. Use a calibrated balance. |
| Assay Conditions | Ensure the pH and temperature of your assay buffer are within the optimal range for ALZ-801 activity. |
| Interference from Solvents | If using a solvent other than water or PBS, run a solvent control to ensure it is not affecting the assay. |
Issue 2: Solution Discoloration or Cloudiness
Symptoms:
-
The ALZ-801 solution appears yellow or cloudy over time.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation | Discoloration can be a sign of chemical degradation. Discard the solution and prepare a fresh one. |
| Contamination | Cloudiness may indicate microbial contamination. Use sterile techniques and filtered, sterile solvents for solution preparation. |
| Precipitation | As mentioned in the FAQs, this could be due to concentration or temperature. Try warming the solution or preparing a more dilute stock. |
Experimental Protocols
Protocol 1: Preparation of ALZ-801 Stock Solution (10 mM)
Materials:
-
ALZ-801 powder
-
Sterile, deionized water or PBS (pH 7.4)
-
Sterile, conical tube
-
Vortex mixer
-
Calibrated balance and weigh boat
Procedure:
-
Tare the weigh boat on the calibrated balance.
-
Carefully weigh out the desired amount of ALZ-801 powder. The molecular weight of ALZ-801 (valiltramiprosate) is 238.3 g/mol .[3] For 1 mL of a 10 mM solution, you would need 2.383 mg.
-
Transfer the powder to the sterile conical tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Vortex the tube until the ALZ-801 is completely dissolved. The solution should be clear and colorless.
-
If not for immediate use, aliquot into single-use, light-protected tubes and store at -80°C.
Data Presentation
Table 1: Recommended Storage Conditions for ALZ-801
| Form | Storage Temperature | Light Protection | Shelf Life (Typical) |
| Solid Powder | 20-25°C | Recommended | > 2 years |
| Aqueous Stock Solution (10 mM) | -80°C | Recommended | Up to 1 month |
| Working Dilutions | 4°C | Recommended | Use within 24 hours |
Note: This data is illustrative. Always refer to the manufacturer's certificate of analysis for specific storage recommendations and stability data.
Visualizations
Experimental Workflow for In Vitro Aβ Aggregation Assay
Caption: A typical workflow for assessing the inhibitory effect of ALZ-801 on Aβ42 aggregation.
Troubleshooting Logic for Inconsistent Results
Caption: A decision-making flowchart for troubleshooting inconsistent experimental results with ALZ-801.
References
Methods to enhance the therapeutic efficacy of ALZ-801
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed information, troubleshooting advice, and experimental protocols to support your work on enhancing the therapeutic efficacy of ALZ-801 (valiltramiprosate).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ALZ-801?
A1: ALZ-801 is an oral prodrug of tramiprosate. Its primary mechanism is to inhibit the aggregation of soluble amyloid-beta (Aβ) 42 monomers into neurotoxic oligomers.[1][2][3] It acts "upstream" in the amyloid cascade, preventing the formation of these toxic species rather than clearing existing amyloid plaques.[1][2] Both ALZ-801's active agent, tramiprosate, and its metabolite, 3-sulfopropanoic acid (3-SPA), contribute to this anti-aggregation effect.
Q2: How can the therapeutic efficacy of ALZ-801 be enhanced in experimental or clinical settings?
A2: The most significant method to enhance ALZ-801's efficacy is through patient stratification. Clinical data strongly indicates that individuals with early-stage Alzheimer's disease who are homozygous for the apolipoprotein E4 allele (APOE4/4) receive the most substantial benefit. This precision medicine approach targets the patient population with the highest amyloid burden and greatest risk of rapid progression. Efficacy is also most pronounced in the Mild Cognitive Impairment (MCI) stage of the disease.
Q3: Why is the APOE4/4 genotype so important for ALZ-801's efficacy?
A3: APOE4/4 homozygotes represent about 15% of the Alzheimer's population and have a higher burden of cortical amyloid pathology. The active agent of ALZ-801, tramiprosate, has shown the greatest cognitive and functional benefits in this specific genetic subgroup. By focusing on this population, the therapeutic signal of ALZ-801 is maximized.
Q4: What is the recommended dosage, and how was it determined?
A4: The clinically effective dose is 265 mg administered orally twice daily. This dosage was selected because it achieves the necessary brain exposure of tramiprosate to fully inhibit Aβ42 oligomer formation. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling showed that this dose provides plasma exposure equivalent to the 150 mg twice-daily dose of tramiprosate that demonstrated efficacy in earlier Phase 3 trials in the APOE4/4 subgroup.
Q5: What are the key safety advantages of ALZ-801 compared to other anti-amyloid therapies?
A5: The primary safety advantage of ALZ-801 is the absence of an increased risk of Amyloid-Related Imaging Abnormalities (ARIA), specifically vasogenic edema (ARIA-E). ARIA is a significant concern with anti-amyloid monoclonal antibodies, especially in APOE4 carriers. ALZ-801's favorable safety profile makes it a potentially safer option for the high-risk APOE4/4 population. The most common adverse events are generally mild and gastrointestinal in nature, such as nausea and vomiting.
Q6: Is combination therapy with ALZ-801 a viable strategy to enhance efficacy?
A6: While clinical data on combination therapy is not yet available, it is considered a promising future strategy. Due to its upstream mechanism of action (preventing oligomer formation) and favorable safety profile (no ARIA), ALZ-801 is believed to be complementary to anti-amyloid antibodies (e.g., lecanemab, donanemab) that target downstream plaque clearance. Such a combination could potentially offer a more comprehensive treatment by both preventing the formation of new toxic oligomers and clearing existing plaques.
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No Inhibition of Aβ Aggregation Observed | 1. Incorrect ALZ-801 Concentration: ALZ-801 is a prodrug. For in vitro assays, its active form, tramiprosate (homotaurine), should be used. Ensure a sufficient molar excess relative to Aβ42 is used (preclinical studies suggest a 1,000-fold molar excess for full inhibition). | 1. Use Tramiprosate: Substitute ALZ-801 with tramiprosate for direct in vitro studies. 2. Optimize Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions. |
| 2. Poor Aβ42 Monomer Preparation: Pre-existing Aβ "seeds" or oligomers in the starting material can accelerate aggregation and mask inhibitory effects. | 1. Monomerize Aβ42: Follow a stringent protocol to ensure a homogenous monomeric starting solution (see Experimental Protocol section). This often involves solvents like DMSO or Guanidine-HCl followed by size-exclusion chromatography. | |
| 3. Assay Interference: Components in the assay buffer or the detection agent (e.g., Thioflavin T) may interact with the compound. | 1. Run Controls: Include "compound only" and "dye only" controls to check for background fluorescence or quenching. 2. Use Orthogonal Methods: Confirm results using a secondary method, such as Transmission Electron Microscopy (TEM), to visualize fibril formation directly. | |
| High Variability Between Replicates | 1. Inconsistent Aβ42 Preparation: Slight variations in monomer preparation can lead to large differences in aggregation kinetics. | 1. Standardize Protocol: Ensure the Aβ42 preparation protocol is followed precisely for every experiment. Use a single, high-quality batch of Aβ42 for the entire study if possible. |
| 2. Pipetting Errors: Inconsistent pipetting of viscous Aβ solutions or small compound volumes. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Use Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to ensure accurate dispensing. |
Quantitative Data Summary
The following tables summarize key quantitative outcomes from clinical trials of ALZ-801, primarily focusing on the target population of APOE4 carriers.
Table 1: Plasma Biomarker Changes in APOE4 Carriers (Phase 2)
| Biomarker | Duration | N | Mean Change from Baseline | p-value | Citation(s) |
| Plasma p-tau181 | 52 Weeks | 75 | -41% | 0.016 | |
| Plasma p-tau181 | 104 Weeks | 70 | -31% to -43% | 0.045 | |
| Plasma p-tau181/Aβ42 Ratio | 52 Weeks | 75 | -37% | 0.032 | |
| Plasma Aβ42 | 104 Weeks | 70 | ~ -4% | 0.042 |
Table 2: Clinical and Imaging Outcomes (APOE4/4 Homozygotes, Phase 3)
| Outcome Measure | Population Subgroup | Duration | Result vs. Placebo | Note | Citation(s) |
| ADAS-Cog13¹ | Mild Cognitive Impairment (MCI) | 78 Weeks | 2.1-point benefit (slowing of decline) | Statistically significant benefit observed in this prespecified subgroup. | |
| ADAS-Cog13¹ | Overall Population (MCI + Mild AD) | 78 Weeks | 11% benefit (slowing of decline) | Did not meet statistical significance for the primary endpoint. | |
| Hippocampal Atrophy | APOE4 Carriers | 104 Weeks | ~28% lower than matched external control | Suggests a neuroprotective effect. | |
| Brain Atrophy | Overall APOE4/4 Population | 78 Weeks | Slowed atrophy across multiple brain regions | Suggests potential neuroprotective benefits. |
¹Alzheimer's Disease Assessment Scale–Cognitive Subscale. A lower score indicates better cognitive function.
Diagrams: Pathways and Workflows
Caption: ALZ-801 acts upstream by inhibiting Aβ42 monomer aggregation into toxic oligomers.
Caption: Workflow for identifying the optimal patient population for ALZ-801 treatment.
Caption: Standard workflow for an in vitro Thioflavin T Aβ42 aggregation assay.
Key Experimental Protocol
Protocol: In Vitro Aβ42 Aggregation Inhibition Assay using Thioflavin T (ThT)
This protocol outlines a method to assess the ability of tramiprosate (the active form of ALZ-801) to inhibit the aggregation of synthetic amyloid-beta 1-42 (Aβ42) peptides in vitro.
I. Materials and Reagents
-
Synthetic Aβ42 peptide (high purity, lyophilized)
-
Tramiprosate (homotaurine)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Thioflavin T (ThT)
-
Assay Buffer: 50 mM Phosphate Buffer with 150 mM NaCl, pH 7.4 (filtered)
-
Sterile, low-binding microcentrifuge tubes
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer with temperature control
II. Preparation of Reagents
-
Aβ42 Monomer Preparation (Crucial Step):
-
Carefully dissolve lyophilized Aβ42 peptide in anhydrous DMSO to a stock concentration of 5 mM.
-
Sonicate in a water bath for 10 minutes to ensure complete dissolution.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet any pre-existing aggregates.
-
Carefully transfer the supernatant (monomeric Aβ42 stock) to a new low-binding tube. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Tramiprosate Stock Solution:
-
Dissolve tramiprosate in sterile Assay Buffer to create a high-concentration stock (e.g., 50 mM).
-
Prepare serial dilutions in Assay Buffer to create a range of working concentrations for the assay.
-
-
ThT Stock Solution:
-
Dissolve ThT in Assay Buffer to a concentration of 500 µM.
-
Filter through a 0.22 µm syringe filter. Store protected from light at 4°C.
-
III. Assay Procedure
-
Assay Setup:
-
On the 96-well plate, set up the following conditions in triplicate:
-
Vehicle Control: Aβ42 + Assay Buffer (represents 100% aggregation)
-
Test Wells: Aβ42 + varying concentrations of tramiprosate
-
Blank Wells: Assay Buffer + ThT (for background subtraction)
-
Compound Control: Highest concentration of tramiprosate + ThT (to check for interference)
-
-
-
Initiate Aggregation:
-
Dilute the monomeric Aβ42 stock from DMSO into ice-cold Assay Buffer to a final assay concentration of 10 µM. Note: The final DMSO concentration should be kept low (<1%) and consistent across all wells.
-
Immediately add the Aβ42 solution to the wells containing the appropriate vehicle or tramiprosate dilutions.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorometer pre-set to 37°C.
-
Measure fluorescence intensity every 15-30 minutes for 24-48 hours.
-
Set the fluorometer to bottom-read mode, with excitation at ~450 nm and emission at ~485 nm. Include shaking (e.g., 10 seconds of orbital shaking before each read) to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot fluorescence intensity versus time for each condition to generate aggregation curves (typically sigmoidal).
-
Determine the lag time and the maximum fluorescence (plateau) for each curve.
-
Calculate the percentage inhibition for each tramiprosate concentration relative to the vehicle control.
-
Plot percentage inhibition against tramiprosate concentration and fit to a dose-response curve to determine the IC50 value.
-
References
Adjusting ALZ-801 protocols for specific patient populations
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ALZ-801 (valiltramiprosate) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ALZ-801?
A1: ALZ-801 is a prodrug of tramiprosate, an oral small molecule that acts as an amyloid anti-aggregation agent.[1][2][3] Its primary mechanism is to inhibit the formation of neurotoxic soluble amyloid-beta (Aβ) oligomers.[4] Tramiprosate binds to soluble Aβ monomers, stabilizing them and preventing their misfolding and aggregation into oligomers and fibrils.[3]
Q2: What is the rationale for focusing on APOE4/4 homozygous patients in clinical trials?
A2: Patients with the APOE4/4 genotype have a higher burden of amyloid pathology and are at a significantly increased risk of developing Alzheimer's disease. Clinical trials with tramiprosate, the active agent of ALZ-801, showed the most significant clinical benefits in this patient population. This "APOE4 gene-dose effect" suggests that patients with a higher amyloid load, like APOE4/4 carriers, may be more responsive to amyloid-targeting therapies like ALZ-801.
Q3: What is the recommended clinical dose of ALZ-801 and its tramiprosate bioequivalent?
A3: The clinical dose of ALZ-801 used in Phase 3 trials is 265 mg twice daily (BID). This dose of ALZ-801 is bioequivalent to a 150 mg BID dose of tramiprosate, which was shown to be effective in APOE4/4 homozygous patients with mild Alzheimer's disease.
Q4: How should I prepare ALZ-801 for in vitro experiments?
A4: ALZ-801 (valiltramiprosate) is soluble in aqueous solutions. For cell culture experiments, it is recommended to dissolve ALZ-801 in sterile phosphate-buffered saline (PBS) or water. It is advisable to prepare fresh solutions for each experiment to ensure stability and potency. If needed, ultrasonic agitation can be used to aid dissolution. Stock solutions can be stored at -20°C or -80°C for short periods, but repeated freeze-thaw cycles should be avoided.
Q5: What concentration range of ALZ-801 or tramiprosate should I use in my in vitro assays?
A5: Based on preclinical studies, tramiprosate has shown neuroprotective effects in the micromolar range. For example, concentrations of 100 µM to 200 µM have been shown to decrease Aβ42-induced cell death in neuronal cell cultures. A recent preclinical study with ALZ-801 showed that concentrations of 10 µM and 50 µM significantly improved the viability of SH-SY5Y cells treated with low-molecular-weight Aβ42. Therefore, a starting concentration range of 10-100 µM for ALZ-801 in cell-based assays is a reasonable starting point. Dose-response experiments are recommended to determine the optimal concentration for your specific experimental model.
Troubleshooting Guides
Amyloid-Beta (Aβ) Aggregation Assays (e.g., Thioflavin T Assay)
| Problem | Possible Cause | Solution |
| High background fluorescence | ThT solution is old or has precipitated. | Prepare fresh ThT solution and filter it through a 0.22 µm filter before use. Store protected from light. |
| Autofluorescence of the test compound. | Run a control with the compound and ThT alone to measure its intrinsic fluorescence and subtract it from the experimental values. | |
| Low or no fluorescence signal | Aβ peptide did not aggregate. | Ensure proper preparation of monomeric Aβ before starting the aggregation assay. Use a fresh batch of Aβ peptide. Optimize aggregation conditions (e.g., temperature, pH, agitation). |
| ThT concentration is too low. | Ensure the final ThT concentration is sufficient (typically 5-20 µM). | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and be precise with all additions. |
| Well-to-well variations in temperature or agitation. | Ensure uniform conditions across the plate during incubation. | |
| Presence of pre-existing Aβ seeds in the monomer solution. | Prepare fresh monomeric Aβ solution and centrifuge at high speed to pellet any pre-existing aggregates before use. |
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High background absorbance | Incomplete removal of MTT solution before adding solubilization solution. | Carefully aspirate the medium containing MTT without disturbing the formazan crystals. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Low signal or unexpected results | Cell density is too low or too high. | Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. |
| Interference of the test compound with the MTT reagent. | Run a control with the compound and MTT in the absence of cells to check for any direct interaction. | |
| Cytotoxicity of the solvent used to dissolve the compound. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a vehicle control. | |
| High variability between wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly in each well. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with sterile medium to minimize evaporation and temperature gradients. |
Experimental Protocols
Preparation of ALZ-801/Tramiprosate Stock Solution for In Vitro Assays
Materials:
-
ALZ-801 (valiltramiprosate) or Tramiprosate powder
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of ALZ-801 or tramiprosate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS or water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Materials:
-
Monomeric Aβ42 peptide
-
ALZ-801/Tramiprosate stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare monomeric Aβ42 solution according to established protocols.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control (Aβ only): Aβ42 solution + Assay buffer
-
Test (Aβ + ALZ-801): Aβ42 solution + ALZ-801/Tramiprosate at various concentrations
-
Blank (Buffer only): Assay buffer
-
Compound Control: Assay buffer + ALZ-801/Tramiprosate (at the highest concentration)
-
-
Add ThT to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Subtract the blank fluorescence from all readings. Plot the fluorescence intensity against time to generate aggregation curves.
MTT Cell Viability Assay for Neuroprotection
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Aβ42 oligomers
-
ALZ-801/Tramiprosate stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear microplate
-
Plate reader with absorbance detection (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Prepare Aβ42 oligomers according to established protocols.
-
Treat the cells with the following conditions in triplicate:
-
Control (Untreated): Cell culture medium
-
Aβ only: Medium containing Aβ42 oligomers (e.g., 5 µM)
-
Aβ + ALZ-801: Medium containing Aβ42 oligomers and ALZ-801/Tramiprosate at various concentrations
-
ALZ-801 only: Medium containing the highest concentration of ALZ-801/Tramiprosate
-
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
Table 1: ALZ-801 and Tramiprosate Dosage Information
| Compound | Population | Dosage | Bioequivalent Tramiprosate Dose | Reference |
| ALZ-801 | APOE4/4 Homozygous (Early AD) | 265 mg BID | 150 mg BID | |
| Tramiprosate | APOE4/4 Homozygous (Mild AD) | 150 mg BID | N/A | |
| Tramiprosate | APOE4 Heterozygous (Mild AD) | 100-150 mg BID | N/A | |
| Tramiprosate | TgCRND8 Mice (in vivo) | 30 or 100 mg/kg daily | N/A |
Table 2: In Vitro Concentrations of ALZ-801/Tramiprosate for Experimental Assays
| Compound | Assay | Cell Line/Model | Effective Concentration Range | Effect | Reference |
| ALZ-801 | Cell Viability (MTT) | SH-SY5Y | 10-50 µM | Increased cell viability in the presence of Aβ42 | |
| Tramiprosate | Neuroprotection | Neuronal cell cultures | 100-200 µM | Decreased Aβ42-induced cell death | |
| ALZ-801 | Aβ Aggregation (ThT) | In vitro | 2.5-25 mM | Inhibition of Aβ42 fibril formation |
Visualizations
Caption: Mechanism of action of ALZ-801 in inhibiting amyloid-beta aggregation.
Caption: Workflow for the Thioflavin T (ThT) assay to screen for Aβ aggregation inhibitors.
Caption: Workflow for the MTT cell viability assay to assess neuroprotection.
References
- 1. Clinical Benefits of Tramiprosate in Alzheimer's Disease Are Associated with Higher Number of APOE4 Alleles: The "APOE4 Gene-Dose Effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tramiprosate in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheon.com [alzheon.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding gastrointestinal (GI) issues observed in studies of ALZ-801 (valiltramiprosate).
I. Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects associated with ALZ-801?
A1: The most frequently reported gastrointestinal adverse events in clinical trials of ALZ-801 are nausea, vomiting, decreased appetite, and weight decrease.[1][2][3][4] These events are generally characterized as mild and transient.[1]
Q2: What is the proposed mechanism for the gastrointestinal side effects of ALZ-801?
A2: The gastrointestinal side effects of ALZ-801 and its active agent, tramiprosate, are thought to be due to direct local irritation of the gastrointestinal tract. ALZ-801, a prodrug of tramiprosate, was specifically developed to improve upon the gastrointestinal tolerability of its predecessor.
Q3: How does food intake affect the gastrointestinal tolerability of ALZ-801?
A3: Administration of ALZ-801 with food has been shown to markedly reduce the incidence of gastrointestinal symptoms. Clinical studies have indicated that taking ALZ-801 with a meal can lessen the occurrence of nausea and vomiting without significantly impacting the plasma exposure of the active agent, tramiprosate.
Q4: Do the gastrointestinal side effects of ALZ-801 diminish over time?
A4: Yes, tolerance to the gastrointestinal side effects of ALZ-801 has been observed with continued use. The majority of nausea events are reported to be mild and show a tendency to decrease with ongoing treatment.
Q5: Is there a difference in the incidence of gastrointestinal side effects based on a patient's APOE4 genotype?
A5: Current publicly available data from the major clinical trials of ALZ-801 have not specified a differential incidence of gastrointestinal side effects based on APOE4 carrier status (homozygotes vs. heterozygotes). The pivotal APOLLOE4 trial focused exclusively on APOE4/4 homozygotes, and the Phase 2 biomarker study included both APOE4/4 and APOE3/4 carriers. The most common adverse events, including mild nausea, were reported for the overall study population of APOE4 carriers in the Phase 2 trial.
II. Troubleshooting Guides
Managing Nausea and Vomiting
This guide provides a systematic approach to managing nausea and vomiting during experimental studies with ALZ-801.
dot
Caption: Troubleshooting workflow for managing nausea and vomiting.
Addressing Decreased Appetite and Weight Loss
This guide outlines steps for monitoring and addressing decreased appetite and weight loss.
dot
Caption: Approach to managing decreased appetite and weight loss.
III. Quantitative Data on Gastrointestinal Adverse Events
The following tables summarize the incidence of common gastrointestinal adverse events from key clinical trials of ALZ-801.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 3 APOLLOE4 Trial (APOE4/4 Homozygotes)
| Adverse Event | Valiltramiprosate (ALZ-801) | Placebo |
| Nausea | 26% | Not Specified |
| Weight Decrease | 14% | Not Specified |
| Decreased Appetite | 10% | Not Specified |
| Vomiting | 10% | Not Specified |
Note: The placebo arm percentages for these specific GI events were not detailed in the available public disclosures.
Table 2: Common Adverse Events with Incidence >10% in the Phase 2 Biomarker Trial (APOE4 Carriers)
| Adverse Event | Incidence |
| COVID-19 Infection | >10% |
| Mild Nausea | >10% |
| Decreased Appetite | >10% |
Note: This was a single-arm, open-label study, so there is no placebo comparison group.
IV. Experimental Protocols
While specific patient-reported outcome questionnaires for GI tolerability in the ALZ-801 trials are not publicly detailed, the assessment of gastrointestinal adverse events in clinical trials typically follows standardized procedures.
Methodology for Assessing Gastrointestinal Adverse Events:
-
Data Collection: Spontaneously reported adverse events are recorded at each study visit. Open-ended questions are used to elicit any new or worsening symptoms from the study participants.
-
Standardized Grading: The severity of reported adverse events such as nausea and vomiting is graded according to a standardized scale. The National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) is a widely used standard.
Table 3: CTCAE v5.0 Grading for Nausea and Vomiting
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) |
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss, dehydration, or malnutrition | Inadequate oral caloric or fluid intake; tube feedings, TPN, or hospitalization indicated |
| Vomiting | Intervention not indicated | Outpatient intravenous hydration; medical intervention indicated | Tube feeding, TPN, or hospitalization indicated |
-
Causality Assessment: The investigator assesses the relationship between the study drug and the reported adverse event (e.g., related, possibly related, not related).
V. Signaling Pathways and Mechanisms
The primary mechanism of ALZ-801's therapeutic action is the inhibition of amyloid-beta (Aβ) oligomer formation. The gastrointestinal side effects are thought to be a result of local effects on the GI tract rather than a systemic signaling pathway related to its primary mechanism.
Proposed Mechanism of ALZ-801 Induced Gastrointestinal Events:
dot
Caption: Proposed mechanism of ALZ-801-induced gastrointestinal side effects.
References
Technical Support Center: Enhancing Patient Adherence in ALZ-801 Clinical Trials
Welcome to the technical support center for the ALZ-801 clinical trials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve patient adherence. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to patient adherence in Alzheimer's disease (AD) clinical trials?
A1: Patient adherence in AD trials is multifaceted and influenced by factors related to the patient, the caregiver, and the trial design itself. Key challenges include:
-
Cognitive Impairment: The core symptom of AD, memory loss, directly impacts a patient's ability to remember to take medication. Executive dysfunction can also impair the ability to manage complex medication schedules.[1]
-
Caregiver Burden: Caregivers are crucial for medication management, but the role can be stressful and demanding, leading to unintentional non-adherence.[2][3] Factors such as the caregiver's gender and their relationship to the patient can influence adherence.[3]
-
Trial Burden: Long study durations, frequent site visits, and complex procedures can be overwhelming for both patients and caregivers, leading to dropout.[4]
-
Patient and Caregiver Beliefs: Unrealistic expectations about treatment benefits or concerns about side effects can negatively impact adherence.
-
Polypharmacy: Patients with AD often have multiple comorbidities and complex medication regimens, which increases the risk of non-adherence.
Q2: What is the expected adherence rate in clinical trials involving patients with Alzheimer's disease?
A2: Medication non-adherence is a significant issue in the geriatric population, and particularly for those with cognitive impairment. For community-dwelling older adults with Alzheimer's disease, medication non-compliance can be as high as 50%. However, adherence rates within the structured environment of a clinical trial are generally expected to be higher than in real-world settings. One study observed a 71% treatment adherence rate in polymedicated patients with dementia where a caregiver was involved in medication management. Another study found that 58% of AD patients were adherent to their oral medications.
Q3: What is the role of the caregiver in ensuring patient adherence in ALZ-801 trials?
A3: The caregiver, or study partner, plays a pivotal role in the adherence of a patient with Alzheimer's disease to a clinical trial protocol. Their responsibilities often include:
-
Ensuring the patient takes the investigational product as prescribed.
-
Monitoring for adverse events and reporting them to the study team.
-
Accompanying the patient to all study visits.
-
Providing insights into the patient's cognitive and functional status.
Given this critical role, interventions aimed at supporting the caregiver are essential for maintaining patient adherence.
Troubleshooting Guides
Problem: Low or inconsistent patient adherence to ALZ-801.
Possible Cause 1: Forgetfulness due to cognitive impairment.
Solutions:
-
Simplify the Regimen: Work with the study team to ensure the dosing schedule is as simple as possible.
-
Utilize Reminder Systems:
-
Low-Tech: Pillboxes, calendars, and written reminders in visible locations.
-
High-Tech: Automated pill dispensers, smartphone apps with reminder alerts, and electronic monitoring devices.
-
-
Involve the Caregiver: Provide the caregiver with a clear understanding of the medication schedule and empower them to supervise medication intake.
Possible Cause 2: High caregiver burden or lack of support.
Solutions:
-
Caregiver Education and Training: Implement a structured education program for caregivers that covers:
-
Information about Alzheimer's disease.
-
The mechanism of action of ALZ-801.
-
Proper medication administration.
-
Management of potential side effects.
-
Stress management techniques.
-
-
Regular Communication: Maintain regular contact with the caregiver to address any concerns and provide ongoing support.
-
Logistical Support: Offer services to reduce the logistical burden on caregivers, such as transportation assistance for study visits and flexible scheduling.
Possible Cause 3: Patient or caregiver concerns about the treatment.
Solutions:
-
Transparent Communication: Clearly explain the potential benefits and risks of participating in the trial during the informed consent process and throughout the study.
-
Address Side Effects Promptly: Have a clear protocol for managing and mitigating any adverse events. For ALZ-801, common side effects have been reported as mild nausea and vomiting, which often resolve after the first week or when taken with food.
-
Provide Study Updates: Regularly share progress and key findings from the trial (in a compliant manner) to help participants feel connected to the purpose of the research.
Data Presentation
Table 1: Factors Influencing Medication Adherence in Patients with Dementia
| Factor | Impact on Adherence | Odds Ratio (OR) for Non-Adherence [95% CI] | Citation |
| Caregiver Gender | Male caregivers associated with higher non-adherence | 3.512 [1.124–10.973] | |
| Caregiver Relationship | Non-first-degree relative caregivers associated with lower non-adherence | 0.325 [0.054–0.672] | |
| Patient's Marital Status | Unmarried patients associated with higher non-adherence | 2.011 [1.155–3.501] | |
| Patient's Age | Patients ≥86 years were more likely to be adherent compared to those <75 years | 1.401 (p < 0.001) | |
| Patient's Gender | Male patients were more likely to be adherent | 1.175 (p < 0.05) |
Table 2: Effectiveness of a Caregiver Education Program on Treatment Discontinuation
| Group | Number of Participants | Discontinuation Rate at 1 Year | p-value | Citation |
| Caregiver Education Group | 93 | 5.38% (5/93) | 0.742 | |
| No Education Group | 92 | 6.52% (6/92) | 0.742 |
Note: In this particular study, the caregiver education program did not have a statistically significant effect on treatment discontinuation, which may be due to the low overall discontinuation rate in the study population.
Experimental Protocols
Protocol: Caregiver-Mediated Adherence Intervention
1. Objective: To improve patient adherence to ALZ-801 through a structured support and education program for caregivers.
2. Materials:
-
Educational brochures on Alzheimer's disease and ALZ-801.
-
Medication administration chart.
-
Contact log for communication with the study team.
-
Caregiver self-assessment tool for burden and stress.
3. Methodology:
-
Phase 1: Initial Training (Visit 1)
-
Provide the caregiver with a comprehensive overview of the clinical trial and the importance of adherence.
-
Review the ALZ-801 dosing schedule and administration instructions in detail.
-
Educate the caregiver on potential side effects and the procedure for reporting them.
-
Introduce the medication administration chart and instruct the caregiver on its daily use.
-
Administer the baseline caregiver self-assessment.
-
-
Phase 2: Ongoing Support and Education (Visits 2-onward and interim calls)
-
At each study visit, review the medication administration chart with the caregiver to assess adherence.
-
Discuss any challenges the caregiver is facing and collaboratively problem-solve solutions.
-
Provide a new educational brochure on a relevant topic (e.g., managing behavioral symptoms, caregiver self-care).
-
Conduct brief, scheduled telephone check-ins between visits to offer support and answer questions.
-
-
Phase 3: Adherence Monitoring
-
Primary Method: Pill counts at each study visit.
-
Secondary Method: Review of caregiver-maintained medication administration charts.
-
Exploratory Method: For sub-studies, consider the use of electronic monitoring devices (e.g., smart pill bottles) to capture real-time dosing data.
-
4. Outcome Measures:
-
Percentage of prescribed doses taken (calculated from pill counts).
-
Caregiver-reported adherence via a validated questionnaire.
-
Correlation between caregiver burden scores and patient adherence rates.
Mandatory Visualization
References
- 1. Adherence to Medication in Patients with Dementia: Problems and Solutions - Page 2 | HealthPlexus.net [healthplexus.net]
- 2. An Intervention to Maximize Medication Management by Caregivers of Persons with Memory Loss: Intervention Overview and Two-Month Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of caregivers on medication adherence management in polymedicated patients with Alzheimer's disease or other types of dementia [frontiersin.org]
- 4. todaysgeriatricmedicine.com [todaysgeriatricmedicine.com]
Validation & Comparative
A Comparative Analysis of ALZ-801 and Tramiprosate for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of ALZ-801 (valiltramiprosate) and its active moiety, tramiprosate, as potential therapeutic agents for Alzheimer's disease (AD). The following sections detail their mechanisms of action, present quantitative data from key clinical trials, and outline the experimental protocols of these studies.
Introduction
ALZ-801 is an oral prodrug of tramiprosate, developed to improve the pharmacokinetic profile and gastrointestinal tolerability of the original compound.[1] Both molecules are small, orally administered compounds that target the aggregation of amyloid-beta (Aβ) peptides, a central pathological hallmark of Alzheimer's disease.[2][3] They are designed to inhibit the formation of neurotoxic Aβ oligomers, thereby preventing the cascade of events that leads to synaptic dysfunction and neuronal death.[4][5]
Mechanism of Action
Tramiprosate and the active metabolite of ALZ-801 exert their effects by binding to soluble Aβ monomers, particularly Aβ42. This interaction stabilizes the monomers and prevents their misfolding and subsequent aggregation into toxic oligomers and fibrils. Studies have shown that tramiprosate binds to key amino acid residues of Aβ42, such as Lys16, Lys28, and Asp23, effectively "enveloping" the monomer and inhibiting the initial seeding of aggregation. This upstream mechanism of action distinguishes these compounds from many antibody-based therapies that primarily target the clearance of existing amyloid plaques.
Comparative Efficacy Data
The following tables summarize the key efficacy data from major clinical trials of ALZ-801 and tramiprosate. It is important to note that direct comparisons are challenging due to differences in study populations, particularly the focus on apolipoprotein E4 (APOE4) carriers in ALZ-801 trials.
Cognitive and Functional Outcomes
| Drug | Trial | Patient Population | Primary Endpoint | Key Secondary Endpoints | Results |
| ALZ-801 | APOLLOE4 (Phase 3) | Early AD, APOE4/4 Homozygotes | ADAS-Cog13 | CDR-SB, DAD, A-IADL | Did not meet primary endpoint in the overall population. In a prespecified analysis of patients with Mild Cognitive Impairment (MCI), a nominally significant 52% benefit on ADAS-Cog13 (p=0.041) and a clinically meaningful 102% benefit on CDR-SB (p=0.053) were observed. |
| Tramiprosate | Alphase Study (Phase 3) | Mild-to-moderate AD | ADAS-Cog, CDR-SB | Hippocampal Volume | Did not show a significant treatment effect in the overall population. Post-hoc analyses showed a trend toward a treatment effect for ADAS-Cog (p=0.098). Exploratory analyses suggested potential benefits on memory, language, and praxis skills. |
Biomarker Outcomes
| Drug | Trial | Patient Population | Biomarker | Results |
| ALZ-801 | Phase 2 Biomarker Study | Early AD, APOE4 Carriers | Plasma p-tau181 | Significant reduction starting at 13 weeks and sustained through 104 weeks (31% reduction at 104 weeks, p=0.045). At 52 weeks, a 41% reduction was observed (p=0.016). |
| Hippocampal Volume | Reduced atrophy compared to matched external controls. | |||
| Plasma Aβ42 | A decrease of approximately 4% over 104 weeks (p=0.042). | |||
| Tramiprosate | Phase 2 | Mild-to-moderate AD | CSF Aβ42 | Dose-dependent reduction of up to 70% after 3 months of treatment. |
| Alphase Study (MRI Sub-group) | Mild-to-moderate AD | Hippocampal Volume | Significantly less hippocampal volume loss for both 100 mg (p=0.035) and 150 mg (p=0.009) doses compared to placebo. |
Experimental Protocols
ALZ-801: APOLLOE4 Phase 3 Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 325 individuals aged 50-80 years with early Alzheimer's disease (MCI or mild AD) who are homozygous for the APOE4 allele (APOE4/4).
-
Intervention: Oral ALZ-801 (265 mg) or placebo administered twice daily for 78 weeks.
-
Primary Outcome Measure: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog13).
-
Key Secondary Outcome Measures: Clinical Dementia Rating–Sum of Boxes (CDR-SB), Disability Assessment for Dementia (DAD), and Amsterdam-Instrumental Activities of Daily Living (A-IADL).
Tramiprosate: Alphase Study (North American Phase 3)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted at 67 centers.
-
Participants: 1,052 patients aged ≥ 50 years with mild-to-moderate AD (Mini-Mental State Examination score between 16 and 26).
-
Intervention: Oral tramiprosate (100 mg or 150 mg) or placebo administered twice daily for 78 weeks.
-
Primary Outcome Measures: Alzheimer's Disease Assessment Scale–cognitive subscale (ADAS-cog) and Clinical Dementia Rating–Sum of Boxes (CDR-SB).
-
Additional Assessments: Magnetic resonance imaging (MRI) for hippocampus volume was conducted in a subgroup of patients at baseline and 78 weeks.
Conclusion
ALZ-801, as a prodrug of tramiprosate, offers an improved pharmacokinetic and tolerability profile. While the pivotal Phase 3 trial of tramiprosate in a broad population with mild-to-moderate AD did not meet its primary endpoints, post-hoc analyses and biomarker data suggested a potential disease-modifying effect. The clinical development of ALZ-801 has adopted a more targeted, precision medicine approach, focusing on individuals with the APOE4/4 genotype who are at a higher risk for AD.
The APOLLOE4 trial of ALZ-801, although not meeting its primary endpoint in the overall study population, showed promising signals of efficacy in the prespecified subgroup of patients with MCI. Furthermore, the consistent and significant effects of ALZ-801 on biomarkers such as plasma p-tau181 and hippocampal volume provide evidence of target engagement and a potential neuroprotective effect.
Further research and ongoing clinical trials will be crucial to fully elucidate the therapeutic potential of ALZ-801 in specific Alzheimer's disease populations. The favorable safety profile, particularly the lack of vasogenic edema (ARIA-E), positions ALZ-801 as a potentially valuable oral treatment option in the evolving landscape of Alzheimer's therapies.
References
- 1. alz-journals.onlinelibrary.wiley.com [alz-journals.onlinelibrary.wiley.com]
- 2. [PDF] Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data | Semantic Scholar [semanticscholar.org]
- 3. Tramiprosate in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Clinical Pharmacokinetics of Oral ALZ-801/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ALZ-801 and Intravenous Amyloid-Targeting Monoclonal Antibodies for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, with several amyloid-targeting agents demonstrating the potential to modify the disease's course. This guide provides a detailed comparison of ALZ-801 (valiltramiprosate), an investigational oral small molecule, with three intravenously administered anti-amyloid monoclonal antibodies: aducanumab, lecanemab, and donanemab. We will delve into their distinct mechanisms of action, compare their clinical trial outcomes, and outline the experimental protocols of their pivotal studies.
Mechanism of Action: A Tale of Different Targets
The primary pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides in the brain, which aggregate into soluble oligomers and protofibrils, and eventually form insoluble plaques.[1] While all four therapies discussed here target the amyloid cascade, their specific binding sites and proposed mechanisms differ significantly.
ALZ-801 (Valiltramiprosate) is an oral prodrug of tramiprosate that is designed to inhibit the formation of neurotoxic soluble Aβ oligomers.[2][3][4] By stabilizing Aβ42 monomers, it prevents their aggregation into the harmful oligomeric species that are believed to initiate synaptic dysfunction and neuronal injury.[2] This upstream intervention aims to prevent the downstream cascade of plaque formation and neurodegeneration. The active metabolite of ALZ-801, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA), both contribute to this anti-aggregation effect.
Aducanumab (Aduhelm®) is a human monoclonal antibody that selectively targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils that constitute amyloid plaques. The proposed mechanism involves the removal of these existing amyloid aggregates from the brain. It binds to an epitope in the N-terminal region of the Aβ peptide (amino acids 3-7).
Lecanemab (Leqembi®) is a humanized monoclonal antibody that preferentially targets soluble Aβ protofibrils, which are considered to be highly neurotoxic. By binding to and promoting the clearance of these early-stage aggregates, lecanemab aims to reduce the formation of amyloid plaques and mitigate their toxic effects on neurons.
Donanemab (Kisunla™) is a monoclonal antibody that specifically targets a modified form of Aβ, N-terminal pyroglutamate Aβ (AβpE3-42), which is present in established amyloid plaques. This targeted approach is designed to facilitate the clearance of existing amyloid plaques from the brain through immune-mediated mechanisms.
Below is a diagram illustrating the distinct points of intervention of these therapies within the amyloid cascade.
Caption: A diagram illustrating the different targets of ALZ-801 and monoclonal antibody therapies in the amyloid cascade.
Clinical Trial Data Comparison
The following tables summarize key quantitative data from the pivotal clinical trials of ALZ-801, aducanumab, lecanemab, and donanemab. It is important to note that direct comparisons between trials should be made with caution due to differences in study design, patient populations, and primary endpoints.
Table 1: Efficacy Outcomes in Pivotal Clinical Trials
| Therapy | Trial | Primary Endpoint | Change from Baseline vs. Placebo (at primary endpoint) |
| ALZ-801 | APOLLOE4 (Phase 3) | ADAS-Cog13 | Not statistically significant in the overall population (11% benefit, p=0.607). In a prespecified analysis of patients with Mild Cognitive Impairment (MCI), a statistically significant and clinically meaningful benefit was observed. |
| Aducanumab | EMERGE (Phase 3) | CDR-SB | -0.39 (22% slowing of decline) |
| ENGAGE (Phase 3) | CDR-SB | +0.03 (2% worsening of decline) | |
| Lecanemab | Clarity AD (Phase 3) | CDR-SB | -0.45 (27% slowing of decline) |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | iADRS | 35% slowing of decline in patients with low/medium tau pathology. |
ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive subscale (13 items); CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale.
Table 2: Biomarker and Safety Data
| Therapy | Amyloid Plaque Reduction | Key Safety Finding | Incidence of ARIA-E | Incidence of ARIA-H |
| ALZ-801 | N/A (acts upstream of plaque formation) | No increased risk of vasogenic edema (ARIA-E). | 0% | Not reported to be increased compared to placebo. |
| Aducanumab | Dose-dependent reduction. | Amyloid-Related Imaging Abnormalities (ARIA). | 35.2% (in high-dose group) | 19.1% (microhemorrhage), 14.7% (superficial siderosis) (in high-dose group) |
| Lecanemab | Significant reduction. | Amyloid-Related Imaging Abnormalities (ARIA). | 12.6% | 17.3% |
| Donanemab | Significant reduction. | Amyloid-Related Imaging Abnormalities (ARIA). | 24% | 31.4% |
ARIA-E: Amyloid-Related Imaging Abnormalities-Edema/Effusion; ARIA-H: Amyloid-Related Imaging Abnormalities-Hemorrhage (microhemorrhage and superficial siderosis).
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting their results. Below is a generalized workflow for these Phase 3 studies, followed by specific details for each therapy.
Caption: A simplified workflow of a typical Phase 3 clinical trial for Alzheimer's disease therapies.
ALZ-801 (APOLLOE4 Trial)
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Population: 325 participants with early AD and the APOE4/4 genotype.
-
Intervention: ALZ-801 265 mg administered orally twice daily or placebo for 78 weeks.
-
Primary Outcome: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 13).
-
Key Secondary Outcomes: Clinical Dementia Rating-Sum of Boxes (CDR-SB), Amsterdam-Instrumental Activities of Daily Living (A-IADL), changes in plasma and CSF biomarkers, and brain imaging (MRI).
Aducanumab (EMERGE and ENGAGE Trials)
-
Design: Two Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Population: Patients with early AD (mild cognitive impairment due to AD and mild AD dementia) with confirmed amyloid pathology.
-
Intervention: Intravenous infusions of aducanumab (low and high dose) or placebo every 4 weeks for 76 weeks.
-
Primary Outcome: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Key Secondary Outcomes: Mini-Mental State Examination (MMSE), ADAS-Cog 13, and Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory (ADCS-ADL).
Lecanemab (Clarity AD Trial)
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: 1,795 participants with early AD with confirmed amyloid pathology.
-
Intervention: Intravenous infusions of lecanemab (10 mg/kg) or placebo every 2 weeks for 18 months.
-
Primary Outcome: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Key Secondary Outcomes: Change in amyloid PET, ADAS-Cog 14, ADCS-MCI-ADL, and plasma biomarkers (Aβ42/40 ratio, p-tau181).
Donanemab (TRAILBLAZER-ALZ 2 Trial)
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Population: Over 1,700 participants with early symptomatic AD with confirmed amyloid and tau pathology. Participants were stratified by tau levels (low/medium and high).
-
Intervention: Intravenous infusions of donanemab or placebo every 4 weeks for up to 72 weeks. Treatment was stopped if a participant's amyloid plaque level fell below a predefined threshold.
-
Primary Outcome: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS).
-
Key Secondary Outcomes: CDR-SB, ADAS-Cog 13, ADCS-iADL, and amyloid PET.
Summary and Future Directions
ALZ-801 represents a distinct approach among the emerging class of amyloid-targeting therapies for Alzheimer's disease. Its oral administration and mechanism of action, which focuses on preventing the formation of toxic oligomers rather than removing established plaques, differentiate it from the intravenous monoclonal antibodies aducanumab, lecanemab, and donanemab. This upstream intervention may also account for its favorable safety profile, notably the absence of ARIA-E, a significant concern with the antibody-based therapies.
The clinical trial data for the monoclonal antibodies have demonstrated a consistent ability to clear amyloid plaques, accompanied by a modest but statistically significant slowing of cognitive and functional decline in patients with early AD. However, the risk of ARIA necessitates careful patient selection and monitoring.
ALZ-801's pivotal APOLLOE4 trial, which focused on the genetically at-risk APOE4/4 homozygous population, did not meet its primary endpoint in the overall study group. However, prespecified analyses in the subgroup of patients with MCI at baseline showed promising signals of cognitive and functional benefit, alongside a slowing of brain atrophy. These findings suggest a potential neuroprotective effect in the earliest symptomatic stages of the disease.
For drug development professionals, the comparison of these therapies highlights several key considerations:
-
Target and Mechanism: The choice of targeting soluble oligomer formation versus established plaques has significant implications for both efficacy and safety.
-
Route of Administration: The convenience of an oral therapy like ALZ-801 contrasts with the need for regular intravenous infusions for the monoclonal antibodies.
-
Patient Population: The precision medicine approach of targeting specific genetic subgroups, as with ALZ-801 in APOE4/4 carriers, may optimize the risk-benefit profile.
-
Safety Profile: The risk of ARIA with plaque-clearing antibodies is a critical factor in clinical practice and future drug development.
Further research, including long-term extension studies and real-world evidence, will be crucial to fully elucidate the comparative effectiveness and safety of these different amyloid-targeting strategies. The development of both small molecule inhibitors and monoclonal antibodies offers a multi-pronged approach to tackling the complex pathology of Alzheimer's disease, bringing hope for more effective and safer treatment options for patients.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzheon.com [alzheon.com]
- 4. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
A Comparative Analysis of ALZ-801 (Valiltramiprosate) Phase 3 Clinical Trial Results in Early Alzheimer's Disease
This guide provides a detailed comparison of the Phase 3 clinical trial results for ALZ-801, an investigational oral treatment for Alzheimer's disease, against recently approved intravenous anti-amyloid monoclonal antibodies. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy, safety, and methodological data.
Introduction to ALZ-801 and its Mechanism of Action
ALZ-801 (valiltramiprosate) is a potential first-in-class, orally administered small molecule being developed as a disease-modifying treatment for Alzheimer's disease (AD).[1][2] It functions as a prodrug of tramiprosate, which acts upstream in the amyloid cascade to inhibit the formation of neurotoxic soluble beta-amyloid (Aβ) oligomers from Aβ42 monomers.[3][4][5] This mechanism, which prevents the initial aggregation of amyloid peptides, distinguishes it from anti-amyloid monoclonal antibodies that primarily target the clearance of existing amyloid plaques. Preclinical studies have shown that ALZ-801 fully inhibits the formation of these toxic oligomers at the clinical dose used in its Phase 3 trial.
The development of ALZ-801 has focused on a precision medicine approach, initially targeting patients who are homozygous for the apolipoprotein E4 allele (APOE4/4), a genetic profile associated with a significantly higher risk and faster progression of Alzheimer's disease.
Quantitative Comparison of Phase 3 Trial Results
The following table summarizes the key quantitative outcomes from the Phase 3 trials of ALZ-801 and major intravenous anti-amyloid antibody treatments.
| Metric | ALZ-801 (Valiltramiprosate) | Lecanemab (Leqembi) | Donanemab (Kisunla) | Aducanumab (Aduhelm) |
| Trial Name | APOLLOE4 | Clarity AD | TRAILBLAZER-ALZ 2 | EMERGE & ENGAGE |
| Drug Class | Oral Small Molecule, Amyloid Aggregation Inhibitor | IV Monoclonal Antibody, Anti-Aβ Protofibril | IV Monoclonal Antibody, Amyloid Plaque Targeting | IV Monoclonal Antibody, Anti-Aβ Aggregate |
| Target Population | Early AD, APOE4/4 Homozygotes | Early AD | Early Symptomatic AD | Early AD |
| Trial Duration | 78 Weeks | 18 Months | 18 Months | 78 Weeks |
| Primary Endpoint | ADAS-Cog13 | CDR-SB | iADRS | CDR-SB |
| Primary Endpoint Result | Did not meet primary endpoint in overall population. | -0.45 vs Placebo (27% slowing of decline, p=0.00005) | 35% slowing of decline vs Placebo (in low-medium tau population, p<0.0001) | EMERGE (High Dose): -0.39 vs Placebo (22% slowing, p=0.012)ENGAGE (High Dose): 0.03 vs Placebo (2% increase, p=0.833) |
| CDR-SB (Key Secondary) | Prespecified analysis showed benefit in MCI stage patients. | N/A (Primary Endpoint) | 36% slowing of decline vs Placebo (in low-medium tau population, p<0.0001) | N/A (Primary Endpoint) |
| ADAS-Cog (Cognition) | N/A (Primary Endpoint) | -1.44 vs Placebo (26% slowing of decline, p=0.00065) | N/A | EMERGE (High Dose): 27% improvement vs Placebo (p=0.0998) |
| ADL (Function) | A-IADL was a key secondary outcome. | 37% slowing of decline on ADCS MCI-ADL vs Placebo | N/A | EMERGE (High Dose): 40% improvement on ADCS-ADL-MCI vs Placebo (p=0.0009) |
| Biomarker Effects | Slowed brain atrophy across multiple regions. Reduced plasma p-tau181 by 31% in Ph. 2. | Statistically significant reduction in amyloid plaque burden. | Significant reduction in brain amyloid plaque. | Dose-dependent reduction in amyloid plaques. |
| Key Adverse Event: ARIA-E (Edema/Effusion) | No increased risk observed. | 12.6% in treatment group vs 1.7% in placebo. | 24% of participants experienced side effects, including ARIA. | Most common adverse event reported. |
Experimental Protocols: Phase 3 Clinical Trial Design
An understanding of the trial methodologies is crucial for interpreting and comparing the clinical outcomes.
ALZ-801: APOLLOE4 Study
-
Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 325 patients with Early Alzheimer's Disease (Mild Cognitive Impairment or Mild AD dementia) who were APOE4/4 homozygotes. Participants were aged 50-80 years.
-
Intervention: Oral valiltramiprosate (265 mg, twice daily) versus placebo for 78 weeks.
-
Primary Outcome Measure: Change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog13).
-
Key Secondary Outcome Measures: Clinical Dementia Rating–Sum of Boxes (CDR-SB) and the Amsterdam-Instrumental Activities of Daily Living (A-IADL) questionnaire.
-
Biomarker Analysis: Volumetric MRI was used to assess brain atrophy. Plasma biomarkers such as p-tau181 were evaluated in a preceding Phase 2 study.
Lecanemab: Clarity AD Study
-
Design: A global, confirmatory Phase 3, placebo-controlled, double-blind, parallel-group, randomized study.
-
Participants: 1,795 people with Early Alzheimer's Disease.
-
Intervention: Lecanemab (10 mg/kg bi-weekly intravenous infusion) versus placebo.
-
Primary Outcome Measure: Change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Key Secondary Outcome Measures: Change in amyloid burden on PET scans, Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14), and the Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).
Donanemab: TRAILBLAZER-ALZ 2 Study
-
Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Participants: 1,736 people with early symptomatic Alzheimer's disease, stratified by their brain levels of tau protein.
-
Intervention: Donanemab (monthly intravenous infusion) versus placebo. Treatment was stopped once a participant achieved a prespecified level of amyloid clearance.
-
Primary Outcome Measure: Change from baseline until 18 months on the integrated Alzheimer's Disease Rating Scale (iADRS), which measures both cognition and function.
-
Key Secondary Outcome Measures: Change from baseline on the CDR-SB.
Aducanumab: EMERGE and ENGAGE Studies
-
Design: Two identical Phase 3, randomized, double-blind, placebo-controlled, global studies.
-
Participants: 3,285 total participants (1,638 in EMERGE and 1,647 in ENGAGE) with early Alzheimer's disease.
-
Intervention: Aducanumab low dose, high dose (10 mg/kg target dose), or placebo administered via intravenous infusion once every 4 weeks over 76 weeks.
-
Primary Outcome Measure: Change from baseline to week 78 on the Clinical Dementia Rating Sum of Boxes (CDR-SB).
-
Key Secondary Outcome Measures: Mini-Mental State Examination (MMSE), ADAS-Cog13, and ADCS-ADL-MCI.
Summary and Conclusion
The Phase 3 APOLLOE4 trial of ALZ-801 did not meet its primary cognitive endpoint in the overall study population of APOE4/4 homozygotes with early Alzheimer's disease. However, the trial yielded several promising results that warrant further investigation. Notably, a prespecified analysis revealed cognitive and functional benefits in the subgroup of patients at the earlier Mild Cognitive Impairment stage. Furthermore, ALZ-801 demonstrated a potential neuroprotective effect by slowing brain atrophy in the overall study population.
A key differentiating feature of ALZ-801 is its favorable safety profile, particularly the absence of an increased risk of amyloid-related imaging abnormalities (ARIA), a significant side effect associated with the approved intravenous anti-amyloid monoclonal antibodies like lecanemab, donanemab, and aducanumab. As an oral small molecule acting upstream to prevent oligomer formation, ALZ-801 represents a distinct therapeutic strategy. While the current monoclonal antibodies have shown modest but statistically significant efficacy in slowing cognitive decline by clearing existing amyloid plaques, they are associated with the need for regular intravenous infusions and rigorous safety monitoring for ARIA.
For the drug development community, the ALZ-801 results highlight the potential of targeting the earliest stages of amyloid pathology and underscore the importance of patient stratification, as evidenced by the differential outcomes in the MCI subgroup. The unique mechanism and favorable safety profile of ALZ-801 suggest it could hold a valuable place in the future landscape of Alzheimer's therapeutics, potentially as an early-stage intervention or in combination with other treatments.
References
- 1. alzheon.com [alzheon.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 5. alzheon.com [alzheon.com]
A Comparative Analysis of ALZ-801 and Aducanumab in the Treatment of Alzheimer's Disease
This guide provides a detailed, objective comparison of two distinct therapeutic agents for Alzheimer's disease (AD): ALZ-801 (valiltramiprosate) and aducanumab. Developed for researchers, scientists, and drug development professionals, this analysis synthesizes data on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their pivotal trials.
Executive Summary
ALZ-801 and aducanumab represent two different strategies targeting the amyloid-beta (Aβ) pathway, a cornerstone of Alzheimer's pathology. Aducanumab is a monoclonal antibody that promotes the clearance of existing amyloid plaques, while ALZ-801 is an oral small molecule designed to prevent the formation of neurotoxic Aβ oligomers, an upstream event in the amyloid cascade.[1][2] This fundamental difference in their mechanism of action leads to significant variations in their administration, efficacy, and, most notably, their safety profiles. Aducanumab's approval was based on its robust plaque-clearing ability, though its clinical efficacy has been a subject of debate due to conflicting Phase 3 trial results.[3][4] ALZ-801 has shown promise in a genetically defined sub-population of AD patients (APOE4/4 carriers) and is distinguished by a favorable safety profile that notably lacks the risk of Amyloid-Related Imaging Abnormalities (ARIA) associated with plaque-clearing antibodies.[5]
Mechanism of Action
The two drugs intervene at different stages of the amyloid cascade. Aducanumab binds to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils that form plaques, facilitating their removal by microglia. In contrast, ALZ-801, a prodrug of tramiprosate, works upstream to inhibit the aggregation of Aβ42 monomers into toxic soluble oligomers, thereby preventing the initial step of plaque formation.
References
- 1. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 2. Aducanumab, gantenerumab, BAN2401, and ALZ-801-the first wave of amyloid-targeting drugs for Alzheimer's disease with potential for near term approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 4. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzheon.com [alzheon.com]
ALZ-801: A Favorable Safety Profile in the Landscape of Alzheimer's Therapeutics
A comparative analysis of ALZ-801 versus recently approved amyloid-targeting monoclonal antibodies reveals a distinct safety profile for the oral small molecule, positioning it as a potentially safer alternative for certain patient populations, particularly those with a high genetic risk for Alzheimer's disease.
For researchers and drug development professionals navigating the complexities of Alzheimer's disease therapeutics, the safety of emerging treatments is a paramount concern. ALZ-801, an oral, small-molecule inhibitor of beta-amyloid (Aβ) oligomer formation, has demonstrated a safety and tolerability profile in clinical trials that stands in contrast to the class of intravenous amyloid-targeting monoclonal antibodies, which includes aducanumab, lecanemab, and donanemab. The most notable difference lies in the incidence of amyloid-related imaging abnormalities (ARIA), a significant adverse event associated with the antibody-based therapies.
ALZ-801, a prodrug of tramiprosate, is designed to prevent the formation of toxic Aβ oligomers, an early step in the amyloid cascade. This upstream mechanism of action may contribute to its favorable safety profile, particularly the absence of ARIA. Clinical trial data for ALZ-801 has shown that the most common adverse events are mild and transient, primarily consisting of nausea.[1][2] Importantly, there has been no evidence of vasogenic edema (ARIA-E) in patients treated with ALZ-801.[1]
This contrasts sharply with the safety data for aducanumab, lecanemab, and donanemab. These monoclonal antibodies, which target deposited amyloid plaques, are associated with a significant risk of ARIA, including both edema (ARIA-E) and microhemorrhages or superficial siderosis (ARIA-H). The risk of ARIA is particularly elevated in individuals who are carriers of the apolipoprotein E4 (APOE4) allele, a major genetic risk factor for Alzheimer's disease.
Comparative Safety Data
The following table summarizes the incidence of key adverse events from the pivotal clinical trials of ALZ-801 and three approved amyloid-targeting monoclonal antibodies.
| Adverse Event | ALZ-801 (APOLLOE4) | Aducanumab (EMERGE - High Dose) | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) | Placebo (Typical Range) |
| ARIA-E (Edema) | No reported increase | 35%[3] | 12.6% | 24.0%[4] | 2-3% |
| Symptomatic ARIA-E | N/A | 9.1% (of total patients) | 2.8% | 6.1% | <1% |
| ARIA-H (Microhemorrhage/Siderosis) | No reported increase | 19.1% (microhemorrhage), 14.7% (siderosis) | 17.3% | 31.4% | 9-14% |
| Headache | Not reported as a common side effect | 21% | 11.1% | 10.4%-13.5% | 8-15% |
| Nausea | Mild, transient | 6% | 6% | Not reported as a common side effect | 4-6% |
| Infusion-related reactions | N/A (oral) | 22% | 26.4% | 8.7% | 5-7% |
Note: Data is compiled from various sources and represents the reported incidence in the respective clinical trials. Direct comparison should be made with caution due to differences in trial design and patient populations.
Experimental Protocols: A Glimpse into the Methodologies
The safety and efficacy of these drugs were evaluated in rigorously designed Phase 3 clinical trials. Understanding the key aspects of these protocols is crucial for interpreting the safety data.
ALZ-801: The APOLLOE4 Trial
-
Official Title: An Efficacy and Safety Study of ALZ-801 in APOE4/4 Early AD Subjects.
-
Key Inclusion Criteria: Individuals aged 50-80 with a clinical diagnosis of mild cognitive impairment (MCI) or mild dementia due to Alzheimer's disease, homozygous for the APOE4 allele (APOE4/4), and a Mini-Mental State Examination (MMSE) score of 22-30.
-
Dosing and Administration: 265 mg of ALZ-801 administered orally twice daily.
-
Safety Monitoring: The trial design for APOLLOE4 allowed for the inclusion of patients with a higher burden of microhemorrhages at baseline than is typically permitted in trials of amyloid-targeting antibodies. Safety monitoring included standard adverse event reporting and MRI scans, with a notable lack of protocol-defined ARIA-specific monitoring given the drug's mechanism.
Aducanumab: The EMERGE Trial
-
Official Title: Phase 3 Study of Aducanumab (BIIB037) in Early Alzheimer's Disease.
-
Key Inclusion Criteria: Patients aged 50-85 with MCI due to Alzheimer's or mild Alzheimer's disease dementia, confirmed amyloid pathology, and an MMSE score of 24-30.
-
Dosing and Administration: Intravenous infusion of aducanumab, titrated to a target dose of 10 mg/kg.
-
Safety Monitoring: The protocol included routine brain MRI monitoring for ARIA prior to the 7th and 12th infusions, and as clinically indicated. Dose suspension or discontinuation was based on the radiographic severity and clinical symptoms of ARIA.
Lecanemab: The Clarity AD Trial
-
Official Title: A Study to Confirm Safety and Efficacy of Lecanemab in Participants With Early Alzheimer's Disease.
-
Key Inclusion Criteria: Individuals aged 50-90 with MCI due to Alzheimer's or mild Alzheimer's disease dementia and confirmed amyloid pathology. Exclusion criteria included the presence of >4 microhemorrhages on baseline MRI.
-
Dosing and Administration: Intravenous infusion of lecanemab at a dose of 10 mg/kg every two weeks.
-
Safety Monitoring: The trial protocol included monitoring for ARIA with MRIs at baseline and prior to the 5th, 7th, and 14th infusions. Management of ARIA was guided by its severity and the presence of symptoms.
Donanemab: The TRAILBLAZER-ALZ 2 Trial
-
Official Title: A Study of Donanemab (LY3002813) in Participants With Early Alzheimer's Disease.
-
Key Inclusion Criteria: Individuals aged 60-85 with early symptomatic Alzheimer's disease and confirmed amyloid and tau pathology.
-
Dosing and Administration: Intravenous infusion of donanemab every 4 weeks.
-
Safety Monitoring: The protocol included MRI monitoring for ARIA at baseline and at weeks 4, 12, 24, and 52. The addition of a 4-week MRI scan was found to reduce the risk of symptomatic ARIA-E.
Visualizing the Pathways and Processes
To further elucidate the differences in mechanism and safety assessment, the following diagrams provide a visual representation of ALZ-801's proposed signaling pathway and a generalized workflow for safety assessment in Alzheimer's clinical trials.
Caption: Proposed mechanism of ALZ-801 preventing toxic amyloid oligomer formation.
Caption: Generalized workflow for safety assessment in an Alzheimer's disease clinical trial.
References
A Comparative Analysis of ALZ-801 and Emerging Antibody-Based Therapies for Alzheimer's Disease
An objective guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and safety of ALZ-801 (valiltramiprosate) versus lecanemab, donanemab, and aducanumab.
The landscape of Alzheimer's disease (AD) therapeutics is rapidly evolving, with a new generation of disease-modifying treatments showing promise in slowing cognitive decline. This guide provides a head-to-head comparison of the oral small molecule ALZ-801 against the recently approved and emerging amyloid-targeting monoclonal antibodies: lecanemab, donanemab, and aducanumab. While direct comparative trials between ALZ-801 and the antibody therapies are not yet available, this document synthesizes data from their respective clinical trials to offer an objective overview for the scientific community.
Mechanism of Action: A Divergence in Approach
The fundamental difference between ALZ-801 and the monoclonal antibodies lies in their mechanism of action against the amyloid-beta (Aβ) cascade, a central pathological hallmark of Alzheimer's disease.
-
ALZ-801 (Valiltramiprosate): This oral prodrug of tramiprosate acts upstream by preventing the initial misfolding and aggregation of Aβ42 monomers into toxic soluble oligomers.[1][2][3][4][5] Its active metabolite, tramiprosate, stabilizes Aβ monomers, thereby inhibiting the formation of the neurotoxic oligomers that are believed to initiate synaptic dysfunction and neuronal death.
-
Lecanemab: This humanized monoclonal antibody selectively targets soluble Aβ protofibrils, which are larger aggregates and precursors to insoluble plaques. By binding to these protofibrils, lecanemab facilitates their clearance from the brain, reducing the formation of amyloid plaques.
-
Donanemab: This antibody is unique in that it specifically targets an N-terminal pyroglutamate form of Aβ that is present only in established amyloid plaques. Its mechanism is focused on clearing existing plaque deposits through microglial-mediated phagocytosis.
-
Aducanumab: This monoclonal antibody targets aggregated forms of Aβ, including both soluble oligomers and insoluble fibrils that form amyloid plaques.
Below are diagrams illustrating the distinct points of intervention for each therapeutic within the amyloid cascade.
Clinical Efficacy: A Comparative Overview
The following tables summarize the key efficacy data from the pivotal clinical trials for each treatment. It is important to note that these trials had different patient populations, study designs, and primary endpoints, making direct comparisons challenging.
Table 1: Efficacy on Cognitive and Functional Outcomes
| Treatment | Clinical Trial | Primary Endpoint | Result vs. Placebo | Key Secondary Endpoints |
| ALZ-801 | APOLLOE4 (Phase 3) | ADAS-Cog13 | Did not meet primary endpoint (11% benefit, p=0.607) | Slowed brain atrophy across multiple regions. |
| Lecanemab | Clarity AD (Phase 3) | CDR-SB | -0.45 (27% slowing of decline) | Significant improvements on ADAS-Cog14 and ADCS-MCI-ADL. |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | iADRS | 3.25 point difference (35.1% slowing of decline) | 35% slowing of decline on CDR-SB. |
| Aducanumab | EMERGE & ENGAGE (Phase 3) | CDR-SB | EMERGE: -0.39 (22% slowing of decline); ENGAGE: Did not meet endpoint. | Data from EMERGE showed some positive trends on secondary outcomes. |
-
ADAS-Cog: Alzheimer's Disease Assessment Scale–Cognitive subscale
-
CDR-SB: Clinical Dementia Rating Scale–Sum of Boxes
-
iADRS: integrated Alzheimer's Disease Rating Scale
-
ADCS-MCI-ADL: Alzheimer's Disease Cooperative Study–Activities of Daily Living for Mild Cognitive Impairment
Table 2: Biomarker Effects - Amyloid and Tau Pathology
| Treatment | Clinical Trial | Amyloid Plaque Reduction | Tau Pathology (p-tau) |
| ALZ-801 | Phase 2 Biomarker Study | Significant reduction in toxic amyloid-beta species by ~5% at 1 year. | Significant reduction in plasma p-tau181 by 41% at 1 year. |
| Lecanemab | Clarity AD (Phase 3) | Dose- and time-dependent reduction in amyloid PET SUVr. | Reduction in plasma p-tau181. |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | 84% reduction in amyloid plaque levels at 18 months. | Slowing of overall tau accumulation. |
| Aducanumab | TRAILBLAZER-ALZ 4 (Head-to-Head vs. Donanemab) | 1.6% of patients achieved amyloid clearance at 6 months. | No decrease in plasma p-tau217. |
Safety and Tolerability Profile
A critical differentiator among these treatments is their safety profile, particularly the incidence of Amyloid-Related Imaging Abnormalities (ARIA).
Table 3: Key Safety Findings
| Treatment | Key Adverse Events | Incidence of ARIA-E (Edema/Effusion) | Incidence of ARIA-H (Hemorrhage/Hemosiderin) |
| ALZ-801 | Mild and transient nausea, decreased appetite, weight loss, vomiting. | No increased risk of vasogenic brain edema observed. | No increased risk compared to placebo. |
| Lecanemab | Infusion-related reactions, headache. | 13.6% | 16.0% (microhemorrhages) |
| Donanemab | Infusion-related reactions. | 24% (6.1% symptomatic) | 19.7% |
| Aducanumab | Headache, falls, diarrhea. | ~35% in APOE4 carriers. | ~19% |
The absence of ARIA with ALZ-801 is a significant potential advantage, attributed to its mechanism of preventing oligomer formation rather than clearing established plaques, which can disrupt vascular integrity.
Experimental Protocols: Key Clinical Trial Methodologies
ALZ-801: APOLLOE4 (Phase 3)
-
Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 325 individuals with Early Alzheimer's Disease (Mild Cognitive Impairment or mild dementia) who are homozygous for the APOE4 allele (APOE4/4).
-
Intervention: Oral ALZ-801 (265 mg) or placebo administered twice daily for 78 weeks.
-
Primary Outcome: Change from baseline on the 13-item Alzheimer's Disease Assessment Scale–Cognitive subscale (ADAS-Cog13).
-
Key Secondary Outcomes: Clinical Dementia Rating–Sum of Boxes (CDR-SB), and other functional assessments.
Lecanemab: Clarity AD (Phase 3)
-
Design: An 18-month, multicenter, double-blind, placebo-controlled, parallel-group study.
-
Participants: Individuals with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.
-
Intervention: Lecanemab (10 mg/kg) administered intravenously every two weeks, or placebo.
-
Primary Outcome: Change from baseline on the Clinical Dementia Rating–Sum of Boxes (CDR-SB).
-
Key Secondary Outcomes: Change in amyloid PET, ADAS-Cog14, and ADCS-MCI-ADL.
Donanemab: TRAILBLAZER-ALZ 2 (Phase 3)
-
Design: A randomized, placebo-controlled, double-blind, multi-center Phase 3 trial.
-
Participants: 1,736 individuals with early symptomatic Alzheimer's disease with amyloid and tau pathology confirmed by PET imaging.
-
Intervention: Donanemab administered intravenously every four weeks for up to 72 weeks. Treatment was stopped if a participant's amyloid plaque level fell below a prespecified threshold.
-
Primary Outcome: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) score.
-
Key Secondary Outcomes: CDR-SB, ADAS-Cog13, and amyloid plaque clearance.
Conclusion for the Scientific Community
ALZ-801 presents a distinct therapeutic strategy, targeting the genesis of toxic amyloid oligomers with the convenience of oral administration and a favorable safety profile devoid of ARIA. While the APOLLOE4 trial did not meet its primary cognitive endpoint in the overall population, the observed effects on brain atrophy suggest potential neuroprotective benefits that warrant further investigation.
In contrast, the monoclonal antibodies lecanemab and donanemab have demonstrated statistically significant slowing of cognitive and functional decline, coupled with robust amyloid plaque clearance. However, their intravenous administration and the risk of ARIA, particularly in APOE4 carriers, are important considerations.
The choice between preventing amyloid aggregation with an oral agent like ALZ-801 and clearing existing pathology with intravenous antibodies like lecanemab and donanemab represents a pivotal question in Alzheimer's disease drug development. Future research, potentially including combination therapies or trials in earlier, preclinical stages of the disease, will be crucial to fully elucidate the optimal therapeutic approaches for this complex neurodegenerative disorder. The data presented herein provides a foundational comparison to guide ongoing research and development efforts.
References
- 1. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. alzheon.com [alzheon.com]
- 5. alzheon.com [alzheon.com]
A Comparative Meta-Analysis of ALZ-801 and Other Disease-Modifying Therapies for Early Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for ALZ-801, an investigational oral agent for the treatment of early Alzheimer's disease (AD), and compares its performance with other recently approved and investigational therapies. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the current therapeutic landscape for AD.
Executive Summary
ALZ-801 (valiltramiprosate) is an oral small molecule that acts as a prodrug of tramiprosate, designed to inhibit the formation of neurotoxic beta-amyloid (Aβ) oligomers. This mechanism of action is distinct from the plaque-clearing monoclonal antibodies that have recently entered the market. Clinical trials of ALZ-801 have focused on a genetically-defined population of individuals with two copies of the apolipoprotein E4 allele (APOE4/4 homozygotes), who are at a significantly higher risk for developing Alzheimer's disease. This guide will delve into the clinical trial data for ALZ-801 and provide a comparative analysis with other prominent treatments, including lecanemab and donanemab.
Mechanism of Action: Targeting Amyloid Oligomer Formation
ALZ-801's therapeutic strategy is centered on preventing the aggregation of Aβ peptides into soluble oligomers, which are considered to be the primary neurotoxic species in the early stages of Alzheimer's disease.[1] By stabilizing Aβ monomers, ALZ-801 aims to halt the disease process upstream, before the formation of amyloid plaques.[1] This contrasts with monoclonal antibody therapies like lecanemab and donanemab, which primarily target and clear existing amyloid plaques.[2]
Figure 1: ALZ-801's mechanism of action within the amyloid cascade.
Clinical Trial Data: A Comparative Overview
The following tables summarize the key efficacy and safety data from the pivotal Phase 3 clinical trials of ALZ-801 (APOLLOE4), lecanemab (Clarity AD), and donanemab (TRAILBLAZER-ALZ 2). It is important to note that these trials had different patient populations and primary endpoints, which should be considered when making comparisons.
Table 1: Phase 3 Clinical Trial Design and Patient Demographics
| Feature | ALZ-801 (APOLLOE4)[3][4] | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) |
| Trial Name | APOLLOE4 | Clarity AD | TRAILBLAZER-ALZ 2 |
| Phase | 3 | 3 | 3 |
| Patient Population | Early AD, APOE4/4 Homozygotes | Early AD | Early Symptomatic AD |
| Number of Participants | 325 | 1795 | 1736 (Low/medium tau population: 1182) |
| Dosage | 265 mg oral tablet, twice daily | 10 mg/kg intravenous, every 2 weeks | 700 mg IV for 3 doses, then 1400 mg IV, every 4 weeks |
| Treatment Duration | 78 weeks | 18 months | 76 weeks |
| Primary Endpoint | ADAS-Cog13 | CDR-SB | iADRS |
Table 2: Efficacy Outcomes from Phase 3 Clinical Trials
| Outcome Measure | ALZ-801 (APOLLOE4) | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) |
| Primary Endpoint Result | Did not meet primary endpoint in the overall population. Showed a 52% slowing of cognitive decline on ADAS-Cog13 in the prespecified MCI subgroup (p=0.041, unadjusted). | Met primary endpoint, showing a 27% slowing of decline on CDR-SB compared to placebo (p<0.001). | Met primary endpoint, demonstrating a 35% slowing of decline on iADRS in the low/medium tau population (p<0.0001). |
| Change in CDR-SB | Not statistically significant in the overall population. | -0.45 difference vs. placebo | 36% slowing of decline in the low/medium tau population (p<0.0001). |
| Change in ADAS-Cog | 11% slowing in overall population (not significant). | -1.44 difference vs. placebo on ADAS-Cog14 (p<0.001). | 35% slowing of decline on ADAS-Cog13 in the low/medium tau population. |
| Amyloid Plaque Reduction | Not a primary mechanism of action. | Statistically significant reduction. | Statistically significant reduction. |
Table 3: Safety Profile from Phase 3 Clinical Trials
| Adverse Event | ALZ-801 (APOLLOE4) | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) |
| Amyloid-Related Imaging Abnormalities - Edema (ARIA-E) | No increased risk compared to placebo. | 12.6% | 24.0% (6.1% symptomatic) |
| Amyloid-Related Imaging Abnormalities - Hemorrhage (ARIA-H) | No increased risk compared to placebo. | 17.3% | 31.4% |
| Most Common Adverse Events | Nausea, vomiting, decreased appetite. | Infusion-related reactions, ARIA-H, headache. | ARIA-E, infusion-related reactions, ARIA-H. |
Experimental Protocols
ALZ-801: APOLLOE4 Trial Methodology
The APOLLOE4 study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Inclusion Criteria : Participants aged 50-80 years with a diagnosis of early Alzheimer's disease (Mild Cognitive Impairment or mild dementia) and confirmed APOE4/4 genotype. A Mini-Mental State Examination (MMSE) score of ≥22 and a Clinical Dementia Rating (CDR) Global Score of 0.5 or 1.0 were required.
-
Intervention : Participants were randomized to receive either 265 mg of ALZ-801 or a placebo, administered orally twice daily for 78 weeks.
-
Primary Outcome Measure : The primary efficacy endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13-item version (ADAS-Cog13).
-
Secondary Outcome Measures : Key secondary endpoints included the Clinical Dementia Rating-Sum of Boxes (CDR-SB) and the Amsterdam Instrumental Activities of Daily Living Questionnaire (A-IADL). Volumetric magnetic resonance imaging (MRI) and fluid biomarkers were also assessed.
Figure 2: High-level experimental workflow for the APOLLOE4 clinical trial.
Discussion and Future Directions
The clinical trial data for ALZ-801 presents a unique profile compared to the approved anti-amyloid monoclonal antibodies. While the APOLLOE4 trial did not meet its primary endpoint in the overall APOE4/4 homozygous population, the prespecified analysis of the Mild Cognitive Impairment (MCI) subgroup suggests a potential benefit in the earliest symptomatic stages of Alzheimer's disease. A key differentiating factor for ALZ-801 is its favorable safety profile, with no increased risk of Amyloid-Related Imaging Abnormalities (ARIA), a significant concern with plaque-clearing antibodies, particularly in the APOE4/4 population.
The oral administration of ALZ-801 also offers a significant advantage in terms of convenience and accessibility compared to the intravenous infusions required for monoclonal antibody treatments.
Further research is needed to confirm the efficacy of ALZ-801 in the MCI population and to explore its potential in broader Alzheimer's populations. The distinct mechanism of action, targeting the formation of neurotoxic oligomers, positions ALZ-801 as a potentially valuable addition to the therapeutic arsenal against Alzheimer's disease, either as a monotherapy or in combination with other treatments. The ongoing development of ALZ-801 and other novel therapeutic approaches will be critical in addressing the complex and multifaceted nature of this devastating neurodegenerative disease.
References
- 1. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 2. researchgate.net [researchgate.net]
- 3. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APOLLOE4 Phase 3 study of oral ALZ-801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
ALZ-801: A Deep Dive into Long-Term Safety and Efficacy in Alzheimer's Disease and a Comparative Analysis with Leading Amyloid-Targeting Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term safety and efficacy data for ALZ-801 (valiltramiprosate), an investigational oral agent for Alzheimer's disease (AD). It offers a comparative perspective against two other prominent amyloid-targeting therapies, lecanemab and donanemab, supported by experimental data from pivotal clinical trials.
Executive Summary
ALZ-801 is an oral, small-molecule prodrug of tramiprosate that inhibits the formation of neurotoxic amyloid-beta (Aβ) oligomers.[1][2][3] This upstream mechanism of action distinguishes it from monoclonal antibody therapies that primarily target downstream amyloid plaques.[3] Clinical trials have focused on a genetically defined population of individuals with early Alzheimer's disease who are homozygous for the apolipoprotein E4 allele (APOE4/4), a group at high risk for disease progression.[1]
Mechanism of Action: Targeting the Genesis of Neurotoxicity
ALZ-801's active agent, tramiprosate, and its metabolite 3-sulfopropanoic acid (3-SPA), work by binding to Aβ42 monomers, stabilizing them and preventing their aggregation into toxic oligomers. This "enveloping" mechanism effectively sequesters the monomers, halting the initial and critical step in the amyloid cascade that leads to synaptic dysfunction and neuronal death. This contrasts with monoclonal antibodies like lecanemab and donanemab, which are designed to clear existing amyloid plaques.
Long-Term Efficacy Data: A Focus on APOE4/4 Homozygotes
ALZ-801 has been evaluated in a Phase 2 open-label biomarker study and the pivotal Phase 3 APOLLOE4 trial, both focusing on APOE4 carriers. An ongoing long-term extension of the APOLLOE4 trial will provide further data on the durability of its effects.
APOLLOE4 Phase 3 Trial
The 78-week APOLLOE4 trial was the first Phase 3 study exclusively in APOE4/4 homozygous individuals with early AD. While the trial did not meet its primary endpoint of a statistically significant change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog13) in the overall population, a prespecified analysis of patients with mild cognitive impairment (MCI) showed promising results.
Table 1: Key Efficacy Outcomes from the APOLLOE4 Phase 3 Trial (78 Weeks)
| Outcome Measure | Overall Population (ALZ-801 vs. Placebo) | MCI Subgroup (ALZ-801 vs. Placebo) |
| ADAS-Cog13 Change from Baseline | 11% slowing, p=0.607 | Nominally significant cognitive benefits |
| CDR-SB Change from Baseline | - | Clinically meaningful functional effects |
| Hippocampal Volume | Significant slowing of atrophy | Significant slowing of atrophy |
| Cortical Thickness | Significant slowing of thinning | Significant slowing of thinning |
Data sourced from Alzheon press releases and publications.
Phase 2 Biomarker Study
A 2-year, open-label Phase 2 study in APOE4 carriers demonstrated significant and sustained reductions in plasma p-tau181, a key biomarker of neurodegeneration, along with a slowing of hippocampal atrophy.
Comparative Efficacy: ALZ-801 vs. Lecanemab and Donanemab
Direct head-to-head trials are not available; therefore, this comparison is based on data from their respective pivotal trials. It is important to note differences in trial populations, primary endpoints, and duration.
Table 2: Comparison of Long-Term Efficacy in Pivotal Trials
| Feature | ALZ-801 (APOLLOE4) | Lecanemab (Clarity AD OLE) | Donanemab (TRAILBLAZER-ALZ 2 LTE) |
| Trial Duration | 78 weeks (core), ongoing LTE | 18 months (core) + OLE up to 36 months | 76 weeks (core) + LTE up to 3 years |
| Primary Endpoint (Core Study) | ADAS-Cog13 | CDR-SB | iADRS |
| Key Long-Term Cognitive Outcome | Sustained cognitive and functional benefits in MCI subgroup | Continued slowing of decline on CDR-SB at 36 months | Sustained slowing of decline on CDR-SB at 36 months |
| Key Long-Term Biomarker Outcome | Slowing of brain atrophy | Sustained reduction in brain amyloid | Sustained amyloid plaque clearance |
Data compiled from multiple sources.
Lecanemab, in its Clarity AD open-label extension, showed a continued benefit in slowing cognitive decline at 36 months. Similarly, the TRAILBLAZER-ALZ 2 long-term extension for donanemab demonstrated a sustained reduction in cognitive decline over three years. A network meta-analysis suggested donanemab had the best-ranked cognitive outcomes, while lecanemab was most effective at reducing amyloid burden.
Long-Term Safety Profile: A Differentiated Safety Landscape
A significant differentiator for ALZ-801 is its favorable safety profile, particularly concerning Amyloid-Related Imaging Abnormalities (ARIA).
Table 3: Comparative Safety Profiles
| Adverse Event | ALZ-801 (APOLLOE4) | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) |
| ARIA-E (Edema/Effusion) | No increased risk compared to placebo | ~12.6% | ~24.0% (symptomatic in 6.1%) |
| ARIA-H (Microhemorrhage/Siderosis) | No increased risk compared to placebo | ~17.3% | ~31.4% |
| Infusion-Related Reactions | N/A (Oral) | ~26.4% | ~8.7% |
| Most Common AEs | Mild nausea, decreased appetite, weight loss, vomiting | Infusion-related reactions, ARIA-H, ARIA-E, headache | ARIA, infusion-related reactions, nausea, headache |
Data sourced from respective clinical trial publications and announcements.
The lack of increased ARIA risk with ALZ-801 is a critical advantage, especially for the APOE4/4 population, which is at a higher risk for this adverse event with antibody-based therapies. This suggests that ALZ-801's mechanism of inhibiting oligomer formation without directly targeting plaque may avoid the inflammatory response associated with plaque-clearing antibodies.
Experimental Protocols: A Glimpse into the Methodologies
ALZ-801: APOLLOE4 Phase 3 Trial (NCT04770220)
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, 78-week study.
-
Participants: 325 individuals aged 50-80 with early AD (MCI or mild dementia) and the APOE4/4 genotype.
-
Intervention: ALZ-801 265 mg administered orally twice daily versus placebo.
-
Primary Outcome: Change from baseline in ADAS-Cog13.
-
Key Secondary Outcomes: CDR-SB, Amsterdam Instrumental Activities of Daily Living (A-IADL), and changes in brain volume (hippocampal volume and cortical thickness) measured by MRI.
-
Biomarker Analysis: Plasma and cerebrospinal fluid (CSF) biomarkers of AD pathology.
Lecanemab: Clarity AD Phase 3 Trial (NCT03887455)
-
Design: A Phase 3, multicenter, double-blind, placebo-controlled, 18-month study with an open-label extension.
-
Participants: 1,795 individuals with early AD.
-
Intervention: Lecanemab 10 mg/kg administered intravenously every two weeks versus placebo.
-
Primary Outcome: Change from baseline in CDR-SB.
-
Key Secondary Outcomes: Change in amyloid burden on PET, ADAS-Cog14, and ADCS-MCI-ADL.
Donanemab: TRAILBLAZER-ALZ 2 Phase 3 Trial (NCT04437511)
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, 76-week study with a long-term extension.
-
Participants: 1,736 individuals with early symptomatic AD with confirmed amyloid and tau pathology.
-
Intervention: Donanemab administered intravenously every 4 weeks versus placebo.
-
Primary Outcome: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS).
-
Key Secondary Outcomes: CDR-SB, ADAS-Cog13, and change in amyloid plaque levels.
Conclusion
ALZ-801 presents a promising and differentiated approach to treating Alzheimer's disease, particularly for the high-risk APOE4/4 population. Its oral administration and favorable safety profile, notably the absence of an increased risk of ARIA, offer significant advantages over the currently available intravenous antibody therapies. While the APOLLOE4 trial did not meet its primary endpoint in the overall population, the positive signals in the MCI subgroup and the consistent biomarker data from the Phase 2 study warrant further investigation. The ongoing long-term extension will be crucial in determining the durability of these effects.
In comparison, lecanemab and donanemab have demonstrated efficacy in slowing cognitive decline in broader early AD populations, supported by robust long-term data. However, their use is associated with a significant risk of ARIA, requiring careful patient selection and monitoring.
For drug development professionals, ALZ-801's targeted approach and safety profile highlight the potential of small-molecule inhibitors that act upstream in the amyloid cascade. Future research should focus on confirming its efficacy in the MCI population and exploring its potential in other AD subgroups. The distinct mechanisms of action and safety profiles of these three agents underscore the importance of a personalized medicine approach in the future treatment of Alzheimer's disease.
References
A Comparative Analysis of Biomarker Responses to ALZ-801 and Lecanemab in Early Alzheimer's Disease
For Immediate Release
This guide provides an objective comparison of the biomarker responses for two promising Alzheimer's disease (AD) therapeutics: ALZ-801 (valiltramiprosate), an oral small-molecule inhibitor of amyloid oligomer formation, and lecanemab (Leqembi®), an intravenously administered monoclonal antibody targeting amyloid-beta (Aβ) protofibrils. The analysis is intended for researchers, scientists, and drug development professionals, focusing on quantitative biomarker data, experimental methodologies, and the underlying mechanisms of action.
Introduction and Mechanism of Action
ALZ-801 and lecanemab represent distinct therapeutic strategies targeting the amyloid cascade, a central pathological pathway in Alzheimer's disease.
ALZ-801 (Valiltramiprosate) is an oral prodrug of tramiprosate. Its mechanism centers on preventing the initial misfolding and aggregation of Aβ42 monomers into toxic soluble oligomers.[1][2][3] By acting at this upstream stage, ALZ-801 aims to inhibit the entire cascade of plaque formation and downstream pathology, including tau hyperphosphorylation and neurodegeneration.[2][4] Its development has notably focused on patients who are carriers of the apolipoprotein E4 (APOE4) allele, a major genetic risk factor for AD.
Lecanemab (Leqembi®) is a humanized monoclonal antibody designed to selectively target and facilitate the clearance of soluble Aβ protofibrils and oligomers—highly neurotoxic species that precede the formation of insoluble amyloid plaques. While it also clears existing plaques, its high affinity for these soluble intermediates is a key feature of its mechanism. Lecanemab is administered intravenously and is approved for patients in the mild cognitive impairment (MCI) or mild dementia stages of AD.
Comparative Analysis of Biomarker Responses
The clinical development programs for both ALZ-801 and lecanemab have extensively used fluid and imaging biomarkers to demonstrate target engagement and downstream therapeutic effects.
Changes in plasma and cerebrospinal fluid (CSF) biomarkers provide insights into the core pathological processes of AD. ALZ-801 has demonstrated a significant impact on markers of neurodegeneration (p-tau181), while lecanemab shows robust effects on markers directly related to amyloid clearance (Aβ42/40 ratio) and neurodegeneration.
Table 1: Summary of Plasma Biomarker Changes
| Biomarker | ALZ-801 (Phase 2, APOE4 Carriers) | Lecanemab (Phase 3, Clarity AD) |
| p-tau181 | -29% at 26 weeks -41% at 52 weeks -31% at 104 weeks (p=0.045) | Significant reduction vs. placebo (p<0.0001) Adjusted mean change: -0.575 pg/mL (vs. +0.201 pg/mL for placebo) |
| Aβ42 | -4% at 104 weeks (p=0.042) | Data typically presented as Aβ42/40 ratio. |
| Aβ40 | Not statistically significant change at 104 weeks. | Data typically presented as Aβ42/40 ratio. |
| Aβ42/40 Ratio | -30% reduction in p-tau181/Aβ42 ratio at 26 weeks. | Significant increase vs. placebo (p<0.0001) Adjusted mean change: +0.008 (vs. +0.001 for placebo) |
Table 2: Summary of CSF Biomarker Changes
| Biomarker | ALZ-801 (Phase 2/3 Design) | Lecanemab (Clarity AD Sub-study) |
| p-tau181 | Primary outcome in Phase 2 trial. | Significant reduction vs. placebo (p<0.001) |
| Aβ42 | Measured as secondary outcome. | Associated with an increase. |
| Total-tau (t-tau) | Measured as secondary outcome. | Significant decline vs. placebo (p<0.001) |
| Neurogranin | Not reported. | Significant decline vs. placebo (p<0.001) |
Imaging biomarkers are critical for visualizing the direct effects of therapeutics on brain pathology and structure. Lecanemab demonstrates profound and rapid clearance of amyloid plaques as measured by PET, while ALZ-801 shows significant effects on preserving hippocampal volume, a key area for memory affected by neurodegeneration.
Table 3: Summary of Imaging Biomarker Changes
| Biomarker | ALZ-801 (Phase 2, APOE4 Carriers) | Lecanemab (Phase 3, Clarity AD) |
| Amyloid PET | Not a primary outcome; trials enrolled amyloid-positive patients. | Highly significant reduction in amyloid plaque burden vs. placebo (p<0.00001). Mean difference: -59.1 centiloids at 18 months. >80% of patients became amyloid negative. |
| Hippocampal Volume (MRI) | ~25-28% reduction in atrophy vs. matched controls. | Significant decrease in atrophy vs. placebo. |
| Tau PET | Not reported. | Slowed accumulation of tau pathology in the temporal lobe. |
Experimental Protocols & Methodologies
The biomarker data cited in this guide were generated using highly sensitive and validated immunoassays and advanced imaging techniques.
-
Sample Collection: Plasma samples are typically collected in K2EDTA tubes, centrifuged to separate plasma, and stored at -80°C until analysis. CSF is collected via lumbar puncture.
-
Assay Technology:
-
Simoa (Single Molecule Array): An ultra-sensitive digital immunoassay platform commonly used for quantifying low-abundance plasma biomarkers like p-tau181, Aβ42, and Aβ40 in the ALZ-801 and lecanemab trials.
-
Lumipulse: A fully automated chemiluminescent enzyme immunoassay (CLEIA) system often used for CSF biomarker analysis in clinical trials, including for ALZ-801.
-
-
Quality Control: Assays are conducted in specialized laboratories (e.g., Dr. Kaj Blennow's laboratory for the ALZ-801 trial) using established protocols with pre-defined coefficients of variation (CV%) to ensure reproducibility.
References
- 1. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of ALZ-801 as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 3. alzforum.org [alzforum.org]
- 4. alzheon.com [alzheon.com]
Safety Operating Guide
Proper Disposal of Atl-801: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of Atl-801, a selective A2B receptor antagonist used in research. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Researchers and laboratory personnel must handle the disposal of this compound with the utmost care, following established safety protocols for chemical waste. The information provided here is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Waste Characterization and Segregation
Proper characterization of waste containing this compound is the first step in its safe disposal. As a potent research chemical, all materials that have come into contact with this compound should be considered hazardous waste.
Table 1: this compound Waste Segregation
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other solid materials that have come into direct contact with this compound. | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused or expired solutions of this compound, solvents used for cleaning contaminated glassware, and any other liquid mixtures containing the compound. | Labeled, sealed, and chemically compatible hazardous waste container. Avoid mixing with incompatible waste streams. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container. |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocol: Decontamination of Glassware
This protocol details the steps for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse: Triple rinse the glassware with a suitable organic solvent in which this compound is soluble. The choice of solvent should be based on the experimental conditions and should be collected as hazardous liquid waste.
-
Detergent Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Verification (Optional): For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by HPLC) to ensure no residual this compound remains. This rinse should also be disposed of as hazardous waste.
Personal protective equipment for handling Atl-801
Extensive searches for "Atl-801" have not yielded any results corresponding to a chemical compound or laboratory material. The search results are unrelated to chemical safety, handling, or disposal procedures. Information retrieved primarily pertains to real estate, aviation, and government or commercial entities.
Consequently, it is not possible to provide the requested essential safety and logistical information, including personal protective equipment (PPE), operational plans, and disposal protocols for a substance identified as "this compound." Without a valid chemical identifier and access to a corresponding Material Safety Data Sheet (MSDS), no recommendations or procedural guidance can be offered.
It is critical to obtain the correct identification of the substance to ensure the safety of all personnel. Please verify the name and any other available identifiers for the material to enable a renewed and accurate search for the necessary safety information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
